Propargyl-PEG4-S-PEG4-Propargyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O8S/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWYVRGWJPDTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCSCCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Propargyl-PEG4-S-PEG4-Propargyl for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-S-PEG4-Propargyl is a specialized, homobifunctional chemical linker that is playing an increasingly pivotal role in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental methodologies for its use, designed for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.
This linker is a polyethylene (B3416737) glycol (PEG)-based molecule, featuring a central thioether bond flanked by two PEG4 (tetraethylene glycol) chains, each terminated with a propargyl group.[3][4] The propargyl groups, containing a terminal alkyne, are reactive moieties that readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[3][5] This high efficiency and specificity make this compound an ideal tool for covalently linking two different azide-modified molecules. The hydrophilic PEG chains enhance the solubility and bioavailability of the resulting conjugate, a critical consideration in drug design.[3]
Core Applications in Drug Development
The primary application of this compound is in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This linker serves as the bridge connecting the target protein ligand and the E3 ligase ligand, both of which are typically modified with azide (B81097) groups for conjugation.
The symmetrical and flexible nature of the this compound linker allows for the systematic variation of the distance between the two ligands, a critical parameter in optimizing the efficacy of a PROTAC.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C22H38O8S | [3] |
| Molecular Weight | 462.60 g/mol | [3] |
| CAS Number | 2055041-17-1 | [3] |
| Appearance | White to off-white solid or oil | - |
| Purity | ≥95% | - |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | - |
| Storage Conditions | -20°C for long-term storage | - |
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of a PROTAC using this compound as the linker. This protocol is a generalized procedure based on standard copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and should be optimized for specific ligands and experimental conditions.
Materials
-
Azide-modified target protein ligand
-
Azide-modified E3 ligase ligand
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Degassed, anhydrous solvents (e.g., DMSO, DMF, or a mixture of t-BuOH and water)
-
Reaction vial
-
Stir plate and stir bar
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Representative Two-Step PROTAC Synthesis Protocol
This protocol assumes a sequential, two-step click reaction to synthesize an asymmetrical PROTAC.
Step 1: Monofunctionalization of the Linker
-
Reaction Setup: In a clean, dry reaction vial, dissolve this compound (2 equivalents) and the first azide-modified ligand (e.g., the target protein ligand) (1 equivalent) in a minimal amount of degassed, anhydrous solvent.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in the reaction solvent.
-
Initiation of the "Click" Reaction: Add the catalyst solution to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate (1 equivalent) in the reaction solvent.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting azide-modified ligand is consumed.
-
Purification: Upon completion, quench the reaction by adding a solution of EDTA. Remove the solvent under reduced pressure and purify the mono-functionalized linker-ligand conjugate by flash column chromatography or preparative HPLC. Characterize the product by MS and NMR.
Step 2: Synthesis of the Final PROTAC
-
Reaction Setup: In a new reaction vial, dissolve the purified mono-functionalized linker-ligand conjugate (1 equivalent) and the second azide-modified ligand (e.g., the E3 ligase ligand) (1.1 equivalents) in the appropriate degassed, anhydrous solvent.
-
Catalyst Addition and Reaction Initiation: Repeat the catalyst preparation and addition steps as described in Step 1.
-
Reaction Monitoring: Monitor the reaction by LC-MS until the mono-functionalized conjugate is consumed.
-
Purification and Characterization: Quench the reaction and purify the final PROTAC product using preparative HPLC. Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Mandatory Visualizations
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the general workflow for the synthesis of a PROTAC using a homobifunctional linker like this compound.
Caption: General workflow for the two-step synthesis of a PROTAC molecule.
Signaling Pathway of PROTAC Action
This diagram illustrates the mechanism of action of a PROTAC synthesized using this compound.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound-西安齐岳生物 [0qy.com]
- 3. This compound, 2055041-17-1 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG4-S-PEG4-acid, 2055041-20-6 | BroadPharm [broadpharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG4-S-PEG4-Propargyl: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, synthesis, and applications of Propargyl-PEG4-S-PEG4-Propargyl, a homobifunctional linker increasingly utilized in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based linker characterized by two terminal propargyl groups, which are connected by two tetraethylene glycol (PEG4) chains bridged by a central thioether linkage. The presence of the terminal alkyne functionalities makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
The key features of this molecule include:
-
Homobifunctionality: The two terminal propargyl groups allow for the simultaneous or sequential conjugation of two azide-containing molecules.
-
PEG Spacer: The two PEG4 chains enhance the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[1][2] The flexibility of the PEG chains is also crucial for enabling optimal spatial orientation of the conjugated molecules, particularly in the formation of the ternary complex in PROTACs.[][4]
-
Thioether Linkage: The central sulfur atom provides a stable, non-cleavable connection between the two PEG arms. Thioether bonds are generally stable under physiological conditions.
Physicochemical Data
Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₈O₈S | |
| Molecular Weight | 462.6 g/mol | |
| CAS Number | 2055041-17-1 | |
| Appearance | Colorless to light yellow oil | |
| Solubility | Soluble in water, DMSO, DMF, DCM |
Representative Characterization Data
Due to the limited availability of specific characterization data for this compound in peer-reviewed literature, the following tables present representative ¹H and ¹³C NMR data for similar propargyl-terminated PEG structures. These are intended to provide researchers with an illustrative guide for the characterization of this class of compounds.[1][5]
Table 1: Representative ¹H NMR Data for Propargyl-Terminated PEG Linkers
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.20 | d | -O-CH ₂-C≡CH |
| ~3.64 | s (broad) | PEG backbone (-O-CH ₂-CH ₂-O-) |
| ~2.45 | t | -O-CH₂-C≡CH |
Table 2: Representative ¹³C NMR Data for Propargyl-Terminated PEG Linkers
| Chemical Shift (δ) ppm | Assignment |
| ~79.5 | -O-CH₂-C ≡CH |
| ~75.0 | -O-CH₂-C≡C H |
| ~70.5 | PEG backbone (-O-C H₂-C H₂-O-) |
| ~69.0 | -O-C H₂-C≡CH |
| ~58.5 | -O-C H₂-C≡CH |
Mass Spectrometry: For bifunctional PEG linkers, electrospray ionization mass spectrometry (ESI-MS) is a common technique for confirming the molecular weight. The expected [M+Na]⁺ ion for this compound would be approximately m/z 485.6. Analysis of PEGylated molecules by mass spectrometry can be complex due to their potential heterogeneity.[6][7]
Experimental Protocols
Plausible Synthesis of this compound
Step 1: Synthesis of Propargyl-PEG4-thiol
-
Materials: Tetraethylene glycol, propargyl bromide, sodium hydride (NaH), thiourea (B124793), hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), dichloromethane (B109758) (DCM), diethyl ether.
-
Procedure:
-
To a solution of tetraethylene glycol in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Add propargyl bromide dropwise and stir the reaction mixture overnight at room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain crude Propargyl-PEG4-OH.
-
The crude alcohol is then converted to a tosylate by reacting with tosyl chloride in the presence of a base like pyridine.
-
The resulting Propargyl-PEG4-OTs is then reacted with thiourea followed by acidic hydrolysis to yield Propargyl-PEG4-thiol.
-
Step 2: Formation of the Thioether Linkage
-
Materials: Propargyl-PEG4-thiol, Propargyl-PEG4-halide (e.g., bromide or tosylate), a non-nucleophilic base (e.g., sodium hydride or potassium carbonate), anhydrous solvent (e.g., THF or DMF).
-
Procedure:
-
Dissolve Propargyl-PEG4-thiol in the anhydrous solvent under an inert atmosphere.
-
Add the base portion-wise at 0 °C to deprotonate the thiol, forming the thiolate.
-
To this solution, add an equimolar amount of Propargyl-PEG4-halide dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
-
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal propargyl groups of the linker readily undergo CuAAC with azide-functionalized molecules. This "click chemistry" reaction is highly efficient and specific, forming a stable triazole linkage.
-
Materials:
-
This compound
-
Azide-containing molecule(s) of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional, but recommended for biological applications)
-
Solvent (e.g., DMSO/water, t-BuOH/water)
-
-
Procedure:
-
Dissolve this compound and the azide-containing molecule(s) in the chosen solvent system.
-
In a separate vial, prepare a premix of CuSO₄ and, if used, the stabilizing ligand in the same solvent.
-
Add the copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC, LC-MS, or NMR.
-
Upon completion, the product can be purified using appropriate chromatographic techniques (e.g., HPLC, column chromatography) or by precipitation.
-
Applications in Drug Development
The primary application of this compound is as a linker in the construction of complex biomolecules, most notably in the field of targeted protein degradation with PROTACs.
Role in PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[4][8][9]
The this compound linker offers several advantages in PROTAC design:
-
Modularity: The "clickable" propargyl groups allow for the rapid and efficient synthesis of a library of PROTACs with different POI and E3 ligase ligands.[10][11]
-
Solubility and Permeability: The hydrophilic PEG chains can enhance the aqueous solubility and cell permeability of the PROTAC, which are often challenging properties for these large molecules.[12]
-
Optimal Length and Flexibility: The length and flexibility of the linker are crucial for achieving a productive ternary complex. The dual PEG4 chains provide a significant degree of conformational freedom, increasing the probability of successful complex formation.[]
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound as the linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Conclusion
This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its homobifunctional nature, coupled with the benefits of a hydrophilic PEG spacer, makes it particularly well-suited for the modular synthesis of complex molecules like PROTACs. The ability to employ highly efficient "click chemistry" for conjugation streamlines the development of novel therapeutics and biological probes. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in its effective utilization in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG4-S-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Propargyl-PEG4-S-PEG4-Propargyl, a homobifunctional crosslinker valuable in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines a detailed, albeit hypothetical, synthetic protocol, purification strategies, and analytical characterization based on established chemical principles and published data for structurally related molecules.
Introduction to this compound
This compound is a versatile crosslinking reagent featuring two terminal propargyl groups, which are reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. The molecule is constructed with two polyethylene (B3416737) glycol (PEG) chains of four ethylene (B1197577) glycol units each, connected by a central sulfide (B99878) (thioether) linkage. The PEG chains enhance the solubility and biocompatibility of the linker and the resulting conjugates. The symmetrical design with two reactive propargyl ends allows for the straightforward linkage of two azide-containing molecules.
Key Features:
-
Homobifunctional: Possesses two identical reactive groups (propargyl).
-
Click Chemistry Compatible: The terminal alkynes readily participate in CuAAC reactions with azides to form stable triazole linkages.
-
PEGylated Spacer: The PEG4 chains increase hydrophilicity, reduce steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.
-
Sulfide Linkage: The central thioether bond provides stability.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a two-step process starting from commercially available tetraethylene glycol. The overall strategy involves the formation of a thiol-terminated PEG4 intermediate, followed by a Williamson ether synthesis with propargyl bromide.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Tetraethylene Glycol Dithiol (HS-(CH2CH2O)3-CH2CH2-SH)
This step involves the conversion of the terminal hydroxyl groups of tetraethylene glycol to thiols. A common method is through the activation of the hydroxyls as tosylates, followed by nucleophilic substitution with a thiol source.
Protocol 1: Tosylation of Tetraethylene Glycol
-
To a solution of tetraethylene glycol (1 equivalent) in pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (B109758).
-
Wash the organic layer with cold dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude ditosylated product.
Protocol 2: Thiolation of Ditosyl-PEG4
-
Dissolve the crude ditosylated tetraethylene glycol in a suitable solvent such as DMF.
-
Add sodium hydrosulfide (B80085) (NaSH) (2.5 equivalents) and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude dithiol product.
Step 2: Synthesis of this compound
This step involves the reaction of the thiol-terminated PEG4 with propargyl bromide to form the final product.
Protocol 3: Propargylation of the Dithiol Intermediate
-
Dissolve the crude tetraethylene glycol dithiol (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile (B52724).
-
Add a base such as potassium carbonate (K2CO3) (3 equivalents) to the solution.
-
Add propargyl bromide (2.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Dilute the filtrate with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification of PEGylated compounds can be challenging due to their polarity and potential for polydispersity in the starting materials. A multi-step purification strategy is often necessary.
Proposed Purification Workflow
Caption: A multi-step workflow for the purification of the target compound.
Purification Protocols
Protocol 4: Silica Gel Column Chromatography
-
Objective: To remove major impurities and unreacted starting materials.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% MeOH in DCM) is a common choice for PEGylated compounds. The optimal gradient should be determined by TLC analysis.
-
Procedure:
-
Load the crude product onto a pre-packed silica gel column.
-
Elute the column with the determined solvent gradient.
-
Collect fractions and analyze by TLC.
-
Combine the fractions containing the desired product and concentrate under reduced pressure.
-
Protocol 5: Size-Exclusion Chromatography (SEC)
-
Objective: To separate the product based on its hydrodynamic volume, effectively removing any oligomeric or polymeric impurities.[][3]
-
Stationary Phase: A gel filtration resin with an appropriate molecular weight cutoff (e.g., Sephadex LH-20).[4]
-
Mobile Phase: An organic solvent in which the compound is soluble, such as methanol or THF.[][4]
-
Procedure:
-
Dissolve the partially purified product in the mobile phase.
-
Load the solution onto the SEC column.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the eluent using a suitable detector (e.g., refractive index or UV if an appropriate chromophore is present).
-
Collect fractions corresponding to the desired molecular weight and concentrate.
-
Protocol 6: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To achieve high purity by separating the target compound from closely related impurities.[4][5]
-
Mobile Phase: A gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA).[5]
-
Procedure:
-
Dissolve the product from the previous step in the initial mobile phase composition.
-
Inject the solution onto the preparative RP-HPLC column.
-
Run a suitable gradient (e.g., 10% to 90% acetonitrile in water with 0.1% TFA over 30 minutes). The optimal gradient needs to be developed on an analytical scale first.
-
Collect the peak corresponding to the pure product.
-
Remove the solvents by lyophilization or evaporation.
-
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Analytical Techniques
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment. | - Signals corresponding to the propargyl group (alkyne proton at ~2.5 ppm and methylene (B1212753) protons at ~4.2 ppm).[1][6] - Characteristic signals for the PEG backbone (~3.6 ppm).[1][7] - Signals for the methylene groups adjacent to the sulfur atom. |
| ¹³C NMR | Further structural confirmation. | - Signals for the alkyne carbons. - Signals for the PEG backbone carbons. - Signals for the carbons adjacent to the sulfur. |
| Mass Spectrometry (e.g., ESI-MS) | Determination of molecular weight. | The observed mass should correspond to the calculated molecular weight of this compound. |
| Analytical HPLC | Purity assessment. | A single major peak indicating high purity (typically >95%). |
Representative ¹H NMR Data
The following table summarizes the expected chemical shifts for the key protons in this compound, based on data for similar structures.[1][6][8][9][10]
| Protons | Expected Chemical Shift (δ, ppm) |
| -C≡CH | ~2.5 (triplet) |
| -O-CH₂-C≡CH | ~4.2 (doublet) |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6 (multiplet) |
| -S-CH₂- | ~2.7 (triplet) |
Conclusion
The synthesis and purification of this compound require a systematic approach involving multiple synthetic and purification steps. The protocols outlined in this guide, while based on established methodologies for similar compounds, should be optimized for specific laboratory conditions. Thorough analytical characterization is crucial to ensure the quality and purity of the final product, which is a key reagent for the development of next-generation bioconjugates and targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A novel PEG–haloperidol conjugate with a non-degradable linker shows the feasibility of using polymer–drug conjugates in a non-prodrug fashion - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01418F [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. compoundchem.com [compoundchem.com]
- 9. web.pdx.edu [web.pdx.edu]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG4-S-PEG4-Propargyl: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the bifunctional linker, Propargyl-PEG4-S-PEG4-Propargyl, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines its core molecular and physical properties, detailed experimental protocols for its application, and visual representations of relevant biochemical pathways and workflows.
Core Molecular Properties and Specifications
This compound is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker molecule widely utilized in bioconjugation and proteomics. Its structure features two terminal propargyl groups, making it a valuable tool for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The central thioether bond and the dual PEG4 chains enhance its solubility in aqueous media, a critical factor in biological applications.
| Property | Value | Source |
| Molecular Formula | C22H38O8S | [1][2][3][4] |
| Molecular Weight | 462.6 g/mol | [1][2][3][4] |
| CAS Number | 2055041-17-1 | [1][2][3][4] |
| Purity | Typically ≥95% | [4] |
| Appearance | (Not specified in search results) | |
| Solubility | Soluble in aqueous media | [1] |
| Storage Conditions | -20°C | [1][2][4] |
Experimental Protocols
This section provides detailed methodologies for the application of this compound in two key areas: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a typical procedure for conjugating an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (or other copper-chelating ligand)
-
Appropriate solvent (e.g., deionized water, DMSO, or a mixture)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a fresh stock solution of sodium ascorbate in deionized water.
-
Prepare a stock solution of CuSO4 in deionized water.
-
Prepare a stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the azide-containing molecule in the desired molar ratio in your chosen reaction buffer (e.g., PBS).
-
Add the THPTA ligand to the reaction mixture. The ligand-to-copper ratio should typically be 5:1 to stabilize the Cu(I) ion and enhance reaction efficiency.
-
Add the CuSO4 solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the reactants should be optimized for the specific application.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature with gentle shaking.
-
The reaction progress can be monitored by techniques such as LC-MS or HPLC. Reaction times can vary from 1 to 12 hours.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using methods appropriate for the conjugated product, such as size-exclusion chromatography, affinity chromatography, or preparative HPLC.
-
Synthesis of a PROTAC using this compound
This protocol describes a two-step approach for synthesizing a PROTAC molecule, where this compound acts as a linker between a protein of interest (POI) ligand and an E3 ligase ligand. This example assumes the use of click chemistry for one of the conjugation steps.
Materials:
-
This compound
-
POI ligand functionalized with an azide group
-
E3 ligase ligand functionalized with a reactive group (e.g., a primary amine)
-
Appropriate coupling reagents for the first conjugation step (e.g., HATU, DIPEA if forming an amide bond)
-
Reagents for CuAAC (as listed in the previous protocol)
-
Anhydrous solvents (e.g., DMF, DMSO)
Procedure:
Step 1: First Conjugation Reaction (e.g., Amide Bond Formation)
-
Dissolve the E3 ligase ligand and this compound in an anhydrous solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA to facilitate the formation of an amide bond between the E3 ligase ligand and one of the propargyl ends of the linker (this example assumes one end of the PEG linker has been modified to have a carboxyl group for amide coupling).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate using preparative HPLC.
Step 2: Second Conjugation Reaction (Click Chemistry)
-
Dissolve the purified E3 ligase-linker intermediate and the azide-functionalized POI ligand in a suitable solvent mixture (e.g., t-BuOH/H2O or DMSO).
-
Perform the copper-catalyzed azide-alkyne cycloaddition as described in the general CuAAC protocol above.
-
Monitor the reaction for the formation of the final PROTAC molecule by LC-MS.
-
Purify the final PROTAC product using preparative HPLC.
Characterization:
-
Confirm the identity and purity of the final PROTAC molecule using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
References
Propargyl-PEG4-S-PEG4-Propargyl: A Comprehensive Technical Guide on Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional crosslinker containing two terminal propargyl groups, which are reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. The molecule features two polyethylene (B3416737) glycol (PEG) chains of four units each, connected by a stable thioether linkage. This technical guide provides an in-depth analysis of the solubility and stability of this compound, critical parameters for its successful application in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H38O8S | [1] |
| Purity | >98% | [1] |
| Storage Condition | -20°C | [1] |
Solubility Profile
| Solvent | Quantitative Solubility | Expected Solubility | Rationale/References |
| Dimethyl Sulfoxide (B87167) (DMSO) | 10 mM | High | A common solvent for PEGylated compounds and PROTAC synthesis.[3][4] |
| Water / Aqueous Buffers | Data not available | High | The hydrophilic PEG chains promote solubility in aqueous media.[1][2][5] |
| Dimethylformamide (DMF) | Data not available | High | Frequently used as a solvent in bioconjugation and PROTAC synthesis with PEG linkers.[3] |
| Dichloromethane (DCM) | Data not available | Soluble | A related compound, Propargyl-PEG4-acid, is soluble in DCM. |
| Methanol / Ethanol | Data not available | Moderately Soluble | PEG compounds generally show moderate solubility in lower alcohols. |
| Toluene | Data not available | Sparingly Soluble | PEG compounds typically exhibit low solubility in toluene. |
Stability Profile
The stability of this compound is governed by the chemical robustness of its constituent parts: the propargyl groups, the PEG chains, and the central thioether bond.
Thioether Linkage Stability
The thioether (sulfide) bond is generally stable under a wide range of physiological conditions.[6] However, it is susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can convert the thioether to a more polar sulfoxide and subsequently to a sulfone.[7][8][9] This oxidation can alter the physicochemical properties of the molecule, including its solubility and conformation.[7]
The rate of thioether oxidation is dependent on the specific oxidant and the chemical environment.[9][10] For instance, oxidation by H₂O₂ under near-physiological conditions can be slow, with half-lives on the scale of hours to days, while stronger oxidants like hypochlorite (B82951) can lead to much faster oxidation.[9][10]
Hydrolysis of the thioether bond itself is generally not a significant degradation pathway under typical physiological or bioconjugation conditions.
Propargyl Group Stability
The terminal alkyne (propargyl) groups are stable under a variety of reaction conditions, including those used for amide bond formation and other common bioconjugation techniques. They are generally resistant to hydrolysis under both acidic and basic conditions. However, prolonged exposure to strong UV light may lead to degradation.
Polyethylene Glycol (PEG) Backbone Stability
The PEG backbone is known for its high stability and biocompatibility.[5] It is generally resistant to hydrolysis and enzymatic degradation. The primary degradation pathway for the PEG backbone is auto-oxidation, which can be accelerated by exposure to heat, light, and transition metal ions. Proper storage at -20°C in the dark is recommended to minimize oxidative degradation.[1]
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
This protocol outlines a method to determine the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, DMSO)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS)
Procedure:
-
Prepare a series of vials containing a fixed volume of the solvent.
-
Add increasing, accurately weighed amounts of this compound to each vial.
-
Vortex the vials vigorously for 2 minutes to facilitate dissolution.
-
Equilibrate the samples at a controlled temperature (e.g., 25°C) for 24 hours with intermittent shaking to ensure saturation is reached.
-
After equilibration, visually inspect the vials for any undissolved solid.
-
For vials containing undissolved material, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant from each saturated solution.
-
Dilute the aliquots with a suitable solvent and analyze the concentration of the dissolved this compound using a validated HPLC method.
-
The highest concentration measured represents the solubility of the compound in that solvent at the specified temperature.
Protocol 2: Assessment of Stability in Aqueous Buffers (pH-Dependent Hydrolysis)
This protocol describes a method to evaluate the stability of the thioether linkage in this compound across a range of pH values.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)
-
Thermostatically controlled incubator
-
HPLC system with MS detector
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration of, for example, 1 mg/mL.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each buffer solution.
-
Immediately quench the reaction by diluting the aliquot into the quenching solution.
-
Analyze the samples by LC-MS to monitor the degradation of the parent compound and the appearance of any degradation products.
-
Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics and half-life.
Protocol 3: Assessment of Oxidative Stability
This protocol provides a method to assess the stability of the thioether bond to oxidation.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution
-
HPLC system with MS detector
Procedure:
-
Prepare a solution of this compound in PBS (pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Add H₂O₂ to the solution to a final concentration relevant to biological conditions (e.g., 100 µM).
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots and analyze by LC-MS to identify and quantify the parent compound and its oxidized forms (sulfoxide and sulfone).
-
Determine the rate of oxidation by monitoring the decrease in the parent compound and the increase in the oxidized products over time.
Applications and Workflow
This compound is a versatile linker for various bioconjugation applications, most notably in the construction of PROTACs.[4][6][11] The two propargyl ends allow for the sequential or one-pot conjugation of two different azide-functionalized molecules, such as a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
The diagram above illustrates a typical workflow for synthesizing a PROTAC using this compound. In the first step, one of the propargyl groups reacts with an azide-functionalized ligand for the protein of interest (POI) via a copper-catalyzed click reaction to form a stable triazole linkage. The resulting intermediate is then reacted with an azide-functionalized E3 ligase ligand in a second click reaction to yield the final PROTAC molecule. Purification by HPLC is typically required to isolate the desired product.
This diagram outlines the primary potential degradation pathways for this compound. The central thioether bond is susceptible to oxidation, leading to the formation of sulfoxide and subsequently sulfone derivatives. The terminal propargyl groups may undergo degradation upon exposure to UV light.
Conclusion
This compound offers a valuable combination of aqueous solubility, biocompatibility, and dual reactivity for click chemistry applications. Understanding its solubility and stability profile is paramount for its effective use in the development of novel bioconjugates and therapeutics. While generally stable, researchers should be mindful of the potential for oxidation of the thioether linkage under conditions of oxidative stress and take appropriate measures to protect the compound from prolonged exposure to heat and light to prevent degradation of the PEG and propargyl moieties. The provided experimental protocols offer a starting point for the systematic evaluation of this linker in specific applications.
References
- 1. This compound, 2055041-17-1 | BroadPharm [broadpharm.com]
- 2. Propargyl-PEG4-S-PEG4-acid, 2055041-20-6 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. precisepeg.com [precisepeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Propargyl-PEG4-S-PEG4-Propargyl: A Technical Guide to its Mechanism of Action and Applications in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the bifunctional linker, Propargyl-PEG4-S-PEG4-Propargyl. It details its core components, mechanism of action as a chemical tool, potential applications in advanced therapeutic modalities, and generalized experimental protocols for its use.
Introduction to Bifunctional Linkers and this compound
Bifunctional linkers are critical tools in modern biochemistry and drug development, enabling the covalent connection of two distinct molecular entities to create novel conjugates with desired functionalities. These linkers are central to the design of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and various bioconjugated reagents for imaging and diagnostics.
The molecule, this compound, is a symmetrical, bifunctional linker characterized by two terminal propargyl groups. These groups are connected by two polyethylene (B3416737) glycol (PEG) chains of four units each, which are joined by a central thioether (sulfur) linkage. The structure is designed to offer a specific set of properties:
-
Propargyl Groups: Serve as reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.
-
PEG4 Chains: Provide a hydrophilic spacer arm that enhances the solubility of the entire conjugate and provides spatial separation between the linked molecules, which can be crucial for maintaining their biological activity.
-
Thioether Linkage: Offers a stable, flexible connection point between the two PEG arms.
This guide will elucidate the function of this linker as a molecular bridge and provide the technical details necessary for its successful implementation in research and development.
Core Mechanism of Action: Covalent Bridge Formation via Click Chemistry
The primary mechanism of action for this compound is not pharmacological but rather its function as a covalent crosslinking agent. It facilitates the irreversible connection of two azide-modified molecules through a dual CuAAC reaction.
The core reaction involves the formation of a stable 1,2,3-triazole ring between each terminal alkyne (the propargyl group) on the linker and an azide (B81097) group on a target molecule. This reaction is known for its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.
The overall process can be visualized as a two-step or a one-pot reaction where the linker connects Molecule A-N₃ and Molecule B-N₃ to form the final conjugate: A-triazole-PEG4-S-PEG4-triazole-B.
Caption: Workflow for conjugate formation using the bifunctional linker.
Potential Applications in Drug Development
The unique structure of this compound makes it a suitable candidate for several advanced applications.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, all connected by a linker. This compound can serve as this central linker, connecting an azide-modified target protein ligand to an azide-modified E3 ligase ligand. The PEG chains provide the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: PROTAC mechanism facilitated by the Propargyl-PEG linker.
Antibody-Drug Conjugates (ADCs)
In ADC development, a potent cytotoxic drug (payload) is linked to a monoclonal antibody (mAb) that targets a specific tumor antigen. This linker can be used to attach azide-modified drug payloads to azide-modified antibodies. The hydrophilic PEG chains can help mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile of the ADC.
Quantitative Data and Physicochemical Properties
While experimental data for this specific linker is not publicly available, we can infer its properties based on its constituent parts. The following table summarizes expected quantitative parameters for linkers of this class.
| Parameter | Expected Value / Property | Significance |
| Molecular Weight | ~500-600 g/mol | Influences the overall size and diffusion characteristics of the final conjugate. |
| Solubility | High in aqueous buffers and polar organic solvents | The PEG chains ensure good solubility, which is critical for handling and reaction efficiency. |
| CuAAC Reaction Time | 0.5 - 4 hours | Demonstrates the high efficiency of the click chemistry reaction, allowing for rapid conjugation. |
| CuAAC Reaction Yield | > 90% | High yields are typical for CuAAC, simplifying purification and improving the overall process economy. |
| Linker Stability | High stability of the thioether and triazole rings in plasma. | Ensures the integrity of the conjugate in biological systems until it reaches the target site. |
| Calculated Length | ~30 - 35 Å | Provides significant spatial separation between the conjugated molecules, preventing steric hindrance. |
Note: These values are illustrative and based on chemically similar structures. Actual values must be determined empirically.
Detailed Experimental Protocol: General CuAAC Conjugation
This section provides a generalized protocol for conjugating two azide-functionalized molecules (Molecule A-N₃ and Molecule B-N₃) using this compound.
Materials
-
This compound
-
Molecule A-N₃ (e.g., azide-modified protein ligand)
-
Molecule B-N₃ (e.g., azide-modified E3 ligase ligand)
-
Copper(II) Sulfate (CuSO₄) solution (100 mM in H₂O)
-
Sodium Ascorbate solution (1 M in H₂O, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in H₂O)
-
Solvent (e.g., DMSO, PBS, or a mixture)
-
Purification system (e.g., HPLC, SEC)
Experimental Workflow Diagram
Caption: Generalized workflow for a two-step CuAAC conjugation.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare stock solutions of Molecule A-N₃ and Molecule B-N₃ in a compatible solvent.
-
Freshly prepare a 1 M solution of Sodium Ascorbate.
-
-
Reaction Assembly (for a 1 mL reaction):
-
In a microcentrifuge tube, combine Molecule A-N₃ (1.0 eq), the linker (1.0 eq), and Molecule B-N₃ (1.0 eq).
-
Add the solvent to bring the volume to ~900 µL. Mix gently.
-
Add THPTA ligand (final concentration 1 mM). THPTA helps stabilize the Cu(I) oxidation state and improves reaction efficiency.
-
Add CuSO₄ solution (final concentration 0.1 mM).
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (final concentration 1 mM).
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the consumption of starting materials and the formation of the product.
-
-
Purification and Analysis:
-
Once the reaction is complete, the final conjugate can be purified from excess reagents and byproducts. Reversed-phase HPLC is commonly used for small molecules, while size-exclusion chromatography (SEC) is suitable for protein conjugates.
-
The identity and purity of the final product should be confirmed by LC-MS and/or other relevant analytical techniques.
-
Conclusion
This compound is a well-defined, bifunctional linker with significant potential in the fields of chemical biology and drug development. Its symmetrical design, coupled with hydrophilic PEG spacers and highly efficient propargyl reactive groups, makes it an excellent tool for constructing complex molecular architectures like PROTACs and ADCs. The robust nature of the CuAAC click reaction ensures high yields and specificity, simplifying the synthesis of precisely defined bioconjugates. Understanding the principles and protocols outlined in this guide will enable researchers to effectively leverage this linker in their discovery and development pipelines.
Propargyl-PEG4-S-PEG4-Propargyl: A Technical Guide for Researchers
CAS Number: 2055041-17-1
This technical guide provides an in-depth overview of Propargyl-PEG4-S-PEG4-Propargyl, a homobifunctional linker widely utilized in chemical biology, drug discovery, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's properties, applications, and relevant experimental protocols.
Core Properties and Specifications
This compound is a versatile crosslinking reagent characterized by two terminal propargyl groups, which are reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". The molecule incorporates two polyethylene (B3416737) glycol (PEG4) chains linked by a central sulfur atom, imparting hydrophilicity and flexibility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2055041-17-1 | [1] |
| Molecular Formula | C22H38O8S | [1] |
| Molecular Weight | 462.6 g/mol | [1] |
| Purity | Typically ≥95% - 98% | [1] |
| Appearance | Varies (often a liquid or oil) | [2] |
| Solubility | Soluble in DMSO.[3] The PEG chains enhance water solubility.[1] | [1][3] |
| Storage Conditions | Store at -20°C for long-term stability.[1] | [1] |
Note: For detailed analytical data such as NMR and HPLC, it is recommended to consult the supplier's certificate of analysis.
Applications in Research and Development
The unique structure of this compound makes it a valuable tool in a variety of applications:
-
Bioconjugation: The terminal alkyne groups readily react with azide-functionalized biomolecules (e.g., proteins, peptides, nucleic acids) via CuAAC to form stable triazole linkages. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: This molecule serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC.[4][5] The PEG chains provide the necessary length and spatial orientation to facilitate the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[6]
-
Drug Delivery and Nanotechnology: The linker can be used to functionalize nanoparticles, liposomes, or other drug delivery systems, enabling the attachment of targeting ligands or therapeutic payloads.
-
Materials Science: It can be employed in the synthesis of hydrogels and other polymers through click chemistry-based crosslinking.
Experimental Protocols
The following sections provide generalized protocols for the primary applications of this compound. Researchers should optimize these protocols for their specific substrates and experimental conditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Dissolve the azide-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.
-
Prepare a 10-100 mM stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent (water for THPTA, DMSO for TBTA).
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-functionalized molecule.
-
Add this compound. A slight molar excess (1.1-1.5 equivalents) of one of the components may be used to drive the reaction to completion.
-
Add the reaction buffer to achieve the desired final concentration.
-
If using a ligand, add the THPTA or TBTA stock solution (typically 0.1-1 equivalent relative to copper).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the CuSO4 stock solution (typically 0.01-0.1 equivalents).
-
Immediately add the freshly prepared sodium ascorbate stock solution (typically 0.1-1.0 equivalents).
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, the conjugate can be purified using standard techniques such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.
-
PROTAC Synthesis
This protocol provides a conceptual workflow for the synthesis of a PROTAC using this compound as a linker. This typically involves a two-step sequential click chemistry approach.
Materials:
-
This compound
-
Azide-functionalized target protein ligand
-
Azide-functionalized E3 ligase ligand
-
Reagents for CuAAC (as listed in section 3.1)
Procedure:
-
First Click Reaction:
-
Perform a CuAAC reaction as described in section 3.1 to conjugate the azide-functionalized target protein ligand to one of the propargyl groups of this compound. It is crucial to use a sub-stoichiometric amount of the target protein ligand to favor the formation of the mono-conjugated product.
-
Purify the resulting mono-alkyne intermediate to remove unreacted starting materials and the di-conjugated side product.
-
-
Second Click Reaction:
-
Perform a second CuAAC reaction to conjugate the azide-functionalized E3 ligase ligand to the remaining propargyl group of the purified mono-alkyne intermediate.
-
Purify the final PROTAC molecule using appropriate chromatographic techniques (e.g., HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS, NMR, and HPLC.
-
Visualizations
The following diagrams illustrate the key chemical transformations and workflows involving this compound.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: General workflow for the synthesis of a PROTAC.
Caption: Signaling pathway for PROTAC-mediated protein degradation.
References
- 1. This compound, 2055041-17-1 | BroadPharm [broadpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound-西安齐岳生物 [0qy.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Bifunctional PEG Linkers
An In-Depth Technical Guide to Bifunctional PEG Linkers
Polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, serving as flexible, hydrophilic spacers to connect two or more molecular entities.[1] Their integration into therapeutics, diagnostics, and research reagents is driven by the unique physicochemical properties of the PEG chain, which can enhance the solubility, stability, and pharmacokinetic profiles of the resulting conjugates.[][3] Bifunctional PEGs, featuring reactive functional groups at both termini of the polymer chain, are particularly crucial for the precise assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs).[1][3]
These linkers can be broadly categorized into two main classes:
-
Homobifunctional Linkers : These possess identical reactive groups at each end, making them suitable for cross-linking identical molecules or for polymerization applications.[][4]
-
Heterobifunctional Linkers : These feature two distinct functional groups at their termini.[][5] This orthogonality allows for the sequential and controlled conjugation of two different molecules, a critical requirement in the development of targeted therapies.[6] The use of heterobifunctional linkers minimizes the formation of undesirable homodimers and provides precise control over the final conjugate's structure.[7]
The core advantages of incorporating a PEG spacer in bioconjugation strategies include:
-
Enhanced Hydrophilicity : PEG linkers improve the aqueous solubility of hydrophobic drugs or proteins, reducing the risk of aggregation.[][6]
-
Improved Pharmacokinetics : The hydrodynamic volume of the PEG chain can shield the conjugate from renal clearance, thereby extending its circulation half-life.[8][9]
-
Reduced Immunogenicity : The flexible and hydrophilic nature of PEG can mask epitopes on proteins, reducing their potential to elicit an immune response.[6]
-
Precise Spatial Control : The defined length of monodisperse PEG linkers allows for exact control over the distance between the conjugated molecules, which is crucial for optimizing biological activity.[6]
Common Functional Groups and Conjugation Chemistries
The versatility of bifunctional PEG linkers stems from the wide array of reactive functional groups that can be incorporated at their termini. The choice of these groups is dictated by the available reactive sites on the target biomolecules, such as the side chains of amino acids (e.g., lysine, cysteine) or other functional moieties.
| Functional Group | Target Moiety | Resulting Bond | Key Characteristics |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | Highly efficient reaction at pH 7.2-8.5. Susceptible to hydrolysis in aqueous buffers.[1] |
| Maleimide (B117702) | Thiols / Sulfhydryls (-SH) | Thioether | Highly specific reaction with thiols at pH 6.5-7.5. The resulting bond may have stability issues.[7] |
| Azide (B81097) (-N₃) | Alkynes (-C≡CH) | Triazole | Bio-orthogonal "Click Chemistry" reaction. Can be copper-catalyzed (CuAAC) or strain-promoted (SPAAC).[7] |
| Alkyne (-C≡CH) | Azides (-N₃) | Triazole | Partner to the azide group for "Click Chemistry" conjugation.[10] |
| Hydrazide (-CONHNH₂) | Carbonyls (Aldehydes, Ketones) | Hydrazone | Forms a stable C=N bond. Useful for site-specific modification of glycoproteins after oxidation.[11] |
| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Amide | Requires activation with carbodiimides (e.g., EDC) and NHS to form a stable amide bond.[7] |
| Orthopyridyl Disulfide (OPSS) | Thiols / Sulfhydryls (-SH) | Disulfide | Reacts with thiols to form a disulfide bond, which is cleavable by reducing agents.[12] |
Applications in Drug Development
Bifunctional PEG linkers are central to the design of advanced therapeutics, most notably Antibody-Drug Conjugates (ADCs). In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen, thereby enabling targeted drug delivery.[5][13]
The linker's role in an ADC is multifaceted:
-
Solubility and Stability : The PEG component enhances the solubility of the ADC, preventing aggregation, especially with high drug-to-antibody ratios (DAR).[6]
-
Pharmacokinetics : It helps to prolong the circulation time of the ADC, increasing its chances of reaching the tumor site.[13]
-
Controlled Release : The linker can be designed to be stable in circulation but cleavable under specific conditions within the target cell (e.g., acidic pH of endosomes or enzymatic cleavage).[]
Quantitative Impact of PEG Linkers
The length and nature of the PEG linker can have a profound impact on the biological properties of the conjugate. Studies have demonstrated a direct correlation between the molecular weight of the PEG chain and the pharmacokinetic profile of the bioconjugate.
Table 1: Effect of PEG Linker Length on Miniaturized ADC Properties Data synthesized from a study on affibody-based drug conjugates.[8]
| Conjugate | PEG Molecular Weight (kDa) | Half-Life Extension (Fold Change vs. No PEG) | In Vitro Cytotoxicity Reduction (Fold Change vs. No PEG) |
| HM | 0 (SMCC Linker) | 1.0 | 1.0 |
| HP4KM | 4 | 2.5 | 4.5 |
| HP10KM | 10 | 11.2 | 22.0 |
These data illustrate a critical trade-off in linker design: while longer PEG chains significantly extend the conjugate's half-life, they can also increase steric hindrance, potentially reducing binding affinity or cytotoxic potency.[8]
Table 2: Impact of PEG Linker Length on Dimeric Ligand Binding Affinity Data from a study on dimeric modulators for the CXCR4 receptor.[14]
| Dimeric Ligand | PEG Linker | IC₅₀ (nM) |
| (DV3-PEG₃)₂K | PEG₃ | 22 |
| (DV3-PEG₅)₂K | PEG₅ | 23 |
| (DV3-PEG₇)₂K | PEG₇ | 25 |
In this case, increasing the PEG linker length beyond PEG₃ did not improve the binding affinity, suggesting an optimal spatial distance had been achieved.[14]
Experimental Protocols
Detailed and reproducible protocols are essential for the successful synthesis and application of bifunctional PEG linkers.
Protocol: Synthesis of a Heterobifunctional PEG (α-hydroxyl-ω-azide)
This protocol is a representative example based on common chemical routes for modifying symmetrical PEG diols.[15]
Materials:
-
Polyethylene glycol (diol, e.g., 2 kDa)
-
Pyridine
-
4-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Azeotropic Drying: Dissolve PEG-diol in toluene and perform azeotropic distillation using a Dean-Stark apparatus to remove water. Dry the resulting PEG under vacuum.
-
Monotosylation: Dissolve the dried PEG in DCM and cool to 0°C. Add pyridine, followed by the dropwise addition of TsCl (0.9-1.0 molar equivalents to PEG) dissolved in DCM. Allow the reaction to stir overnight at room temperature.
-
Work-up and Purification: Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate and brine. Dry the organic layer over Na₂SO₄, filter, and precipitate the product (PEG-monotosylate) in cold diethyl ether.
-
Azidation: Dissolve the purified PEG-monotosylate in DMF. Add sodium azide (NaN₃, 5-10 molar excess) and heat the reaction at 80-100°C for 12-24 hours.
-
Final Purification: Cool the reaction mixture and precipitate the product in cold diethyl ether. Redissolve the crude product in DCM and wash with water to remove excess NaN₃ and DMF. Dry the organic layer, concentrate, and re-precipitate in cold ether to yield the final α-hydroxyl-ω-azide PEG linker.
-
Characterization: Confirm the structure and purity using ¹H NMR and GPC/SEC.
Protocol: Two-Step Conjugation for ADC Synthesis (NHS-PEG-Maleimide)
This protocol outlines a general workflow for conjugating a drug to an antibody using a heterobifunctional linker.[1][7][8]
Materials:
-
Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEG-Maleimide linker
-
Thiolated small molecule drug
-
Anhydrous DMSO
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure: Step 1: Antibody-Linker Conjugation
-
Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Conjugation Reaction: Add a calculated molar excess (e.g., 5-10 fold) of the linker solution to the antibody solution. Incubate at room temperature for 1-2 hours with gentle mixing.
-
Purification: Remove excess, unreacted linker from the antibody-linker conjugate (mAb-PEG-Maleimide) using SEC or a desalting column, exchanging into a buffer suitable for the next step (e.g., PBS, pH 6.5-7.0).
Step 2: Drug Conjugation
-
Drug Preparation: Dissolve the thiolated small molecule drug in DMSO.
-
Conjugation Reaction: Add a molar excess (e.g., 3-5 fold) of the drug solution to the purified mAb-PEG-Maleimide conjugate.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. If necessary, purge the reaction vessel with nitrogen or argon to prevent thiol oxidation.
-
Quenching: Add a quenching reagent like N-ethylmaleimide or cysteine to cap any unreacted maleimide groups on the antibody.
-
Final Purification: Purify the final ADC from excess drug and other reaction components using SEC.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation using techniques such as HIC-HPLC, RP-HPLC, and SEC.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Are PEG Linkers and Their Applications? - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 13. Multi-Arm PEGs for ADCs [jenkemusa.com]
- 14. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Propargyl Group: A Linchpin in Click Chemistry for Accelerated Drug Discovery and Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the landscape of chemical synthesis, offering a suite of reactions that are rapid, efficient, and biocompatible. Among the functional groups that have proven indispensable to this chemical paradigm, the propargyl group stands out for its versatility and reactivity. This technical guide provides a comprehensive overview of the central role of propargyl groups in click chemistry, with a particular focus on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers in drug discovery and chemical biology with the necessary knowledge to leverage these powerful bioorthogonal reactions.
The Propargyl Group: A Privileged Functional Moiety
The propargyl group, a 2-propynyl functional group, is a highly versatile moiety in organic synthesis.[1][2] Its terminal alkyne provides a reactive handle for a variety of chemical transformations, most notably the azide-alkyne cycloaddition, a cornerstone of click chemistry.[3][4] The properties of the propargyl group have made it a widely utilized component in medicinal chemistry and chemical biology.[5] Propargylamine derivatives, for instance, have shown significant potential in the development of therapeutic agents.[5][6] The rigid structure and reactivity of the propargyl group make it a valuable pharmacophore in drug design, with applications in the development of anticancer, antimicrobial, and neuroprotective agents.[7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl Groups
The CuAAC reaction is a prime example of a click reaction, renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole product.[8][9] The reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne, such as a propargyl group, and an azide (B81097).[10] The copper catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[8][11]
The propargyl group is an excellent substrate for CuAAC due to its reactivity, ease of installation, and cost-effectiveness.[12] Standard unactivated alkynes, often derived from propargyl building blocks, perform very well with effective CuAAC catalysts and are utilized in a majority of applications.[12]
Mechanism of CuAAC
The catalytic cycle of CuAAC involves the formation of a copper acetylide intermediate from the terminal alkyne of the propargyl group. This intermediate then reacts with the azide to form a six-membered metallacycle, which subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.[11]
Quantitative Data for CuAAC Reactions
The efficiency of CuAAC reactions can be influenced by various factors, including the choice of copper source, ligand, and solvent. The following table summarizes representative reaction conditions and outcomes for CuAAC reactions involving propargyl-functionalized substrates.
| Alkyne Substrate (Propargyl Derivative) | Azide Substrate | Catalyst System | Solvent | Time to >90% Conversion | Reference |
| Propargyl Alcohol | Coumarin Azide | 100 µM Cu(I) with THPTA ligand | Aqueous Buffer | < 30 minutes | [12] |
| Propargyl Amine | Benzyl Azide | Electrosprayed Cu Nanoclusters | Methanol | High Yield (time not specified) | [13] |
| N-propargylcinnolinones | Benzyl Azide | [(IMes)CuI] | DMF | High Yield (time not specified) | [14] |
Detailed Experimental Protocol for CuAAC
This protocol is a general guideline for the CuAAC reaction for bioconjugation, adapted from established procedures.[15][16][17]
Materials:
-
Alkyne-functionalized biomolecule (e.g., a protein with a propargyl group)
-
Azide-functionalized molecule (e.g., a fluorescent dye with an azide)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-functionalized molecule in the reaction buffer. The final concentrations should be optimized for the specific application.
-
Prepare the Copper-Ligand Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. A common ratio is 1:5 (CuSO₄:THPTA).[17]
-
Add Copper-Ligand Premix: Add the freshly prepared copper-ligand premix to the reaction mixture containing the alkyne and azide. Mix gently by pipetting.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction. The final concentration of sodium ascorbate is typically in the millimolar range.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour). The reaction can be mixed gently on a rotator.
-
Analysis and Purification: The reaction progress can be monitored by techniques such as fluorescence spectroscopy (if using a fluorogenic azide), SDS-PAGE, or mass spectrometry. The final product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the cytotoxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful metal-free alternative.[18][19][] SPAAC utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a catalyst.[] The driving force for this reaction is the release of ring strain in the cyclooctyne.[19][]
While the propargyl group itself is not strained, it is often the azide-containing partner that is a small molecule or biomolecule which reacts with a cyclooctyne-modified species. However, the principles of SPAAC are crucial for researchers in the field to understand as a complementary technique to CuAAC.
Mechanism of SPAAC
The mechanism of SPAAC is a concerted [3+2] cycloaddition between the strained alkyne and the azide, proceeding through a single transition state to form the triazole product. The rate of the reaction is highly dependent on the structure of the cyclooctyne, with electron-withdrawing groups at the propargylic position of the cyclooctyne significantly increasing the reaction rate.[18]
Quantitative Data for SPAAC Reactions
The kinetics of SPAAC are a key consideration for its application. The following table provides second-order rate constants for various cyclooctynes with an azide, illustrating the impact of the cyclooctyne structure on reactivity.
| Cyclooctyne | Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DIFO (difluorinated cyclooctyne) | Azide | High | [18] |
| TCO (trans-cyclooctene) with Tetrazine (IEDDA) | Tetrazine | 1 to 10⁶ | [21][22] |
| BCN (bicyclo[6.1.0]nonyne) | Azide | Moderate | [21] |
Note: While not a direct reaction with a simple propargyl group, these rates for cyclooctynes reacting with azides are indicative of the kinetics achievable with SPAAC-type reactions.
Detailed Experimental Protocol for SPAAC
This protocol provides a general framework for a SPAAC reaction, for instance, labeling an azide-modified protein with a cyclooctyne-bearing fluorescent probe.
Materials:
-
Azide-functionalized biomolecule (e.g., a protein with an incorporated azide)
-
Cyclooctyne-functionalized molecule (e.g., a cyclooctyne-dye conjugate)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Prepare the Reactants: Dissolve the azide-functionalized biomolecule and the cyclooctyne-functionalized molecule in the reaction buffer to the desired final concentrations.
-
Mix the Reactants: Combine the solutions of the azide and cyclooctyne. Mix gently.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37 °C) for a duration determined by the reaction kinetics (can range from minutes to hours).
-
Analysis and Purification: Monitor the reaction progress using appropriate analytical techniques (e.g., fluorescence, LC-MS). Purify the labeled biomolecule using methods such as size-exclusion chromatography to remove unreacted labeling reagent.
Applications in Drug Development and Bioconjugation
The combination of propargyl groups and click chemistry has found widespread application in drug discovery and development.[2][5][23] These reactions are instrumental in:
-
Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of compound libraries for high-throughput screening.[4][24]
-
Bioconjugation: Attaching drugs, imaging agents, or targeting moieties to biomolecules such as proteins, antibodies, and nucleic acids.[3][15]
-
Target Identification and Validation: Using propargyl-functionalized probes to label and identify cellular targets of drug candidates.
The following workflow illustrates a typical application of CuAAC for bioconjugation in a drug development context.
References
- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. static.igem.wiki [static.igem.wiki]
- 18. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholars.unf.edu [scholars.unf.edu]
- 24. pubs.acs.org [pubs.acs.org]
The Core Role of Polyethylene Glycol (PEG) Spacers in Bioconjugation: A Technical Guide
Introduction
Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, has become a cornerstone of modern pharmaceutical and biotechnological innovation.[1] A critical component in many successful bioconjugates is the Polyethylene Glycol (PEG) spacer. PEGylation, the process of covalently attaching PEG chains to molecules like proteins, peptides, nanoparticles, and small drugs, is a foundational strategy for enhancing the therapeutic efficacy and safety of biopharmaceuticals.[2][3]
Polyethylene Glycol is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−).[4] Its widespread use stems from a unique combination of properties: it is water-soluble, biocompatible, non-toxic, and generally possesses low immunogenicity.[4][5] When used as a linker or spacer, PEG imparts these beneficial properties to the entire conjugate, addressing many challenges faced in drug development.[4][6] This technical guide provides an in-depth exploration of the fundamental principles, quantitative effects, experimental methodologies, and critical applications of PEG spacers for researchers, scientists, and drug development professionals.
Core Principles and Key Benefits of PEGylation
The primary objective of incorporating PEG spacers is to improve a drug's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profile.[2][7] This is achieved through several key benefits that arise from PEG's inherent physicochemical properties.
-
Enhanced Solubility : Many potent therapeutic molecules are hydrophobic, limiting their administration to intravenous routes. The highly hydrophilic nature of PEG spacers significantly increases the aqueous solubility of these compounds, making them easier to formulate and administer.[1][2][6]
-
Prolonged Circulation Half-Life : PEG chains are highly hydrated, creating a large hydrodynamic radius around the conjugated molecule.[2][8] This increased size reduces the rate of renal clearance, thereby extending the molecule's circulation time in the bloodstream.[2][9]
-
Reduced Immunogenicity and the "Stealth" Effect : The flexible PEG chain creates a protective hydrophilic shield that can mask antigenic epitopes on the surface of a therapeutic protein or nanoparticle.[2][4][10] This "stealth" effect hinders recognition by the immune system and uptake by the mononuclear phagocyte system (MPS), reducing the likelihood of an immune response and prolonging circulation.[4][11]
-
Increased Stability : The PEG shield also provides steric hindrance that protects the conjugated biomolecule from enzymatic degradation and proteolysis, increasing its stability in biological environments.[1][2][4]
-
Improved Pharmacokinetics : By extending half-life and reducing clearance, PEGylation leads to more sustained plasma concentrations of a drug, which can allow for less frequent dosing, improving patient compliance.[2][9]
-
Tunable Properties : PEG linkers are available in various lengths and architectures (linear, branched). This allows for the precise tuning of a conjugate's properties, such as controlling the spatial distance between two linked molecules to minimize steric hindrance and optimize biological activity.[1][12]
Quantitative Data on the Effects of PEG Spacers
The selection of a PEG spacer is a critical design parameter that quantitatively impacts the final bioconjugate's performance. The following tables summarize key quantitative effects.
Table 1: Effect of PEG Molecular Weight on Pharmacokinetic Parameters
| PEG Molecular Weight (kDa) | Typical Contour Length (nm) | Effect on Hydrodynamic Radius | Impact on Circulation Half-Life | Primary Clearance Mechanism |
| < 5 | < 12.5 | Minor Increase | Modest Increase | Primarily Renal |
| 5 - 10 | 12.5 - 25 | Significant Increase | Substantial Increase | Reduced Renal, Increased Hepatic |
| 20 | ~50 | Large Increase | Major Increase | Primarily Hepatic |
| 40 | ~100 | Very Large Increase | Drastic Increase | Primarily Hepatic |
| Data synthesized from multiple sources, including[13]. The contour length of PEG molecules can range from 12.5 nm for PEG2000 to 253 nm for linear PEG40,000[13]. Increasing PEG size generally enhances circulation time, but an excessively long chain can sometimes negatively impact biological activity due to steric hindrance[2][14]. |
Table 2: Influence of PEGylation on Immunogenicity of Proteins
| Protein | PEG Size (kDa) | Administration Route | Animal Model | Outcome |
| Chicken IgY | 5 and 20 | i.v. and i.m. | Balb/c and C57BL/6 Mice | Inconsistent reduction in immunogenicity, dependent on mouse strain and administration route. |
| Horse IgG | 5 and 20 | i.v. and i.m. | Balb/c and C57BL/6 Mice | Inconsistent reduction in immunogenicity, dependent on mouse strain and administration route. |
| Based on a study by Schellekens et al.[15]. This data highlights that while PEGylation is a widely used strategy to reduce immunogenicity, its effect is not guaranteed and must be evaluated on a case-by-case basis[15]. Some studies and clinical applications have shown that pre-existing anti-PEG antibodies can be found in a significant portion of the population, which can lead to accelerated blood clearance (ABC) of PEGylated drugs[16][17]. |
Table 3: Role of PEG Spacers in Antibody-Drug Conjugate (ADC) Design
| PEG Spacer Length | Key Function | Impact on Drug-to-Antibody Ratio (DAR) | Effect on Solubility & Aggregation | Example Application |
| PEG₂ - PEG₄ | Provides minimal spacing | Suitable for lower DARs (2-4) | Modest improvement in solubility | Used when payload hydrophobicity is low |
| PEG₈ | Balances hydrophilicity and length | Enables higher DARs (e.g., 8) | Significantly improves solubility of linker-payload and reduces aggregation | ADCT-402, IMMU-132 |
| PEG₁₂ - PEG₂₄ | Maximizes hydrophilicity | Allows for very high DARs (>8) | Eliminates need for organic co-solvents during conjugation; prevents aggregation | SGN-CD228A (PEG₁₂) |
| Data synthesized from[18][19]. Hydrophilic PEG linkers are critical for enabling higher drug loading on antibodies by solubilizing hydrophobic payloads[18]. The inclusion of a PEG spacer can counterbalance the hydrophobicity of the payload, improving conjugation efficiency, reducing aggregation, and favorably impacting clearance rates. |
Visualizing PEGylation Concepts and Workflows
Diagrams created with Graphviz provide clear visual representations of the logical relationships and processes involved in PEGylation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. chempep.com [chempep.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. PEGylation - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openaccesspub.org [openaccesspub.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Propargyl-PEG4-S-PEG4-Propargyl for Researchers and Drug Development Professionals
Introduction
Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional linker molecule that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring two terminal propargyl groups connected by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) chain with a central sulfide (B99878) bond, makes it an invaluable tool for researchers. The propargyl groups are primed for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This allows for the straightforward and stable conjugation of this linker to molecules containing azide (B81097) functionalities.
This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, detailed experimental protocols for its application, and its role in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound and its derivatives is crucial for their effective use in experimental design. The following tables summarize key quantitative data for these molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2055041-17-1 | [1][2] |
| Molecular Formula | C22H38O8S | [1] |
| Molecular Weight | 462.6 g/mol | [1][2] |
| Purity | Typically ≥98% | [1] |
| Appearance | Varies (often a solid or oil) | N/A |
| Storage Conditions | -20°C for long-term storage | [1] |
| Shipping Conditions | Ambient temperature | [1] |
Table 2: Physicochemical Properties of Related Propargyl-PEG4 Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Source |
| Propargyl-PEG4-S-PEG4-acid | C22H40O10S | 496.61 | Heterobifunctional with a terminal carboxylic acid for amide bond formation. | [3][4][5] |
| Propargyl-PEG4-S-PEG4-t-butyl ester | C26H48O10S | 552.72 | The t-butyl ester provides a protected carboxylic acid group. | [6] |
Core Applications and Experimental Protocols
The primary utility of this compound lies in its ability to covalently link two molecular entities through "click chemistry." This has been widely exploited in the development of PROTACs and other bioconjugates.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The reaction of the terminal alkyne (propargyl group) on this compound with an azide-functionalized molecule results in the formation of a stable triazole ring.
General Experimental Protocol for CuAAC Bioconjugation:
This protocol provides a general guideline. Optimal conditions, including reactant concentrations, catalyst, and ligand choice, may vary depending on the specific substrates.
Materials:
-
This compound
-
Azide-containing molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (optional, but recommended for biomolecule conjugations)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent (e.g., DMSO, DMF for stock solutions)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare a stock solution of the azide-containing molecule in a compatible buffer or solvent.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in deionized water.
-
If using a ligand, prepare a stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-containing molecule to the reaction buffer.
-
Add the desired molar equivalent of the this compound stock solution.
-
If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution before adding to the reaction mixture. This helps to stabilize the Cu(I) catalyst and improve reaction efficiency.
-
To initiate the reaction, add the sodium ascorbate solution, followed by the CuSO₄ solution (or the pre-mixed CuSO₄/ligand solution). A typical starting point is to use 1-2 equivalents of sodium ascorbate and 0.1 equivalents of CuSO₄ relative to the limiting reactant.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature with gentle stirring or agitation.
-
The reaction is typically complete within 1-4 hours. Reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE (for protein conjugations).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified to remove excess reagents and byproducts.
-
For small molecules, purification can be achieved by extraction and/or silica (B1680970) gel column chromatography.
-
For biomolecules, purification methods such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography are commonly used.
-
Synthesis of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as the central linker connecting the target-binding ligand and the E3 ligase-binding ligand.
General Two-Step Protocol for PROTAC Synthesis:
This protocol outlines a modular approach where the this compound linker is sequentially conjugated to the two ligands.
Step 1: First "Click" Reaction
-
Synthesize or obtain an azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon or a derivative of VHL-1 for the von Hippel-Lindau E3 ligase).
-
Perform a CuAAC reaction as described above, using a molar excess of this compound to favor the formation of the mono-conjugated product.
-
Purify the resulting product (E3 ligase ligand-linker conjugate) using an appropriate chromatographic method (e.g., HPLC) to isolate the species with a single propargyl group remaining.
Step 2: Second "Click" Reaction
-
Synthesize or obtain an azide-functionalized target protein ligand.
-
Perform a second CuAAC reaction, this time reacting the purified E3 ligase ligand-linker conjugate with the azide-functionalized target protein ligand.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product thoroughly using techniques such as LC-MS and NMR to confirm its identity and purity.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex processes involved in the application of this compound.
References
- 1. This compound, 2055041-17-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Propargyl-PEG4-S-PEG4-acid, 2055041-20-6 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG4-S-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 5. Propargyl-PEG4-S-PEG4-acid | Benchchem [benchchem.com]
- 6. medkoo.com [medkoo.com]
The Thioether Bond in PEG Linkers: An In-depth Technical Guide
Polyethylene glycol (PEG) linkers are integral to modern drug development, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The choice of covalent linkage for attaching PEG to a biomolecule is critical for the overall success of the conjugate. Among the various chemistries employed, the formation of a stable thioether bond has emerged as a robust and widely adopted strategy. This guide provides a comprehensive technical overview of the synthesis, stability, and application of thioether-containing PEG linkers for researchers, scientists, and drug development professionals.
Core Chemistry of Thioether Bond Formation
The creation of a thioether linkage (R-S-R') in the context of PEGylation primarily relies on two highly efficient chemical reactions: the Michael addition of a thiol to a maleimide (B117702) and the radical-mediated thiol-ene "click" reaction.
Maleimide-Thiol Conjugation
The reaction between a maleimide-functionalized PEG and a thiol group (typically from a cysteine residue on a protein or peptide) is the most common method for forming a thioether bond in bioconjugation.[1][2] This reaction is a Michael addition, where the nucleophilic thiol attacks one of the carbons of the maleimide double bond.[3]
This conjugation is highly selective for thiols over other nucleophilic groups like amines at a pH range of 6.5-7.5.[4][5] The reaction proceeds readily in aqueous buffers under mild conditions, forming a stable succinimidyl thioether linkage.[6]
Thiol-Ene "Click" Chemistry
Thiol-ene "click" chemistry is another powerful method for forming thioether bonds. This reaction involves the addition of a thiol (R-SH) across a double bond (an "ene"), such as a norbornene or vinylsulfone group, on the PEG linker.[7][8] The reaction is typically initiated by radicals generated from a photoinitiator upon exposure to UV light, offering excellent spatial and temporal control.[4][7]
The radical-mediated pathway proceeds via a chain mechanism, resulting in an anti-Markovnikov addition of the thiol to the alkene.[4] This chemistry is known for its high efficiency, rapid reaction rates, minimal byproducts, and orthogonality to many other functional groups, making it ideal for applications like hydrogel formation.[7][9]
Stability of Thioether Linkages
While the thioether bond itself is generally stable, the succinimidyl thioether linkage formed from maleimide-thiol reactions can exhibit instability under certain physiological conditions.[4]
Factors Influencing Stability:
-
Retro-Michael Addition: The thioether linkage can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is particularly relevant in biological systems with high concentrations of endogenous thiols like glutathione (B108866) or albumin, which can lead to payload exchange and off-target effects.[4][10][11]
-
Hydrolysis: At pH values above 7.5, the maleimide ring is susceptible to hydrolysis, which can compete with the desired thiol addition during conjugation.[4] However, post-conjugation hydrolysis of the succinimide (B58015) ring can actually stabilize the conjugate by preventing the retro-Michael reaction.[12]
The thioether bond formed via the thiol-ene reaction is considered more stable than the maleimide-thiol adduct, as it is not susceptible to retro-Michael addition.[13] Similarly, linkers based on vinylsulfone also form very stable thioether bonds, although their reaction rates are slower compared to maleimides.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the formation and stability of thioether-linked PEG conjugates.
Table 1: Reaction Conditions for Thioether-PEG Linker Synthesis
| Parameter | Maleimide-Thiol Addition | Thiol-Ene "Click" Chemistry | Reference |
| pH Range | 6.5 - 7.5 (Optimal) | 3 - 10 (for OPSS variant) | [5][15] |
| Molar Excess of PEG | 10-20 fold excess of PEG-Maleimide over thiol | 1:1 ratio of thiol to ene groups is common | [6] |
| Reaction Time | 2-4 hours at room temperature, or overnight at 4°C | Minutes to hours, depending on initiator and light intensity | [6][16][17] |
| Initiator | Not required (spontaneous reaction) | Radical initiator (photo or thermal) required | [7][18] |
| Solvent | Aqueous buffers (PBS, HEPES, Tris), DMSO/DMF for stock | Aqueous buffers, Methanol | [19][20] |
Table 2: Stability of Thioether Linkages in PEG Conjugates
| Linkage Type | Condition | Stability Outcome | Key Findings | Reference |
| Maleimide-Thioether | Human Plasma (37°C, 72h) | ~20% of conjugate remained intact (labile site) | Stability is highly dependent on the conjugation site on the antibody. | [21][22] |
| Maleimide-Thioether | Human Plasma (37°C, 72h) | ~80% of conjugate remained intact (stable site) | Thioether exchange with albumin was observed. | [21][22] |
| Phenyloxadiazole Sulfone-Thioether | Human Plasma (37°C, 72h) | Significantly more stable than maleimide conjugate at labile sites | Improved stability and less dependence on conjugation site. | [21][22] |
| Maleamic Methyl Ester-Thioether | Albumin Solution (37°C, 14 days) | ~3.8% payload loss | Significantly improved stability compared to conventional maleimide-based conjugates. | [23] |
| Vinylsulfone-Thioether | General | Highly stable thioether linkage | Slower reaction rate compared to maleimide, which can allow for better control. | [13][14] |
Applications in Drug Development
Thioether-linked PEG conjugates are utilized across a wide spectrum of drug development applications.
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies via PEG-maleimide linkers is a cornerstone of modern ADC development.[2] The stability of the thioether bond is critical to prevent premature drug release in circulation.[10]
-
PEGylation of Proteins and Peptides: Attaching PEG chains to therapeutic proteins or peptides via thioether bonds can significantly improve their pharmacokinetic properties, such as increasing serum half-life and reducing immunogenicity.[2][24]
-
Hydrogel Formation: Thiol-ene chemistry is extensively used to form PEG-based hydrogels for controlled drug release and tissue engineering.[9][25][26] The rapid, controlled cross-linking allows for the encapsulation of sensitive biologics.
-
Surface Modification: PEG-thiol linkers are used to modify the surfaces of nanoparticles and biosensors.[1][27] This "PEGylation" creates a hydrophilic layer that reduces non-specific protein adsorption and improves biocompatibility.[1]
Detailed Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation of a Protein with a PEG Linker
This protocol provides a general procedure for labeling a thiol-containing protein with a PEG-Maleimide reagent.
Materials:
-
Protein with accessible thiol groups (e.g., antibody with reduced disulfides)
-
PEG-Maleimide reagent
-
Conjugation Buffer: Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris).[28][19] Degas thoroughly.
-
Anhydrous DMSO or DMF for dissolving PEG-Maleimide.[28]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.
-
Purification system (e.g., Sephadex G-25 desalting column, size-exclusion chromatography).[3][17]
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in degassed conjugation buffer to a concentration of 1-10 mg/mL.[28][19]
-
(Optional) Reduction of Disulfides: If necessary to expose free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[3][28] Remove excess TCEP using a desalting column before proceeding.
-
Prepare PEG-Maleimide Stock Solution: Dissolve the PEG-Maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM or 100 mg/mL).[6][28]
-
Conjugation Reaction: Add the PEG-Maleimide stock solution to the stirred protein solution. A 10-20 fold molar excess of PEG-Maleimide over the protein's thiol groups is typically recommended as a starting point.[6][28]
-
Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[3][6][28] If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[3]
-
Purification: Remove unreacted PEG-Maleimide and other small molecules from the conjugate using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).[3][17]
-
Characterization: Confirm successful conjugation and determine the degree of labeling using methods such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, and UV-Vis spectroscopy.[28]
Protocol 2: Photo-initiated Thiol-Ene "Click" Chemistry for PEG Hydrogel Formation
This protocol outlines a general method for creating a hydrogel by crosslinking a multi-arm PEG-Norbornene with a thiol-containing peptide.
Materials:
-
Multi-arm PEG-Norbornene (e.g., 4-arm PEG-NB).[9]
-
Thiol-containing crosslinker (e.g., dithiothreitol (B142953) (DTT) or a bis-cysteine peptide).[9][29]
-
Photoinitiator (e.g., LAP, Irgacure 2959).[9]
-
Sterile, buffered solution (e.g., PBS).
Procedure:
-
Prepare Pre-polymer Solution: In a sterile, low-adhesion tube, dissolve the multi-arm PEG-Norbornene and the thiol crosslinker in the buffered solution. Ensure the molar ratio of norbornene ("ene") groups to thiol groups is appropriate for the desired network properties (a 1:1 ratio is often used).[9]
-
Add Photoinitiator: Add the photoinitiator to the pre-polymer solution and mix thoroughly until it is completely dissolved. The concentration will depend on the specific initiator and light source used (e.g., 1 mM LAP).[9] Protect the solution from light.
-
Hydrogel Formation (Crosslinking): Pipette the pre-polymer solution into a mold or the desired reaction vessel.
-
Initiate Polymerization: Expose the solution to a UV light source (e.g., 365 nm) for a specified time (typically seconds to minutes) to initiate the radical polymerization and form the hydrogel.[20]
-
Swelling and Purification: After gelation, the hydrogel can be swelled in an excess of buffer (e.g., PBS) for 24-48 hours to remove any unreacted components and reach equilibrium swelling.[9]
Conclusion
The formation of thioether bonds represents a cornerstone of modern PEGylation chemistry, offering a blend of high efficiency, selectivity, and stability. While the classic maleimide-thiol reaction remains a workhorse for bioconjugation, a thorough understanding of its potential instability in vivo is crucial for designing robust therapeutics. Newer chemistries, such as thiol-ene reactions and alternative linkers like vinylsulfones, provide pathways to even more stable conjugates. By carefully selecting the appropriate chemistry and optimizing reaction conditions, researchers can successfully leverage thioether-linked PEG linkers to advance the development of next-generation drugs and biomaterials.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
- 16. purepeg.com [purepeg.com]
- 17. biotium.com [biotium.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 20. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Poly(ethylene glycol) Hydrogels formed by Thiol-Ene Photopolymerization for Enzyme-Responsive Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. vectorlabs.com [vectorlabs.com]
- 28. bio-techne.com [bio-techne.com]
- 29. Facile synthesis of rapidly degrading PEG-based thiol-norbornene hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
The Propargyl Group: A Versatile Tool in Modern Chemistry and Drug Discovery
An In-depth Technical Guide on the Reactivity and Selectivity of the Propargyl Moiety for Researchers, Scientists, and Drug Development Professionals.
The propargyl group, a three-carbon functional group containing a terminal alkyne and a methylene (B1212753) spacer (HC≡C−CH₂−), stands as a cornerstone in contemporary organic synthesis and medicinal chemistry. Its unique electronic and structural features impart a rich and tunable reactivity, making it an invaluable building block for the construction of complex molecular architectures and the development of novel therapeutics. This technical guide provides a comprehensive overview of the propargyl group's core reactivity, the factors governing its reaction selectivity, and its applications in drug development, supplemented with detailed experimental protocols and quantitative data.
Core Reactivity and Principles
The versatility of the propargyl group originates from the dual functionality of the alkyne and the adjacent methylene group, which can be further functionalized with leaving groups (e.g., halides, alcohols, esters) or heteroatoms (e.g., nitrogen, oxygen, sulfur). This arrangement allows the propargyl moiety to participate in a wide array of chemical transformations.
Key Reaction Classes:
-
Nucleophilic Substitution and Addition: Propargylic alcohols, halides, and esters are common substrates for nucleophilic substitution reactions. The hydroxyl group of propargyl alcohols can be a challenging leaving group, often requiring activation or the use of specific catalysts.[1][2] Propargyl organometallic reagents readily add to carbonyl compounds and imines to furnish homopropargylic alcohols and amines, respectively.[1][2][3]
-
Transition-Metal Catalyzed Reactions: A vast number of transition metals, including palladium, copper, gold, iron, and ruthenium, catalyze a diverse range of reactions involving propargyl groups.[4][5] These include cross-coupling reactions, cycloisomerizations, and elegant cascade reactions that allow for the rapid assembly of complex molecular scaffolds.[4][5][6][7] The choice of metal and ligand is crucial in controlling the chemo-, regio-, and stereoselectivity of these transformations.[4][8]
-
Click Chemistry: The terminal alkyne of the propargyl group is a quintessential partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry".[9][10][11] This reaction is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a powerful tool for bioconjugation, materials science, and drug discovery.[11]
-
Rearrangement Reactions: Propargylic alcohols can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds.[12] Another notable transformation is the[1][4]-Wittig rearrangement of propargyl ethers.[13]
-
Propargyl/Allenyl Tautomerism: A key feature influencing the reactivity and selectivity of propargyl derivatives is their ability to exist in equilibrium with their allenyl tautomers.[1][2] This tautomerism often leads to the formation of both propargylic and allenic products, and controlling the selectivity between these two isomers is a significant aspect of reaction design. The nature of the substrate, catalyst, and reaction conditions can influence the position of this equilibrium.[1][2]
Selectivity in Propargyl Group Reactions
Achieving high selectivity is paramount in harnessing the synthetic potential of the propargyl group. Several factors influence the outcome of reactions involving this moiety:
-
Catalyst Control: In transition-metal catalyzed reactions, the choice of the metal center and the coordinating ligands plays a pivotal role in determining the reaction pathway and selectivity.[4][14] For instance, different metal catalysts can selectively activate different functional groups within a molecule containing a propargyl unit.[14] Chiral ligands are extensively used to induce enantioselectivity in reactions such as the asymmetric addition of alkynes to aldehydes.[15]
-
Substituent Effects: The nature of the substituents on the propargyl backbone can significantly impact reactivity and stereoselectivity.[8] For example, substitution at the propargylic position can influence the enantioselectivity of ruthenium-catalyzed substitution reactions.[8]
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can dramatically affect the selectivity of a reaction. For instance, in propargylic substitution reactions, the choice of solvent can influence the ratio of propargylic to allenic products.
Applications in Drug Development
The unique properties of the propargyl group have made it a privileged motif in drug design and development.[16][17][18][19]
-
Pharmacophore: The rigid structure and reactivity of the propargyl group make it a valuable pharmacophore.[16] Propargylamine-containing compounds, such as selegiline (B1681611) and rasagiline, are irreversible inhibitors of monoamine oxidase B (MAO-B) and are used in the treatment of Parkinson's disease.[20]
-
Bioorthogonal Chemistry: The terminal alkyne of the propargyl group serves as a bioorthogonal handle. It can be introduced into biomolecules and subsequently reacted with an azide-functionalized partner via click chemistry in a biological environment without interfering with native biochemical processes.[9]
-
Drug Scaffolds: Propargyl-containing building blocks are utilized in the synthesis of a wide range of bioactive molecules, including anticancer, antimicrobial, and neuroprotective agents.[16][20] For example, propargylated derivatives of natural products like noscapine (B1679977) have shown potential as anticancer agents by disrupting microtubule dynamics.[16]
Quantitative Data Summary
The following tables summarize quantitative data for representative reactions involving the propargyl group, extracted from the cited literature.
Table 1: Enantioselective Propargylation of Aldehydes
| Catalyst System | Aldehyde | Alkyne | Yield (%) | ee (%) | Reference |
| Zn(OTf)₂ / (+)-N-Methylephedrine | Benzaldehyde | Phenylacetylene | 85 | 97 | [15] |
| Trost-ProPhenol / Dimethylzinc | Cyclohexanecarboxaldehyde | 1-Heptyne | 92 | 95 | [15] |
| Cu(OTf)₂ / (S)-SEGPHOS | Isatin derivative | Allenylboronic acid pinacol (B44631) ester | >95 | 88:12 (er) | [2] |
Table 2: Transition-Metal Catalyzed Propargylic Substitution
| Catalyst | Propargylic Substrate | Nucleophile | Solvent | Yield (%) | Regioselectivity (Propargyl:Allenyl) | Reference |
| FeCl₃ | 1,3-Diphenylpropargyl alcohol | Indole | Acetonitrile | 95 | High | [4] |
| Cu-catalyst | Propargyl ester | Amine | Not specified | High | High (propargyl) | [4] |
| Au(III)-catalyst | Propargyl alcohol | Allylsilane | Not specified | High | High (propargyl) | [4] |
Table 3: Nicholas Reaction for Propargylation of Heteronucleophiles
| Nucleophile (limiting reagent) | Propargylating Agent | Lewis Acid | Yield (%) | Reference |
| N-Boc-L-serine methyl ester | Co₂(CO)₆-methyl propargyl ether | BF₃·OEt₂ | 97 | [9] |
| N-Fmoc-L-tyrosine methyl ester | Co₂(CO)₆-propargyl alcohol | BF₃·OEt₂ | 94 | [9] |
| N-Boc-L-cysteine methyl ester | Co₂(CO)₆-propargyl alcohol | BF₃·OEt₂ | 75 | [9] |
Experimental Protocols
Protocol 1: Carreira Asymmetric Alkynylation of Aldehydes [15]
This protocol describes a general procedure for the enantioselective addition of terminal alkynes to aldehydes using a zinc triflate and (+)-N-methylephedrine complex.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add zinc triflate (Zn(OTf)₂, 1.1 equivalents) and (+)-N-methylephedrine (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene (B28343) (sufficient to achieve a suitable concentration, e.g., 0.1-0.5 M).
-
Complex Formation: Stir the resulting mixture at ambient temperature for 2 hours.
-
Alkyne Addition: Add the terminal alkyne (1.2 equivalents) to the reaction mixture and stir for an additional 15 minutes.
-
Aldehyde Addition: Introduce the aldehyde (1.0 equivalent) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at 25 °C for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral propargyl alcohol.
Protocol 2: Nicholas Reaction for Propargylation of Alcohols [9][21]
This protocol provides a method for the propargylation of alcohols under non-basic conditions, which is particularly useful for base-sensitive substrates.
-
In situ Formation of the Cobalt Complex: In a flame-dried flask under an inert atmosphere, dissolve propargyl alcohol (2.0 equivalents) in dichloromethane. Add dicobalt octacarbonyl (Co₂(CO)₈) and stir until the formation of the Co₂(CO)₆-propargyl alcohol complex is complete (monitored by TLC).
-
Reaction Setup: In a separate flame-dried flask, dissolve the alcohol substrate (1.0 equivalent) in dichloromethane.
-
Lewis Acid Addition: Cool the solution of the alcohol substrate to 0 °C and add boron trifluoride etherate (BF₃·OEt₂, 2.5 equivalents).
-
Addition of the Cobalt Complex: Add the pre-formed solution of the Co₂(CO)₆-propargyl alcohol complex dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Workup: Upon consumption of the starting material, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification of the Cobalt Complex: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude cobalt-complexed product by flash column chromatography.
-
Decomplexation: Dissolve the purified cobalt complex in acetone (B3395972) and cool to 0 °C. Add a solution of ceric ammonium nitrate (B79036) (CAN) in acetone dropwise until the reaction is complete (monitored by TLC).
-
Final Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final propargylated product by flash column chromatography if necessary.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [11]
This protocol outlines a general procedure for the "click" reaction between a propargyl-functionalized molecule and an azide.
-
Reaction Setup: In a suitable vial, dissolve the propargyl-containing compound (1.0 equivalent) and the azide-containing compound (1.0-1.2 equivalents) in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMSO, or THF).
-
Catalyst Preparation: In a separate tube, prepare a fresh solution of the copper(I) catalyst. This can be done by adding a solution of sodium ascorbate (B8700270) (0.1-0.3 equivalents) to a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).
-
Reaction Initiation: Add the freshly prepared copper(I) catalyst solution to the mixture of the alkyne and azide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried, filtered, and concentrated. The resulting triazole product can be purified by flash column chromatography or recrystallization.
Visualizing Molecular Pathways and Workflows
The following diagrams illustrate key concepts related to propargyl group reactivity and its application.
Caption: Core reaction pathways of propargyl derivatives.
Caption: Anticancer signaling pathway of a propargylated noscapine derivative.[16]
Caption: Workflow for Carreira asymmetric alkynylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 4. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 5. Metal-Catalyzed Double Migratory Cascade Reactions of Propargylic Esters and Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental and Theoretical DFT Investigations in the [2,3]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones [mdpi.com]
- 14. Diverse Pathways in Catalytic Reactions of Propargyl Aryldiazoacetates: Selectivity between Three Reaction Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Hydrophilic Properties of Polyethylene Glycol (PEG) Linkers
Polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, drug delivery, and materials science.[1] Their profound impact stems largely from their exceptional hydrophilic properties, which can be leveraged to enhance the therapeutic efficacy, safety, and formulation of a wide range of molecules.[2] This technical guide delves into the core principles of PEG's hydrophilicity, presents quantitative data, details key experimental protocols for its characterization, and provides visual representations of fundamental concepts.
Core Principles of PEG Hydrophilicity
Polyethylene glycol is a synthetic, water-soluble polymer composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−).[1] Its remarkable hydrophilicity is a direct consequence of its molecular structure. The ether oxygen atoms along the PEG backbone are capable of forming hydrogen bonds with multiple water molecules.[3][4] This interaction leads to the formation of a tightly bound hydration shell around the polymer chain, effectively making the PEG linker a "hydrophilicity reservoir".[][6]
This hydration layer is central to the beneficial properties conferred by PEGylation, the process of covalently attaching PEG chains to molecules.[2] Key benefits include:
-
Enhanced Solubility : PEG linkers dramatically increase the aqueous solubility of hydrophobic drugs and proteins, which is critical for developing viable intravenous formulations.[3][7][8]
-
Improved Stability : The hydration shell acts as a physical shield, protecting the conjugated molecule from enzymatic degradation and proteolysis.[2][7]
-
Reduced Immunogenicity : By masking antigenic sites on a therapeutic protein, the PEG linker can significantly reduce the likelihood of an immune response, a "stealth" effect.[2][3][]
-
Prolonged Circulation Half-Life : The increased hydrodynamic size of the PEGylated molecule reduces its rate of renal clearance, extending its time in systemic circulation.[2][3]
Quantitative Analysis of PEG Linker Hydrophilicity
The hydrophilic character of PEG linkers can be modulated by altering their molecular weight and structure (e.g., linear vs. branched).[9] This allows for the fine-tuning of a conjugate's properties to meet specific therapeutic goals.
Table 1: Impact of PEG Chain Length on Hydrophilic Properties
| Property | Effect of Increasing PEG Chain Length | Rationale |
| Water Solubility | Increases | More repeating ethylene oxide units are available to form hydrogen bonds with water.[9] |
| Hydrodynamic Radius | Increases | The polymer chain occupies a larger volume in solution, which is directly related to its extended circulation time.[2] |
| Equilibrium Water Content (EWC) | Generally increases, but can be complex | In hydrogels, longer PEG chains can improve water-retaining capacity.[10] However, the relationship can sometimes be non-linear depending on the overall network structure.[10] |
| Water Contact Angle | Decreases (on a modified surface) | A higher density of hydrophilic PEG chains on a surface leads to greater wettability and a lower contact angle.[11][12] |
| Protein Adsorption | Decreases | The hydration layer and steric repulsion from longer PEG chains prevent protein adhesion.[10] |
Table 2: Influence of PEGylation on the Partition Coefficient of Proteins
The partition coefficient (K) in aqueous two-phase systems (ATPS) can indicate the relative hydrophilicity/hydrophobicity of a molecule. A higher partition coefficient in a PEG-rich phase can suggest significant interactions between the protein and the PEG polymer.
| Protein | PEG Molecular Weight (Da) | Partition Coefficient (K) in PEG/Salt System | Observation |
| Pepsin | 1,300 | High | Indicates a strong interaction between the protein and the PEG, suggesting significant solvent-exposed hydrophobic regions on the protein surface that are effectively shielded by the PEG.[13] |
| Various Proteins | 3,350 | Varies with pH | The effect of PEG on partitioning is influenced by the protein's charge at a given pH.[14] |
| Various Proteins | 8,000 | Varies with pH | Increasing PEG molecular weight can amplify the effects of pH on protein partitioning.[14] |
Experimental Protocols for Characterizing Hydrophilicity
Several well-established methods are used to quantify the hydrophilic properties of PEG linkers and PEGylated molecules.
Contact Angle Measurement
This technique measures the angle a liquid droplet makes with a solid surface, providing a direct assessment of wettability. A lower contact angle indicates higher hydrophilicity.[15]
Protocol: Sessile Drop Method
-
Sample Preparation : Prepare a flat, smooth film of the polymer or PEG-modified material on a solid substrate (e.g., glass slide) by methods such as spin-coating or solvent casting.[16] Ensure the surface is clean and free of contaminants.
-
Droplet Deposition : Place the sample on the goniometer stage. Using a precision syringe, carefully dispense a small droplet of ultrapure water (typically 1-10 µL) onto the surface.[17]
-
Image Acquisition : Capture a high-resolution image of the droplet profile from the side.[16]
-
Angle Measurement : Use the goniometer's software to measure the angle formed at the three-phase (solid-liquid-vapor) interface. The angle inside the liquid is the contact angle.[16]
-
Data Analysis : Perform measurements at multiple locations on the surface to ensure reproducibility and calculate an average contact angle. A contact angle < 90° indicates a hydrophilic surface.[15]
Equilibrium Water Content (EWC)
EWC is a measure of the amount of water a material, typically a hydrogel, can absorb and retain at equilibrium. It is a key indicator of a material's overall hydrophilicity.
Protocol: Gravimetric Method
-
Initial Weighing : Weigh the dry polymer or hydrogel sample (W_dry).
-
Hydration : Immerse the sample in deionized water or a buffered solution (e.g., PBS) at a controlled temperature (e.g., 37 °C) until it is fully swollen and has reached equilibrium (i.e., its weight no longer increases). This may take several hours to days.
-
Final Weighing : Carefully remove the swollen sample from the water, gently blot the surface with filter paper to remove excess surface water, and immediately weigh it (W_swollen).
-
Calculation : Calculate the EWC using the following formula:
EWC (%) = [(W_swollen - W_dry) / W_swollen] x 100
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for characterizing PEGylated proteins and peptides.
Protocol: Analysis of PEGylated Molecules
-
System Setup : Use an RP-HPLC system equipped with a hydrophobic stationary phase column (e.g., C8 or C18). The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Sample Injection : Dissolve the PEGylated sample in an appropriate buffer and inject it into the HPLC system.
-
Elution : Run a gradient program, starting with a high concentration of the aqueous solvent and gradually increasing the concentration of the organic solvent.
-
Detection : Monitor the elution of the sample using a UV detector (typically at 214 nm or 280 nm for proteins/peptides) or a mass spectrometer.
-
Interpretation : More hydrophilic molecules have a weaker interaction with the hydrophobic stationary phase and will therefore elute earlier (have a shorter retention time) than their more hydrophobic counterparts. PEGylation of a protein or peptide will typically result in a significantly shorter retention time compared to the unmodified molecule.
Mandatory Visualizations
Diagram 1: Molecular Mechanism of PEG Hydrophilicity
Caption: Hydrogen bonding between ether oxygens of PEG and water molecules.
Diagram 2: Experimental Workflow for Contact Angle Measurement
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. hydromer.com [hydromer.com]
- 6. researchgate.net [researchgate.net]
- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 8. precisepeg.com [precisepeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. Tuning the Density of Poly(ethylene glycol) Chains to Control Mammalian Cell and Bacterial Attachment [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. IMPROVING THE HYDROPHOBICITY OF POLYMERS THROUGH SURFACE TEXTURING - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Propargyl-PEG4-S-PEG4-Propargyl: A Homobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the homobifunctional linker, Propargyl-PEG4-S-PEG4-Propargyl. It details its chemical properties, a representative synthesis protocol, and its applications in modern drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this versatile chemical tool.
Core Concepts and Physicochemical Properties
This compound is a chemical linker characterized by a central thioether bond flanked by two polyethylene (B3416737) glycol (PEG) chains, each with four repeating units, and terminating in propargyl groups. This symmetrical structure provides two reactive alkyne handles for covalent bond formation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
The key features of this linker include:
-
Homobifunctionality : The presence of two identical propargyl groups allows for the simultaneous or sequential conjugation of two azide-containing molecules.
-
PEGylation : The two PEG4 chains impart significant hydrophilicity to the linker and any molecule it is conjugated to. This can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.[][2]
-
Thioether Linkage : The central sulfur atom provides a stable, yet potentially metabolically susceptible, linkage.
-
Click Chemistry Compatibility : The terminal propargyl groups are specifically designed for highly efficient and bioorthogonal CuAAC reactions, which form stable triazole rings.
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C22H38O8S | BroadPharm |
| Molecular Weight | 462.6 g/mol | BroadPharm |
| CAS Number | 2055041-17-1 | BroadPharm |
| Appearance | White to off-white solid | Representative |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents | [3] |
| Purity | ≥95% | Representative |
| Storage | -20°C for long-term storage | [4] |
Synthesis and Characterization
While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, a representative synthesis can be postulated based on established methods for creating similar thioether-containing PEG linkers.[5][6] A plausible two-step synthesis is outlined below.
Representative Synthesis Protocol
Step 1: Synthesis of Propargyl-PEG4-Tosylate
-
To a solution of tetraethylene glycol (HO-PEG4-OH) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add one equivalent of a base (e.g., triethylamine (B128534) or pyridine).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add one equivalent of tosyl chloride (TsCl) dissolved in the same solvent.
-
Allow the reaction to stir at 0°C for one hour and then at room temperature overnight.
-
To the resulting mixture, add one equivalent of a strong base (e.g., sodium hydride) and stir for 30 minutes.
-
Add one equivalent of propargyl bromide and allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Propargyl-PEG4-Tosylate.
Step 2: Synthesis of this compound
-
Dissolve two equivalents of Propargyl-PEG4-thiol (which can be synthesized from Propargyl-PEG4-Tosylate by reaction with a thiolating agent like sodium hydrosulfide) in a suitable solvent such as a mixture of isopropanol (B130326) and water.
-
Add one equivalent of a base, such as sodium hydroxide, and stir the mixture.
-
Add one equivalent of a suitable sulfur source that can react with the tosylate, for example, sodium sulfide (B99878) (Na2S).
-
Alternatively, reacting two equivalents of Propargyl-PEG4-Tosylate with one equivalent of sodium sulfide can directly form the thioether.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR to confirm the presence of the propargyl, PEG, and thioether moieties and to ensure the correct structure.
-
Mass Spectrometry (MS) : To verify the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC) : To assess the purity of the compound.
Applications in Drug Development
The unique architecture of this compound makes it a valuable tool in the development of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC development, a linker connects a monoclonal antibody to a potent cytotoxic payload. The properties of the linker are critical for the stability, efficacy, and safety of the ADC.[] While this specific linker is homobifunctional, its underlying chemistry is relevant. A heterobifunctional version with one propargyl group and another reactive handle (e.g., an NHS ester) would be more directly applicable for conjugating an antibody to a drug.[7] However, the principles of using a PEGylated propargyl linker remain the same. The PEG chains can enhance the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[8] The propargyl group enables the use of click chemistry for attaching the payload, which is a highly efficient and specific conjugation method.[7]
Table 2: Representative Impact of PEG Linker Length on ADC Cytotoxicity
Data is illustrative and based on studies of similar PEG linkers in ADCs, not specifically this compound.
| ADC Construct | Linker | Target Cell Line | IC50 (nM) | Reference |
| Affibody-MMAE | SMCC (non-PEG) | HER2-positive | ~1.0 | [9] |
| Affibody-PEG4-MMAE | 4 kDa PEG | HER2-positive | ~6.5 | [9] |
| Affibody-PEG10-MMAE | 10 kDa PEG | HER2-positive | ~22.5 | [9] |
This representative data illustrates that while PEGylation can be beneficial for pharmacokinetics, increasing the PEG chain length can sometimes reduce in vitro cytotoxicity.[9]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[10] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy.[11] this compound can be used to synthesize dimeric PROTACs or as a building block for more complex PROTAC architectures. The flexibility and hydrophilicity of the PEG chains can be crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[]
Table 3: Representative Impact of PEG Linker Length on PROTAC Efficiency
Data is illustrative and based on studies of similar PEG linkers in PROTACs, not specifically this compound.
| PROTAC | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| BRD4 Degrader 1 | PEG3 | BRD4 | 55 | 85 | [13] |
| BRD4 Degrader 2 | PEG4 | BRD4 | 20 | 95 | [13] |
| BRD4 Degrader 3 | PEG5 | BRD4 | 15 | >98 | [13] |
| BRD4 Degrader 4 | PEG6 | BRD4 | 30 | 92 | [13] |
This representative data highlights that there is often an optimal linker length for maximal degradation potency, and systematic variation of the PEG chain length is a common strategy in PROTAC optimization.[13]
Experimental Protocols
The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below is a general protocol for this reaction.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Azide-containing molecule(s)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Suitable solvent (e.g., DMSO, DMF, water, or a mixture)
-
Reaction vessel
-
Stirring apparatus
-
Inert gas supply (optional but recommended)
Procedure:
-
In a reaction vessel, dissolve the this compound and the azide-containing molecule(s) in the chosen solvent. If conjugating two different azide (B81097) molecules, they can be added in the desired stoichiometric ratio.
-
If using an organic solvent, it is recommended to degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.
-
In another vial, prepare a stock solution of CuSO4 in water. A stock solution of the copper ligand (e.g., TBTA) can be prepared in a compatible solvent like DMSO.
-
To the reaction mixture, add the copper ligand (if used), followed by the CuSO4 solution. The final concentration of copper is typically in the range of 50-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.
-
Allow the reaction to stir at room temperature. The reaction time can vary from 1 to 24 hours, depending on the substrates.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or HPLC).
-
Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA to remove the copper catalyst.
-
Purify the final conjugate using a suitable method, such as size-exclusion chromatography, reversed-phase HPLC, or dialysis, depending on the nature of the product.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Representative synthesis workflow for this compound.
Caption: General workflow for bioconjugation using CuAAC with the linker.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. interchim.fr [interchim.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG4-S-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility. This reaction enables the rapid and quantitative formation of a stable 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne, under mild, often aqueous, conditions. The homobifunctional crosslinker, Propargyl-PEG4-S-PEG4-Propargyl, is a versatile reagent designed for CuAAC-mediated conjugation. Its two terminal propargyl groups allow for the crosslinking of azide-containing molecules, while the central hydrophilic polyethylene (B3416737) glycol (PEG) chains, connected by a thioether linkage, enhance water solubility and provide a flexible spacer. This linker is particularly valuable in applications such as antibody-drug conjugate (ADC) development, PROTAC synthesis, and the creation of complex biomolecular architectures.
Key Features of this compound in CuAAC
-
Homobifunctional: Enables the crosslinking of two azide-functionalized molecules.
-
Hydrophilic PEG Spacer: The dual PEG4 chains increase the aqueous solubility of the linker and the resulting conjugate.
-
Flexible Linker: The PEG chains provide a flexible spacer arm, which can be advantageous in applications where maintaining the conformational integrity and activity of biomolecules is crucial.
-
Stable Triazole Linkage: The CuAAC reaction forms a highly stable triazole ring, ensuring the integrity of the crosslink under physiological conditions.
-
Biocompatible: The reaction can be performed in aqueous buffers and is well-tolerated by many biological molecules.
Reaction Mechanism and Experimental Workflow
The CuAAC reaction proceeds through a well-established catalytic cycle involving a copper(I) catalyst. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with an azide to form a six-membered cupracycle. This intermediate subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst.
Application Notes and Protocols for Peptide Bioconjugation with Propargyl-PEG4-S-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two or more biomolecules, is a cornerstone of modern drug development and biomedical research.[1] Polyethylene glycol (PEG)ylation, the attachment of PEG chains to molecules like peptides and proteins, is a widely employed strategy to enhance their therapeutic properties.[2][3] PEGylation can improve a drug's solubility, extend its circulation half-life, and reduce its immunogenicity.[3][4][5]
This document provides detailed application notes and protocols for the bioconjugation of peptides with Propargyl-PEG4-S-PEG4-Propargyl, a bifunctional, hydrophilic linker. This linker contains two terminal propargyl groups, enabling conjugation to azide-modified peptides via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry".[1][6][7][8] The central sulfur atom and the two PEG4 units enhance the linker's water solubility.[8] This bifunctional nature allows for applications such as peptide dimerization or the creation of more complex peptide-based constructs.
Chemical Structure and Properties of this compound
-
IUPAC Name: 1,23-dioxa-11-thia-4,7,14,17,20-tricosa-1,22-diyne-9,12,15,18,21-pentaoxanonacosane
-
Molecular Formula: C22H38O8S[8]
-
Molecular Weight: 462.6 g/mol [8]
-
Key Features: Two terminal propargyl (alkyne) groups for CuAAC reactions and a hydrophilic PEG-based spacer containing a thioether linkage.[8]
Principle of Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary method for conjugating peptides with this compound is the CuAAC reaction. This reaction forms a stable triazole ring by covalently linking a terminal alkyne (from the PEG linker) and an azide (B81097) group (on the peptide).[6][7][] The reaction is highly specific, efficient, and can be performed in aqueous conditions, making it ideal for bioconjugation.[1][7]
A copper(I) catalyst is essential for this reaction. As copper(I) is unstable in aqueous solutions, it is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO4), and a reducing agent, most commonly sodium ascorbate (B8700270).[10] To enhance the reaction efficiency and protect the biomolecules from oxidative damage, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[6]
Experimental Workflow for Peptide Bioconjugation
The overall workflow for the bioconjugation of an azide-modified peptide with the this compound linker involves several key stages: preparation of reactants, the conjugation reaction, and subsequent purification and characterization of the conjugate.
Figure 1. General workflow for the bioconjugation of an azide-modified peptide with this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of an Azide-Modified Peptide
Site-specific incorporation of an azide functionality into a peptide is crucial for a controlled conjugation reaction. This can be achieved during solid-phase peptide synthesis (SPPS) by using an amino acid analogue containing an azide group, such as L-azidohomoalanine (Aha) or an azidolysine derivative.
Protocol 2: CuAAC Reaction for Peptide Conjugation
This protocol is a general guideline and may require optimization based on the specific peptide and desired product (e.g., mono-conjugate vs. dimer).
Materials:
-
Azide-modified peptide
-
This compound linker
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed, nitrogen-purged reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Azide-modified peptide: Prepare a 10 mM stock solution in deionized water or an appropriate buffer.
-
This compound: Prepare a 10 mM stock solution in deionized water or DMSO.
-
CuSO4: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified peptide to the desired final concentration (e.g., 1 mM).
-
Add the this compound linker. The molar ratio of linker to peptide will determine the product distribution. For mono-conjugation, use a slight excess of the peptide. For dimerization, a 0.5 molar equivalent of the linker to the peptide is a good starting point.
-
Add the THPTA ligand to a final concentration of 5 molar equivalents relative to the copper.
-
Add the CuSO4 to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Adjust the final volume with the reaction buffer.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Protocol 3: Purification of the PEGylated Peptide
The choice of purification method depends on the properties of the peptide and the conjugate.
-
Size Exclusion Chromatography (SEC): This is a common method for purifying PEGylated proteins and peptides, as the PEGylation increases the hydrodynamic radius of the molecule.[] It is effective at removing unreacted linker and other small molecules.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity.[] PEGylation generally increases the hydrophilicity of a peptide, leading to a shorter retention time compared to the unconjugated peptide. This method is effective for separating the PEGylated product from the unreacted peptide.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge.[] The PEG chains can shield the charges on the peptide surface, altering its interaction with the IEX resin and allowing for separation.[]
Protocol 4: Characterization of the Conjugate
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the identity and purity of the PEGylated peptide.[11][12] High-resolution mass spectrometry can confirm the successful conjugation by identifying the expected mass of the product.
-
Tandem Mass Spectrometry (MS/MS): MS/MS can be used to confirm the site of PEGylation by fragmenting the peptide backbone and identifying the modified amino acid.
Quantitative Data Presentation
The following tables provide a template for presenting quantitative data from peptide PEGylation experiments. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Reaction Conditions and Yields for Peptide PEGylation
| Parameter | Experiment 1 (Mono-conjugation) | Experiment 2 (Dimerization) |
| Peptide Concentration | 1 mM | 1 mM |
| Linker:Peptide Ratio | 1:1.2 | 0.5:1 |
| Reaction Time | 2 hours | 4 hours |
| Crude Yield (%) | 85% | 70% |
| Purified Yield (%) | 60% | 45% |
Table 2: Characterization of Unconjugated and PEGylated Peptides
| Analyte | Retention Time (RP-HPLC) | Expected Mass (Da) | Observed Mass (Da) | Purity (%) |
| Unconjugated Peptide | 15.2 min | 1500.7 | 1500.8 | >98% |
| Mono-conjugated Peptide | 12.8 min | 1963.3 | 1963.4 | >95% |
| Dimerized Peptide | 10.5 min | 3464.0 | 3464.2 | >95% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for optimizing the bioconjugation reaction to favor either mono-conjugation or dimerization.
Figure 2. Decision tree for optimizing product distribution in bifunctional PEGylation.
Conclusion
The bioconjugation of peptides with this compound via CuAAC offers a versatile method for creating well-defined PEGylated peptides and peptide dimers. Careful control of reaction stoichiometry is essential for directing the outcome towards the desired product. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize their specific peptide conjugation strategies, ultimately contributing to the advancement of peptide-based therapeutics and research tools.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. jenabioscience.com [jenabioscience.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis utilizing a Thiol-Reactive Propargyl-PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to target cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the ADC's stability, pharmacokinetics, and mechanism of action.
This document provides detailed application notes and protocols for the synthesis of ADCs using a thiol-reactive propargyl-PEG linker, specifically Propargyl-PEG4-Maleimide . This heterobifunctional linker enables a robust and modular two-stage conjugation strategy. The first stage involves the site-specific conjugation of the linker to the antibody via thiol-maleimide chemistry at cysteine residues exposed through the reduction of interchain disulfide bonds. The second stage utilizes the bioorthogonal "click" chemistry of the propargyl group to attach an azide-functionalized payload. This approach allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to the production of more homogeneous and well-defined ADCs.
Principle of the Method
The synthesis of the ADC is a sequential, two-step process:
-
Antibody Modification: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free sulfhydryl (thiol) groups. The Propargyl-PEG4-Maleimide linker is then covalently attached to these thiol groups through a stable thioether bond. This results in a propargyl-functionalized antibody.
-
Payload Conjugation: The propargyl-functionalized antibody is then reacted with an azide-modified payload (e.g., a cytotoxic drug) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction forms a stable triazole linkage, yielding the final ADC.
The use of a polyethylene (B3416737) glycol (PEG) spacer in the linker enhances the solubility and reduces the potential for aggregation of the resulting ADC.
Experimental Workflow
The overall experimental workflow for the synthesis of the ADC is depicted below.
Application Notes and Protocols for Protein Labeling with Propargyl-PEG4-S-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional, water-soluble crosslinking reagent that enables the covalent conjugation of molecules containing azide (B81097) groups.[1][2] This reagent features two terminal propargyl groups, which readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to form stable triazole linkages.[1][2] The central polyethylene (B3416737) glycol (PEG) chains enhance the solubility of the linker in aqueous solutions, making it ideal for bioconjugation reactions in biological systems.[1][2]
The symmetrical design of this compound allows for the crosslinking of two different azide-containing molecules or the dimerization of a single azide-containing molecule. This versatile reagent is well-suited for a variety of applications in proteomics, drug delivery, and the development of antibody-drug conjugates (ADCs). Its applications include the PEGylation of proteins and peptides, which can improve their pharmacokinetic properties.[3][4][5]
Core Applications
-
Protein-Protein Interaction Studies: Covalently capture and identify interacting proteins within a complex.
-
Formation of Protein Dimers: Induce the dimerization of a target protein to study downstream signaling events.
-
Development of Antibody-Drug Conjugates (ADCs): Link two azide-modified drug molecules to a single targeting antibody.
-
Hydrogel Formation: Crosslink azide-functionalized polymers to form biocompatible hydrogels for 3D cell culture or drug delivery.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C22H38O8S |
| Reactive Groups | 2x Propargyl |
| Reactive Towards | Azides (via CuAAC Click Chemistry) |
| Spacer Arm | PEG8 (two PEG4 units with a sulfur linkage) |
| Solubility | Water-soluble |
Experimental Protocols
Protocol 1: General Protein Crosslinking using this compound
This protocol describes a general method for crosslinking two azide-containing proteins. The optimal conditions, including protein concentration, linker concentration, and reaction time, should be empirically determined for each specific system.
Materials:
-
Azide-modified Protein A
-
Azide-modified Protein B
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[6][7]
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Quenching Solution (e.g., 100 mM EDTA)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation: Prepare solutions of Azide-modified Protein A and Azide-modified Protein B in the Reaction Buffer. The optimal protein concentration will depend on the specific proteins and should be determined empirically (a starting concentration of 1-10 mg/mL is recommended).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified proteins.
-
Add the this compound stock solution to the protein mixture. A molar excess of the linker over the protein is typically used to drive the reaction; the optimal ratio should be determined empirically.
-
Add the THPTA stock solution to the reaction mixture to a final concentration of 500 µM.
-
Add the CuSO4 stock solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 10 mM.
-
Purification: Remove excess crosslinker and other reaction components by size-exclusion chromatography (SEC) or dialysis.[8][9][]
Recommended Starting Conditions for Optimization:
| Parameter | Recommended Starting Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can promote intermolecular crosslinking. |
| Linker:Protein Molar Ratio | 10:1 to 50:1 | The optimal ratio is protein-dependent and should be determined empirically. |
| Copper (CuSO4) Concentration | 50 - 200 µM | Higher concentrations can increase reaction rate but may also lead to protein aggregation. |
| Ligand (THPTA):Copper Ratio | 5:1 | The ligand protects the protein from oxidative damage and enhances the reaction rate.[6][11] |
| Sodium Ascorbate Concentration | 1 - 5 mM | A reducing agent to maintain copper in the active Cu(I) state.[11][12] |
| Reaction Time | 1 - 4 hours at RT | Can be extended overnight at 4°C for sensitive proteins. |
| Reaction pH | 7.0 - 8.0 | The CuAAC reaction is generally efficient within this pH range. |
Protocol 2: Analysis of Crosslinked Products by SDS-PAGE
Materials:
-
Crosslinked protein sample
-
SDS-PAGE gels
-
Running buffer
-
Loading buffer with and without a reducing agent (e.g., DTT or β-mercaptoethanol)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Mix the crosslinked protein sample with loading buffer. Prepare two aliquots: one with a reducing agent and one without.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel along with molecular weight standards. Run the gel according to the manufacturer's instructions.
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Analysis: The appearance of higher molecular weight bands in the crosslinked sample compared to the non-crosslinked control indicates successful crosslinking. The presence of a disulfide bond in the linker means that under reducing conditions, the crosslinked complex may be partially or fully resolved back to its monomeric components, depending on the nature of the crosslink.
Diagrams
Caption: A generalized workflow for protein crosslinking.
Caption: Workflow for identifying protein-protein interactions.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound, 2055041-17-1 | BroadPharm [broadpharm.com]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. purepeg.com [purepeg.com]
- 6. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification using Propargyl-PEG4-S-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional crosslinker featuring two terminal propargyl groups, enabling covalent attachment to azide-modified molecules and surfaces via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The molecule incorporates two polyethylene (B3416737) glycol (PEG) units of four ethylene (B1197577) oxide monomers each, linked by a central thioether bond. This flexible, hydrophilic spacer arm enhances water solubility, reduces non-specific binding of proteins and cells to modified surfaces, and provides a defined distance between the conjugated moieties.[1]
These characteristics make this compound an ideal reagent for a variety of surface modification applications in biomedical research and drug development, including:
-
Immobilization of Biomolecules: Covalently attaching proteins, peptides (e.g., RGD), antibodies, or nucleic acids to surfaces for applications in biosensors, cell culture, and diagnostics.[2]
-
Creation of Biofunctional Surfaces: Engineering surfaces that can actively influence biological processes such as cell adhesion, proliferation, and differentiation.[3][4]
-
Drug Delivery Systems: Modifying the surface of nanoparticles or drug carriers to improve their biocompatibility, circulation time, and targeting capabilities.[2][5]
-
Proteomics and Biomaterial Science: Utilizing the linker for creating well-defined surface chemistries for studying protein-surface interactions and developing novel biomaterials.
This document provides detailed application notes and experimental protocols for the use of this compound in surface modification.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C22H38O8S | [1] |
| Molecular Weight | 462.6 g/mol | [1] |
| Appearance | Please refer to the manufacturer's certificate of analysis. | |
| Solubility | Soluble in water and most organic solvents. | [1] |
| Reactive Groups | Two terminal propargyl (alkyne) groups. | [1] |
| Spacer Arm Length | The PEG4 units provide a hydrophilic spacer. |
Experimental Protocols
Protocol 1: General Procedure for Surface Modification with this compound
This protocol outlines the general steps for immobilizing the this compound linker onto a substrate that has been pre-functionalized with azide (B81097) groups.
Materials:
-
Azide-functionalized substrate (e.g., glass slide, silicon wafer, gold surface)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for protecting biomolecules)
-
Degassed, anhydrous solvent (e.g., DMSO, DMF, or a mixture with water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen or Argon gas
Procedure:
-
Surface Preparation: Ensure the azide-functionalized substrate is clean and dry. If necessary, clean the surface using appropriate methods (e.g., piranha solution for glass/silicon, taking extreme caution, or plasma cleaning).
-
Prepare Linker Solution: Dissolve this compound in the chosen degassed solvent to the desired concentration (typically in the range of 1-10 mM).
-
Prepare Click Chemistry Reaction Mixture:
-
In a reaction vessel, add the azide-functionalized substrate.
-
Add the this compound solution.
-
Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a solution of CuSO4 (e.g., 20 mM in water).
-
If using, prepare a solution of THPTA ligand (e.g., 50 mM in water).
-
-
Initiate the Reaction:
-
To the reaction vessel, add the CuSO4 solution to a final concentration of 1-5 mM.
-
If using, add the THPTA ligand (typically at a 5:1 molar ratio to CuSO4).
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation: Gently agitate the reaction mixture and incubate at room temperature for 1-4 hours. The reaction can also be performed overnight. It is recommended to perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the copper(I) catalyst.
-
Washing: After incubation, remove the substrate from the reaction solution and wash it thoroughly with DI water, followed by the reaction solvent, and finally with DI water again to remove any unreacted reagents.
-
Drying and Storage: Dry the surface under a stream of nitrogen or in a vacuum desiccator. The propargyl-functionalized surface is now ready for the subsequent conjugation of azide-modified biomolecules. Store in a dry, inert environment.
Protocol 2: Immobilization of an Azide-Modified Peptide (e.g., Azido-RGD) onto a Propargyl-Functionalized Surface
This protocol describes the conjugation of an azide-containing peptide to the surface prepared in Protocol 1.
Materials:
-
Propargyl-functionalized surface (from Protocol 1)
-
Azide-modified peptide (e.g., Azido-Cys-Arg-Gly-Asp)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Degassed PBS, pH 7.4
-
Deionized (DI) water
-
Nitrogen or Argon gas
Procedure:
-
Prepare Peptide Solution: Dissolve the azide-modified peptide in degassed PBS to the desired concentration (e.g., 0.1-1 mg/mL).
-
Prepare Click Chemistry Reagents: Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA ligand (e.g., 50 mM in water).
-
Reaction Setup:
-
Place the propargyl-functionalized surface in a reaction vessel.
-
Add the peptide solution to the vessel, ensuring the surface is fully covered.
-
-
Initiate the Reaction:
-
Add the CuSO4 solution to a final concentration of approximately 50-100 µM.
-
Add the THPTA ligand to a final concentration of 250-500 µM (maintaining a 5:1 ratio with CuSO4).
-
Add the sodium ascorbate solution to a final concentration of 1-2 mM to initiate the reaction.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle agitation. The reaction should be performed under an inert atmosphere.
-
Washing: After the reaction, thoroughly wash the surface with PBS to remove unreacted peptide and catalyst components. Follow with a final rinse with DI water.
-
Drying and Characterization: Dry the surface under a stream of nitrogen. The peptide-functionalized surface is now ready for use in cell culture or other biological assays. Characterize the surface using appropriate techniques (see Characterization Methods section).
Characterization of Modified Surfaces
The success of the surface modification can be assessed using various surface-sensitive analytical techniques.
| Characterization Technique | Information Obtained | Typical Results |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Detection of nitrogen from the triazole ring after click chemistry, and characteristic peaks of the immobilized biomolecule. |
| Contact Angle Goniometry | Surface wettability and hydrophilicity. | An increase in hydrophilicity (decrease in contact angle) after PEGylation. |
| Ellipsometry | Thickness of the immobilized layer. | An increase in layer thickness corresponding to the size of the linker and the immobilized molecule. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Changes in surface morphology and roughness after modification. |
| Fluorescence Microscopy | Visualization of fluorescently labeled biomolecules. | Confirmation of successful immobilization and distribution of the biomolecule on the surface. |
Quantitative Data (Illustrative Examples)
| Parameter | Illustrative Value | Method of Measurement | Reference |
| PEG Grafting Density | 0.03 - 0.5 PEGs/nm² | Fluorescence-based assays, XPS | [6] |
| Immobilized Protein Density | 0.1 - 2 mg/m² | Isothermal Titration Calorimetry (ITC), Fluorescence Quantification | [6][7] |
| Reduction in Protein Adsorption | >90% reduction compared to unmodified surface | Quartz Crystal Microbalance (QCM), ELISA | |
| Stability of Thioether-PEG Linker | Stable in physiological buffer for extended periods. Degradation can be induced by strong oxidizing agents or specific enzymatic cleavage (if designed). | HPLC, Mass Spectrometry | [8][9] |
Note: The actual performance will depend on the substrate, the specific biomolecule being immobilized, and the reaction conditions. Optimization of the protocols is recommended for each specific application.
Visualizations
Experimental Workflow
The following diagram illustrates the two-step workflow for immobilizing a biomolecule onto a surface using this compound.
RGD-Integrin Signaling Pathway
Surfaces functionalized with peptides containing the Arg-Gly-Asp (RGD) sequence can be used to study and influence cell adhesion and signaling. The RGD motif is recognized by integrin receptors on the cell surface, which triggers downstream signaling cascades that regulate cell behavior.
Conclusion
This compound is a versatile and powerful tool for the modification of surfaces in a wide range of biological and biomedical applications. Its bifunctional nature, combined with the advantages of PEGylation and the efficiency of click chemistry, allows for the creation of well-defined, biofunctional surfaces with high precision and control. The protocols and information provided in these application notes serve as a guide for researchers to effectively utilize this linker in their studies. As with any experimental procedure, optimization of reaction conditions for specific substrates and biomolecules is recommended to achieve the best results.
References
- 1. This compound, 2055041-17-1 | BroadPharm [broadpharm.com]
- 2. purepeg.com [purepeg.com]
- 3. Biomimetic surfaces for control of cell adhesion to facilitate bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell adhesion and response to synthetic nanopatterned environments by steering receptor clustering and spatial location - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Crosslinking Experiments using Propargyl-PEG4-S-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional, cleavable crosslinking reagent that enables the study of protein-protein interactions (PPIs) and the development of targeted therapeutics. Its structure features two terminal propargyl groups, which allow for covalent bond formation with azide-modified molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and biocompatibility of the crosslinker and its conjugates.[1] A key feature of this reagent is the centrally located disulfide bond, which can be cleaved under mild reducing conditions, allowing for the separation of crosslinked molecules for downstream analysis, such as mass spectrometry, or for the release of therapeutic payloads in a targeted manner.[2][3] This crosslinker is particularly valuable in the fields of chemical biology, proteomics, and drug delivery, including the development of Proteolysis Targeting Chimeras (PROTACs).[1][4][5]
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C22H38O8S | [4] |
| Molecular Weight | 462.60 g/mol | [4] |
| Appearance | Varies (typically a solid or oil) | - |
| Solubility | Soluble in aqueous buffers, DMSO, DMF | [6][7] |
| Storage | Store at -20°C to -80°C, protect from light and moisture | [8][9] |
| Reactive Groups | Two terminal alkynes (propargyl groups) | [4] |
| Cleavage Site | Disulfide bond (cleavable by reducing agents) | [2] |
Applications
-
Mapping Protein-Protein Interactions (PPIs): By crosslinking interacting proteins within cells or lysates, this reagent allows for the identification of PPIs and the characterization of protein complex topology using mass spectrometry (XL-MS).[10][11]
-
PROTAC Development: The bifunctional nature of the linker is ideal for synthesizing PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity to induce targeted protein degradation.[3][12] The cleavable disulfide bond can be engineered for controlled release of the PROTAC components.
-
Drug Delivery Systems: The disulfide bond provides a mechanism for triggered release of therapeutic agents in the reducing environment of the cell cytoplasm.[3]
-
Bioconjugation: This linker can be used to conjugate various molecules, including peptides, proteins, and nanoparticles, for a wide range of applications in research and medicine.[13][14]
Experimental Protocols
Protocol 1: In Vitro Protein Crosslinking using this compound and Azide-Modified Proteins
This protocol describes the crosslinking of two purified proteins, one of which has been chemically modified to contain azide (B81097) groups.
Materials:
-
This compound
-
Azide-modified Protein A
-
Protein B (the interaction partner of Protein A)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and reagents for XL-MS analysis
Procedure:
-
Protein Preparation:
-
Dissolve the azide-modified Protein A and Protein B in PBS to a final concentration of 1-10 µM.
-
Mix the two proteins in a 1:1 molar ratio in a microcentrifuge tube.
-
-
Crosslinking Reaction (CuAAC):
-
Prepare fresh stock solutions of 100 mM CuSO4 in water and 200 mM sodium ascorbate in water.
-
Add this compound to the protein mixture to a final concentration of 10-50 µM.
-
Initiate the click reaction by adding CuSO4 to a final concentration of 1 mM and sodium ascorbate to a final concentration of 2 mM.[15]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Quenching the Reaction:
-
The reaction can be quenched by the addition of a chelating agent such as EDTA to a final concentration of 10 mM.
-
-
Analysis of Crosslinking:
-
Analyze the reaction products by SDS-PAGE. A new band corresponding to the crosslinked Protein A-Protein B complex should be visible at a higher molecular weight.
-
For identification of crosslinked peptides, proceed to mass spectrometry analysis.
-
-
Cleavage of Disulfide Bond (Optional):
-
To confirm that the higher molecular weight band is due to the disulfide-containing crosslinker, treat a sample of the crosslinked product with a reducing agent.
-
Add DTT to a final concentration of 10-20 mM and incubate for 30 minutes at 37°C.
-
Analyze the treated sample by SDS-PAGE. The higher molecular weight band should disappear, and the bands corresponding to the individual proteins should reappear or increase in intensity.
-
Protocol 2: Workflow for Identification of Crosslinked Peptides by Mass Spectrometry (XL-MS)
This protocol outlines the general steps for identifying the specific sites of crosslinking on the interacting proteins.
Procedure:
-
Sample Preparation:
-
Following the crosslinking reaction (Protocol 1), precipitate the protein sample using a method such as acetone (B3395972) or TCA precipitation to remove excess reagents.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).
-
Reduce the disulfide bonds (both native and in the crosslinker) with DTT or TCEP.
-
Alkylate the free cysteines with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Digest the proteins into peptides using a protease such as trypsin.[16]
-
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Due to the low abundance of crosslinked peptides, an enrichment step can significantly improve their detection. This can be achieved using size exclusion chromatography or affinity purification if the crosslinker contains a tag.[17]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans of the intact peptides and MS2/MS3 scans of the fragmented peptides.
-
-
Data Analysis:
-
Use specialized software (e.g., xQuest, MeroX, pLink) to identify the crosslinked peptides from the complex MS data.[18][19]
-
This software searches the data for pairs of peptides that are linked by the mass of the crosslinker. The fragmentation data is then used to confirm the identity of the peptides and the location of the crosslink.
-
Data Presentation
Quantitative data from crosslinking experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Summary of Crosslinking Reaction Conditions and Efficiency
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein A Concentration (µM) | 5 | 5 | 10 |
| Protein B Concentration (µM) | 5 | 10 | 10 |
| Crosslinker Concentration (µM) | 25 | 25 | 50 |
| Reaction Time (hours) | 1 | 2 | 2 |
| Crosslinking Efficiency (%) | e.g., 15% | e.g., 25% | e.g., 40% |
Crosslinking efficiency can be estimated by densitometry of the crosslinked band on an SDS-PAGE gel.
Table 2: Identified Crosslinked Peptides from Mass Spectrometry Analysis
| Crosslink ID | Protein 1 | Peptide Sequence 1 | Residue 1 | Protein 2 | Peptide Sequence 2 | Residue 2 | Confidence Score |
| XL-001 | Protein A | GIVPAYFVK | K123 | Protein B | YLGNATAIK | K45 | 95% |
| XL-002 | Protein A | ELISNACGT | K88 | Protein B | VLPFNDVYA | K102 | 92% |
| XL-003 | Protein A | TFGHYVLEK | K210 | Protein A | TFGHYVLEK | K210 | 88% (Intra-link) |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generic signaling pathway that could be investigated using this crosslinking technology to identify protein-protein interactions.
Caption: A generic signaling pathway illustrating potential protein-protein interactions for crosslinking studies.
Experimental Workflow Diagram
This diagram outlines the key steps in a typical crosslinking mass spectrometry experiment.
Caption: Workflow for crosslinking mass spectrometry to identify protein-protein interaction sites.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Propargyl-PEG4-S-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 7. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Propargyl-PEG4-amine | TargetMol [targetmol.com]
- 10. Click-linking: a cell-compatible protein crosslinking method based on click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crosslinking Workflows | Thermo Fisher Scientific - SE [thermofisher.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 14. Site-specific PEGylation of protein disulfide bonds using a three-carbon bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Propargyl-PEG4-S-PEG4-Propargyl Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental conditions for reactions involving the bifunctional linker, Propargyl-PEG4-S-PEG4-Propargyl. This versatile linker is particularly valuable in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The presence of two terminal propargyl groups allows for dual "click" reactions, enabling the precise and efficient coupling of two different molecular entities.
Introduction
This compound is a hydrophilic, bifunctional crosslinker.[1] Its structure comprises two tetraethylene glycol (PEG4) chains linked by a central sulfide (B99878) bond, with each terminus capped by a propargyl group. The PEG spacers enhance aqueous solubility and reduce steric hindrance, making it an ideal tool for conjugating biomolecules.[2] The terminal alkyne functionalities are amenable to a variety of "click" chemistry reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the thiol-yne reaction.[3][4] These reactions are characterized by their high efficiency, specificity, and biocompatibility.
A significant application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The this compound linker can be used to connect a target protein ligand and an E3 ligase ligand, forming the PROTAC molecule.
Key Applications
-
Bioconjugation: Linking proteins, peptides, antibodies, or oligonucleotides to other molecules.
-
PROTAC Synthesis: Serving as the linker between a target protein ligand and an E3 ligase ligand.[7]
-
Antibody-Drug Conjugates (ADCs): Connecting a cytotoxic drug to an antibody for targeted cancer therapy.
-
Drug Delivery: Improving the pharmacokinetic properties of therapeutic agents.[8]
-
Surface Modification: Functionalizing surfaces for various biomedical applications.
Experimental Protocols
The following sections provide detailed protocols for the most common reactions involving this compound. The quantitative data presented in the tables are representative and may require optimization for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used "click" chemistry method for forming a stable triazole linkage between an alkyne and an azide.[3]
Protocol for Conjugating Two Azide-Containing Molecules to this compound:
-
Reagent Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer) to a stock concentration of 10 mM.
-
Dissolve the two different azide-containing molecules (Azide-Molecule A and Azide-Molecule B) in a compatible solvent to stock concentrations of 20 mM.
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) in water at 100 mM.
-
Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., THPTA or TBTA) in water or DMSO at 200 mM.
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water at 100 mM.
-
-
Reaction Setup (Sequential Conjugation):
-
In a microcentrifuge tube, combine 1 equivalent of this compound with 1.1 equivalents of Azide-Molecule A.
-
Add the copper(II) sulfate and the stabilizing ligand. A 1:2 molar ratio of CuSO₄ to ligand is common.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).
-
Once the first conjugation is complete, purify the mono-conjugated product to remove excess reagents.
-
Repeat the process with the purified mono-conjugate and 1.1 equivalents of Azide-Molecule B.
-
-
Purification:
-
The final bioconjugate can be purified using methods such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis, depending on the properties of the conjugated molecules.
-
Table 1: Representative Quantitative Data for CuAAC Reaction
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | [9] |
| Azide-containing molecule | 1.1 - 1.5 eq | [10] |
| Catalyst System | ||
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1.0 eq | [10] |
| Ligand (e.g., THPTA) | 0.2 - 2.0 eq | [10] |
| Reducing Agent (Sodium Ascorbate) | 2.0 - 5.0 eq | [10] |
| Reaction Conditions | ||
| Solvent | DMSO/Water or DMF/Water | [11] |
| Temperature | Room Temperature | [12] |
| Reaction Time | 1 - 12 hours | [12] |
| Purification | ||
| Method | HPLC, SEC | [13] |
| Expected Yield | > 90% | [11] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is ideal for biological applications where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with an azide. To use this compound in a SPAAC reaction, it would first need to be conjugated to an azide-containing molecule via one of its propargyl groups using CuAAC, and then the second propargyl group would be available for a subsequent SPAAC reaction with a cyclooctyne-modified molecule.
Protocol for SPAAC with a Mono-Azide-Functionalized this compound:
-
Reagent Preparation:
-
Prepare the mono-azide-functionalized this compound as described in the CuAAC section.
-
Dissolve the purified mono-azide-functionalized linker in an appropriate buffer (e.g., PBS, pH 7.4) to a stock concentration of 10 mM.
-
Dissolve the cyclooctyne-containing molecule (e.g., DBCO-Molecule) in a compatible solvent (e.g., DMSO) to a stock concentration of 20 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 1 equivalent of the mono-azide-functionalized linker with 1.5-3 equivalents of the DBCO-Molecule.
-
If necessary, adjust the final volume with the reaction buffer. The final concentration of DMSO should be kept low (<5% v/v) if working with sensitive biomolecules.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as SEC, affinity chromatography, or HPLC.
-
Table 2: Representative Quantitative Data for SPAAC Reaction
| Parameter | Value | Reference |
| Reactants | ||
| Azide-functionalized Linker | 1.0 eq | [14] |
| Cyclooctyne-containing molecule (e.g., DBCO) | 1.5 - 3.0 eq | [2] |
| Reaction Conditions | ||
| Solvent | PBS (pH 7.4) with minimal DMSO | [14] |
| Temperature | Room Temperature to 37°C | [14] |
| Reaction Time | 2 - 24 hours | [14] |
| Purification | ||
| Method | SEC, Affinity Chromatography | [14] |
| Expected Yield | > 85% | [4] |
Thiol-yne Reaction
The thiol-yne reaction involves the addition of a thiol across an alkyne, which can proceed via a radical-mediated or a nucleophilic pathway. This reaction is another "click" chemistry approach that can be used to conjugate thiol-containing molecules to the this compound linker.[15]
Protocol for Radical-Mediated Thiol-yne Reaction:
-
Reagent Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMF or a mixture of organic solvent and water) to a stock concentration of 10 mM.
-
Dissolve the thiol-containing molecule in the same solvent to a stock concentration of 20 mM.
-
Prepare a solution of a radical initiator (e.g., AIBN or a photoinitiator like Irgacure 2959).
-
-
Reaction Setup:
-
In a reaction vessel, combine 1 equivalent of this compound with 2.2 equivalents of the thiol-containing molecule (for double addition to both alkynes).
-
Add the radical initiator. For photoinitiation, the concentration is typically 0.1-1% w/v.
-
If using a photoinitiator, expose the reaction mixture to UV light (e.g., 365 nm) for a specified time (typically 5-60 minutes). If using a thermal initiator like AIBN, heat the reaction to an appropriate temperature (e.g., 60-80°C).
-
Monitor the reaction by LC-MS or NMR.
-
-
Purification:
-
Purify the product by chromatography (e.g., silica (B1680970) gel or reversed-phase HPLC).
-
Table 3: Representative Quantitative Data for Thiol-yne Reaction
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | [16] |
| Thiol-containing molecule | 2.2 eq (for double addition) | |
| Initiator | ||
| Photoinitiator (e.g., Irgacure 2959) | 0.1 - 1% w/v | [11] |
| Reaction Conditions | ||
| Solvent | DMF, Acetonitrile/Water | [11] |
| Temperature | Room Temperature (photoinitiated) | [11] |
| Reaction Time | 5 - 60 minutes | [11] |
| Purification | ||
| Method | Silica Gel Chromatography, HPLC | |
| Expected Yield | > 90% | [12] |
Signaling Pathway and Workflow Diagrams
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism of a PROTAC, which utilizes a bifunctional linker like this compound to induce the degradation of a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Bioconjugation
This diagram outlines a typical workflow for a bioconjugation experiment using this compound.
Caption: A typical workflow for bioconjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Peptide PROTAC Modality: A New Strategy for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. symeres.com [symeres.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, 2055041-17-1 | BroadPharm [broadpharm.com]
- 10. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09687C [pubs.rsc.org]
Application Notes and Protocols for Propargyl-PEG4-S-PEG4-Propargyl in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional, hydrophilic linker designed for the advanced conjugation of molecules in drug delivery systems. This linker features two terminal propargyl groups, which are reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bioorthogonal ligation reaction.[1][2] The central polyethylene (B3416737) glycol (PEG) chains, connected by a stable thioether bond, impart increased water solubility to the linker and the resulting conjugate, which can improve the pharmacokinetic properties of the final drug construct.[][4]
This linker is particularly well-suited for applications in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over stoichiometry and conjugate stability is paramount.[2][5][6] The PEG component helps to mitigate the aggregation often associated with hydrophobic drug payloads and can prolong the circulation half-life of the therapeutic agent.[7][8][9][10][11]
Key Applications and Advantages
-
Antibody-Drug Conjugates (ADCs): The bifunctionality of the linker allows for the potential to attach two drug molecules, thereby increasing the drug-to-antibody ratio (DAR).[12] The hydrophilic PEG chains can enhance the solubility and stability of the ADC, reduce immunogenicity, and improve its pharmacokinetic profile.[]
-
PROTACs: In PROTAC design, the linker connects a target protein-binding ligand and an E3 ligase-binding ligand. The length and flexibility of the PEG chains in this linker are critical for optimizing the formation of the ternary complex required for protein degradation.[6][13][14][15]
-
Click Chemistry: The terminal propargyl groups enable highly efficient and specific conjugation to azide-functionalized molecules via CuAAC, forming a stable triazole linkage.[16][17][18][19][20] This reaction is bioorthogonal, meaning it does not interfere with biological processes.
Data Presentation
The inclusion of PEG linkers in drug conjugates significantly impacts their physicochemical and biological properties. The following tables summarize representative quantitative data from studies on ADCs featuring PEGylated linkers, illustrating the expected benefits of using a linker such as this compound.
Table 1: Effect of PEG Linker on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Cell Line | Linker Type | EC50 (ng/mL) |
| Karpas 299 | Non-PEGylated | 15.3 |
| PEG2 | 16.1 | |
| PEG4 | 15.8 | |
| PEG8 | 15.5 | |
| L540cy | Non-PEGylated | 12.4 |
| PEG2 | 13.1 | |
| PEG4 | 12.8 | |
| PEG8 | 12.5 |
Data adapted from a study on αCD30 conjugates with glucuronide-MMAE linkers. The inclusion of PEG moieties had a minimal effect on in vitro potency.
Table 2: Impact of PEG Chain Length on ADC Pharmacokinetics in Rats
| PEG Size | Clearance (mL/h/kg) | Half-life (t½, days) | AUC (h·µg/mL) |
| PEG2 | 0.85 | 5.2 | ~10,000 |
| PEG4 | 0.75 | 7.8 | ~12,000 |
| PEG8 | 0.70 | 9.9 | ~15,000 |
| PEG12 | 0.70 | 10.2 | ~15,500 |
| PEG24 | 0.70 | 10.4 | ~16,000 |
Representative data illustrating that increasing PEG size up to PEG8 can decrease clearance and increase half-life and overall exposure (AUC). Data conceptualized from studies on the effect of PEG size on ADC pharmacokinetics.[8]
Experimental Protocols
Protocol 1: Conjugation of an Azide-Modified Drug to an Antibody using this compound and CuAAC
This protocol describes a two-step process: first, the functionalization of a monoclonal antibody (mAb) with the bifunctional linker, followed by the conjugation of an azide-containing payload.
Materials:
-
Monoclonal antibody (mAb) with available lysine (B10760008) residues
-
Propargyl-PEG4-S-PEG4-NHS ester (for initial mAb functionalization)
-
Azide-modified cytotoxic drug
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Amicon Ultra centrifugal filter units
Procedure:
Step 1: Antibody Functionalization with Propargyl-PEG4 Linker
-
Prepare the mAb solution in PBS at a concentration of 5-10 mg/mL.
-
Dissolve Propargyl-PEG4-S-PEG4-NHS ester in DMSO to a stock concentration of 10 mM.
-
Add a 5- to 10-fold molar excess of the linker solution to the mAb solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Remove the excess, unreacted linker by SEC or by repeated buffer exchange using centrifugal filter units with PBS.
-
Determine the concentration of the propargyl-functionalized mAb using a BCA assay or by measuring absorbance at 280 nm.
Step 2: Click Chemistry Conjugation of Azide-Drug
-
Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and a fresh 100 mM sodium ascorbate solution in water.[16]
-
Dissolve the azide-modified drug in DMSO to a stock concentration of 10 mM.
-
In a reaction tube, combine the propargyl-functionalized mAb with a 4- to 10-fold molar excess of the azide-drug.[16]
-
Prepare the Cu(I)-THPTA catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for 5 minutes.[16]
-
Add the Cu(I)-THPTA complex to the mAb-drug mixture (final copper concentration ~0.1-0.25 mM).[17]
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration ~5 mM).[17]
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[16]
-
Quench the reaction by adding 2 mM EDTA.
-
Purify the resulting ADC using SEC or centrifugal filtration to remove unreacted drug, catalyst, and other reagents.
-
Characterize the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR).
Protocol 2: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
2. In Vitro Cytotoxicity Assay:
-
Plate target cancer cells (e.g., HER2-positive for a trastuzumab-based ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a non-targeted control ADC, and the free drug in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the cells for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell viability using a reagent such as CellTiter-Glo® or by MTT assay.
-
Plot the cell viability against the logarithm of the concentration and determine the EC50 value (the concentration that causes 50% inhibition of cell growth) using a non-linear regression model.
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Advantages of a bifunctional, hydrophilic linker.
Caption: Mechanism of action for an MMAE-based ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2055041-17-1 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG4-S-PEG4-acid, 2055041-20-6 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
- 15. The Essential Role of Linkers in PROTACs [axispharm.com]
- 16. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. bioclone.net [bioclone.net]
Application Notes and Protocols for Propargyl-PEG4-S-PEG4-Propargyl: A Guide for Researchers
Harnessing the Power of a Bifunctional Linker for Advanced Bioconjugation and Drug Development
Introduction: Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional crosslinker that has emerged as a valuable tool for researchers in bioconjugation, drug delivery, and proteomics. Its unique structure, featuring two terminal propargyl groups connected by a flexible polyethylene (B3416737) glycol (PEG) and a central sulfide-containing spacer, offers a versatile platform for covalently linking molecules of interest through highly efficient click chemistry.[1] The hydrophilic PEG chains enhance the solubility of the resulting conjugates in aqueous environments.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in various research applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Chemical Properties and Handling:
| Property | Value | Reference |
| Molecular Formula | C22H38O8S | [2] |
| Purity | Typically >95% | [3] |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. The PEG chains impart some water solubility. | [1] |
| Storage | Store at -20°C for long-term stability. | [4] |
Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound lies in its ability to participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction forms a stable triazole linkage between the propargyl (alkyne) groups of the linker and azide-functionalized molecules.[1]
Conceptual Workflow for Bifunctional Conjugation:
The bifunctional nature of this compound allows for the sequential or one-pot conjugation of two different azide-containing molecules. This is particularly useful in constructing complex molecular architectures, such as PROTACs, where a target protein ligand and an E3 ligase ligand are brought into proximity.
Caption: Sequential CuAAC reaction workflow.
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase). PEG-based linkers like this compound are frequently employed due to their ability to enhance solubility and provide the necessary flexibility and length for optimal ternary complex formation.[5]
PROTAC Mechanism of Action:
Caption: PROTAC-mediated protein degradation.
Experimental Protocol: General Procedure for PROTAC Synthesis via CuAAC
This protocol outlines a general method for the synthesis of a PROTAC using this compound, an azide-functionalized target protein ligand, and an azide-functionalized E3 ligase ligand. This procedure assumes a sequential conjugation approach.
Materials:
-
This compound
-
Azide-functionalized Ligand 1 (e.g., for target protein)
-
Azide-functionalized Ligand 2 (e.g., for E3 ligase)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Anhydrous, degassed solvents (e.g., DMSO, DMF, or a mixture with aqueous buffer)
-
Reaction vials
-
Analytical and preparative HPLC
-
Mass spectrometer
Protocol:
Step 1: Synthesis of the Mono-Conjugated Intermediate
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in an appropriate anhydrous, degassed solvent. For example:
-
This compound: 10 mM in DMSO
-
Azide-Ligand 1: 10 mM in DMSO
-
CuSO4: 20 mM in water
-
Sodium ascorbate: 100 mM in water (prepare fresh)
-
THPTA: 50 mM in water
-
-
-
Reaction Setup:
-
In a reaction vial, add this compound (1.0 equivalent) and Azide-Ligand 1 (0.9 equivalents to favor mono-substitution).
-
Add the solvent to achieve the desired reaction concentration (typically in the micromolar to low millimolar range).
-
Add THPTA (5 equivalents relative to copper).
-
Add CuSO4 (0.1-0.5 equivalents).
-
Initiate the reaction by adding freshly prepared sodium ascorbate (1-2 equivalents).
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the formation of the mono-conjugated product and the disappearance of starting materials.
-
-
Purification:
-
Once the reaction is complete, purify the mono-conjugated intermediate using preparative HPLC.
-
Confirm the identity and purity of the product by LC-MS and NMR.
-
Step 2: Synthesis of the Final PROTAC
-
Reaction Setup:
-
Dissolve the purified mono-conjugated intermediate (1.0 equivalent) and Azide-Ligand 2 (1.1 equivalents) in the reaction solvent.
-
Follow the same procedure as in Step 1 for the addition of THPTA, CuSO4, and sodium ascorbate.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
-
Purification and Characterization:
-
Purify the final PROTAC using preparative HPLC.
-
Characterize the final product thoroughly using LC-MS and NMR to confirm its identity, purity, and integrity.
-
Quantitative Data from Literature (Illustrative for PEG-based PROTACs):
The optimal linker length is highly dependent on the specific target protein and E3 ligase. The following table provides illustrative data on how PEG linker length can impact the degradation efficiency of PROTACs for different targets.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Reference |
| BRD4 | VHL | PEG3 | 18 | [5] |
| BRD4 | VHL | PEG4 | 8.9 | [5] |
| BTK | IAP | Propargyl-PEG4-acid based | 200 | [6] |
DC50: Half-maximal degradation concentration.
General Bioconjugation Protocol
This protocol provides a general guideline for conjugating an azide-modified biomolecule (e.g., protein, peptide, or nucleic acid) to this compound. This example assumes the goal is to create a homodimer of the biomolecule.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
THPTA
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions as described in the PROTAC synthesis protocol. The biomolecule should be in a suitable buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule (2.2 equivalents) with this compound (1.0 equivalent) in the reaction buffer.
-
Add THPTA (5 equivalents relative to copper).
-
Add CuSO4 (0.5-1.0 equivalent relative to the linker).
-
Initiate the reaction with freshly prepared sodium ascorbate (2-5 equivalents relative to the linker).
-
-
Reaction and Quenching:
-
Incubate the reaction at room temperature for 1-2 hours.
-
The reaction can be quenched by adding EDTA to chelate the copper ions.
-
-
Purification:
-
Remove unreacted small molecules and the catalyst by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the resulting conjugate by SDS-PAGE (for proteins) or other appropriate analytical techniques to confirm the successful conjugation. Mass spectrometry can also be used to verify the mass of the conjugate.
-
Experimental Workflow for Bioconjugation and Analysis:
Caption: Bioconjugation experimental workflow.
This compound is a potent and versatile tool for creating complex molecular architectures for a wide range of applications in life sciences and drug discovery. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this bifunctional linker in their work. It is important to note that the provided protocols are general guidelines, and optimization of reaction conditions may be necessary for specific applications to achieve the desired outcomes.
References
- 1. This compound, 2055041-17-1 | BroadPharm [broadpharm.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG4-S-PEG4-acid, 2055041-20-6 | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Propargyl-PEG4-S-PEG4-Propargyl in Azide-Modified Molecule Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Propargyl-PEG4-S-PEG4-Propargyl linker is a versatile, homo-bifunctional molecule designed for the covalent crosslinking of azide-modified molecules through the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] Its structure, featuring two terminal propargyl (alkyne) groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a central thioether or disulfide bond, offers several distinct advantages in bioconjugation and drug development.
Key Features and Applications:
-
Efficient Crosslinking and Dimerization: The dual alkyne groups enable the straightforward dimerization of proteins, peptides, oligonucleotides, or other azide-modified biomolecules. This is particularly valuable for studying protein-protein interactions, creating multivalent binders for enhanced avidity, or assembling dimeric drug conjugates.
-
Enhanced Hydrophilicity: The PEG4 spacers significantly increase the water solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of therapeutic molecules and prevent aggregation of bioconjugates in aqueous buffers.[3]
-
Biocompatible Reaction: The CuAAC reaction is bio-orthogonal, meaning it proceeds with high specificity under mild, aqueous conditions (neutral pH, room temperature) without interfering with native biological functional groups.[1][4] This makes it ideal for modifying sensitive biological samples.
-
Drug Development and ADCs: This linker is well-suited for the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs). It can be used to link two azide-modified drug molecules to a carrier or to create homodimers of therapeutic peptides or proteins. If the central linkage is a disulfide bond (Propargyl-PEG-SS-PEG-Propargyl), it offers the additional advantage of being cleavable in the reducing environment inside a cell, allowing for controlled payload release.
The resulting 1,2,3-triazole linkage formed during the click reaction is highly stable, ensuring the integrity of the final conjugate during downstream applications and analysis.[1]
Reaction and Workflow Visualization
The following diagrams illustrate the core reaction, the logical application of the linker for dimerization, and a typical experimental workflow.
Caption: Chemical reaction scheme for CuAAC-mediated dimerization.
Caption: Logical diagram of homodimer formation using the bifunctional linker.
Caption: General experimental workflow for protein dimerization.
Quantitative Data Presentation
The efficiency of the crosslinking reaction is highly dependent on factors such as the nature of the azide-modified molecule, reagent concentrations, and reaction time. Controlling the stoichiometry is critical to maximizing the yield of the desired dimer while minimizing unreacted starting material and higher-order oligomers. Below are representative data for a typical protein dimerization experiment.
| Product Species | Molar Mass (Expected) | Technique | Relative Yield (%) |
| Azide-Modified Monomer | ~50 kDa | SDS-PAGE / Densitometry | ~15% |
| Singly-Reacted Intermediate | ~51 kDa | SDS-PAGE / Densitometry | ~25% |
| Crosslinked Dimer | ~102 kDa | SDS-PAGE / Densitometry | ~60% |
| Higher-Order Oligomers | >102 kDa | SDS-PAGE / Densitometry | <5% |
Note: These values are illustrative. Actual yields must be determined empirically for each specific system. Analysis by Size-Exclusion Chromatography (SEC) or Mass Spectrometry can provide more precise quantification.
Experimental Protocols
This section provides a detailed protocol for the dimerization of an azide-modified protein using this compound.
Materials and Reagents
-
Azide-Modified Protein: (e.g., Protein-N3), purified in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).
-
Linker: this compound.
-
Copper(II) Sulfate (CuSO4): 20 mM stock solution in deionized water.
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA). Prepare a 100 mM stock solution in water (THPTA) or DMSO (TBTA).[5][6]
-
Reducing Agent: Sodium Ascorbate (Na-Ascorbate). Prepare a fresh 300 mM stock solution in deionized water immediately before use.[6]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Quenching Solution: 100 mM EDTA, pH 8.0.
-
Purification: Size-Exclusion Chromatography (SEC) column or dialysis cassettes (e.g., 10K MWCO).
-
Analysis: SDS-PAGE gels, appropriate stains (e.g., Coomassie), Mass Spectrometer.
Protocol for Protein Dimerization
This protocol is optimized for a final reaction volume of 200 µL with a starting protein concentration of 2 mg/mL (~40 µM for a 50 kDa protein).
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening vials.
-
Prepare a fresh stock solution of Sodium Ascorbate. The solution should be clear; discard if it appears yellow.
-
-
Reaction Setup (Stoichiometry):
-
In a 1.5 mL microcentrifuge tube, combine the reagents in the following order. This aims for a final molar ratio of Azide-Protein to Linker of approximately 2.2:1 to favor the formation of the dimer.
-
100 µL of Azide-Protein solution (2 mg/mL in PBS). This provides ~8 nmol of protein.
-
Add the appropriate volume of a stock solution of this compound to achieve a final concentration of ~18 µM (~3.6 nmol).
-
Add PBS buffer to bring the volume to 170 µL.
-
Vortex gently to mix.
-
-
-
Catalyst Premix and Reaction Initiation:
-
In a separate tube, briefly pre-mix the ligand and copper. Add 10 µL of 100 mM THPTA solution and 10 µL of 20 mM CuSO4 solution. Vortex briefly.[6]
-
Add the 20 µL of the catalyst premix to the protein/linker solution. The final concentrations will be 5 mM THPTA and 1 mM CuSO4. Vortex gently.
-
To initiate the click reaction, add 10 µL of the freshly prepared 300 mM Sodium Ascorbate solution. The final concentration will be 15 mM.[6]
-
Vortex gently one final time.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1 to 4 hours. Protect the reaction from light. Reaction time may need optimization depending on the specific protein.
-
-
Quenching and Purification:
-
Stop the reaction by adding 5 µL of 100 mM EDTA solution to chelate the copper catalyst.
-
Purify the crosslinked protein from excess reagents using a desalting column, size-exclusion chromatography (SEC), or dialysis against PBS. SEC is recommended for separating the dimer from the remaining monomer.
-
-
Analysis and Characterization:
-
Analyze the reaction products using SDS-PAGE under reducing conditions (if the linker has a disulfide bond and cleavage is desired) and non-reducing conditions. A successful dimerization will show a new band at approximately double the molecular weight of the monomer.
-
Use densitometry to estimate the relative yields of monomer, intermediate, and dimer.
-
Confirm the identity and mass of the dimer product using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
-
References
Application Notes and Protocols for Propargyl-PEG4-S-PEG4-Propargyl Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional crosslinker featuring two terminal propargyl groups. This symmetrical molecule is built upon a hydrophilic polyethylene (B3416737) glycol (PEG) backbone, specifically two PEG4 units linked by a central sulfur atom. The presence of the propargyl groups makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and bioorthogonal reaction used for conjugating molecules with high specificity and yield.[1][2] The PEG spacer enhances aqueous solubility and reduces non-specific interactions of the conjugates, making this crosslinker particularly valuable in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing and executing conjugation experiments, as well as for the characterization of the resulting products.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₈O₈S | [3] |
| Molecular Weight | 462.6 g/mol | [3] |
| CAS Number | 2055041-17-1 | [3] |
| Appearance | White to off-white solid or oil | |
| Purity | ≥95% (typically analyzed by HPLC) | [3] |
| Solubility | Soluble in water, DMSO, DMF, DCM | [3] |
| Storage Conditions | -20°C, desiccated | [3] |
Characterization Data
Detailed characterization is crucial to confirm the identity and purity of the this compound conjugate. Below are the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the molecule. The following table summarizes the expected chemical shifts for the protons in the this compound structure.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~4.20 | d | -O-CH₂ -C≡CH |
| ~3.65 - 3.55 | m | PEG backbone (-O-CH₂ -CH₂ -O-) |
| ~2.75 | t | -S-CH₂ - |
| ~2.45 | t | -C≡CH |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts are approximate and may vary slightly based on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the conjugate. For this compound, the expected mass-to-charge ratio (m/z) in electrospray ionization mass spectrometry (ESI-MS) would correspond to the molecular weight plus an adduct ion (e.g., Na⁺).
| Ion | Expected m/z |
| [M+Na]⁺ | ~485.6 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the conjugate. A typical protocol for the analysis of PEGylated compounds is provided below. The retention time will vary depending on the specific conditions.
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm or Evaporative Light Scattering Detector (ELSD) |
| Expected Purity | ≥95% |
Applications and Experimental Protocols
The primary application of this compound is in bioconjugation via CuAAC click chemistry. This allows for the crosslinking of two azide-containing molecules or the dimerization of a single azide-containing molecule.
Experimental Workflow for Homodimerization
The following diagram illustrates a typical experimental workflow for the homodimerization of an azide-containing biomolecule using this compound.
Caption: Workflow for biomolecule homodimerization.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the conjugation of an azide-containing biomolecule to this compound. The reaction should be optimized for each specific application.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
-
Sodium Ascorbate
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine-containing buffer, pH 7.0-7.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Stock Solutions:
-
This compound (10 mM): Dissolve 4.63 mg in 1 mL of DMSO.
-
Azide-functionalized molecule: Prepare a solution of the desired concentration in the reaction buffer.
-
CuSO₄ (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
THPTA (100 mM): Dissolve 43.4 mg in 1 mL of deionized water.
-
Sodium Ascorbate (500 mM): Prepare fresh by dissolving 99 mg in 1 mL of deionized water.
Reaction Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and this compound in the desired molar ratio in the reaction buffer. A typical starting ratio is 2:1 (azide:alkyne).
-
Add the THPTA ligand to the reaction mixture to a final concentration of 1-2 mM.
-
Add CuSO₄ to the reaction mixture to a final concentration of 0.5-1 mM.
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Vortex the mixture gently and incubate at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC for small molecules).
-
Once the reaction is complete, purify the conjugate using a suitable method to remove excess reagents and byproducts.
Reaction Pathway for CuAAC
The following diagram illustrates the catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition reaction.
Caption: CuAAC reaction pathway.
Conclusion
This compound is a versatile homobifunctional crosslinker with broad applications in bioconjugation and drug delivery. Its well-defined structure, hydrophilicity, and reactivity in click chemistry make it a valuable tool for researchers and scientists. The protocols and data presented in these application notes provide a comprehensive guide for the successful characterization and utilization of this conjugate in various research and development settings.
References
Propargyl-PEG4-S-PEG4-Propargyl: Application Notes and Protocols for Advanced Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional, polyethylene (B3416737) glycol (PEG)-based crosslinker that has emerged as a versatile tool in the field of proteomics. Its structure features two terminal propargyl groups, which are reactive moieties for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The central PEG4-S-PEG4 chain imparts hydrophilicity, enhancing the solubility of the linker and the resulting conjugates in aqueous environments, which is highly beneficial for biological applications.[1] This combination of features makes this compound an ideal reagent for a range of proteomics applications, including protein cross-linking for structural analysis, the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation, and general protein labeling for detection and functional studies.
These application notes provide an overview of the key applications of this compound in proteomics, complete with detailed experimental protocols and representative data to guide researchers in their experimental design.
Application 1: In-Situ Protein Cross-Linking for Structural Proteomics using Cross-Linking Mass Spectrometry (XL-MS)
Overview:
Cross-linking mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and mapping the three-dimensional structure of protein complexes in their native environment. The this compound linker can be used in a novel two-step cross-linking strategy. In the first step, proteins in living cells are labeled with a mixture of two complementary click-chemistry compatible reagents, one with an azide (B81097) and the other with an alkyne functional group. In the second step, the this compound linker is introduced to covalently link proximal azide- and alkyne-tagged amino acid residues. This approach allows for efficient in-situ cross-linking with enhanced detection of cross-linked peptides by mass spectrometry.[2][3][4]
Experimental Workflow:
The overall workflow for in-situ protein cross-linking using a two-step click chemistry approach is depicted below.
Detailed Experimental Protocol:
This protocol is adapted from a "click-linking" methodology and is suitable for a homobifunctional propargyl linker.[2][4]
-
Cell Culture and Preparation:
-
Culture human cells (e.g., A549) in appropriate media to ~80% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
-
Fixation and Permeabilization:
-
Fix cells with 4% formaldehyde (B43269) in PBS for 10 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash cells three times with PBS.
-
-
Labeling with Azide and Alkyne Reagents:
-
Prepare a 1:1 mixture of NHS-ester functionalized azide and alkyne reagents (e.g., (2,5-dioxopyrrolidin-1-yl) 6-azidohexanoate and 2,5-dioxopyrrolidin-1-yl 3-(prop-2-ynyloxy)propanoate) to a final concentration of 1 mM each in PBS.
-
Incubate cells with the labeling reagent mixture for 1 hour at room temperature.
-
-
Quenching:
-
Quench the labeling reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
In-Situ Cross-linking with this compound:
-
Prepare the click chemistry reaction cocktail. For a typical reaction, mix:
-
Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 1 mM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 1 mM.
-
This compound to a final concentration of 0.5 mM.
-
-
Incubate the cells with the click chemistry cocktail for 1 hour at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Proteolytic Digestion:
-
Denature the proteins in the lysate with 8 M urea (B33335).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Dilute the urea concentration to < 2 M and digest the proteins with trypsin overnight at 37°C.
-
-
Enrichment of Cross-linked Peptides (Optional):
-
For complex samples, enrichment of cross-linked peptides can be performed using techniques like size-exclusion chromatography (SEC) or affinity purification if a biotin (B1667282) tag is incorporated into one of the initial labeling reagents.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software (e.g., XlinkX, pLink, or MaxLynx) to identify cross-linked peptides from the raw mass spectrometry data.
-
Data Presentation:
The following table presents representative data from an XL-MS experiment, showcasing the types of protein-protein interactions that can be identified.
| Interacting Protein A | Interacting Protein B | Cross-linked Residue in A | Cross-linked Residue in B |
| Heat shock protein 90-alpha | Heat shock protein 90-beta | K531 | K540 |
| Tubulin alpha-1A chain | Tubulin beta chain | K60 | K60 |
| 14-3-3 protein zeta/delta | Serine/threonine-protein kinase B-raf | K49 | K483 |
| Histone H2A | Histone H2B | K95 | K120 |
Application 2: Synthesis of PROTACs for Targeted Protein Degradation
Overview:
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[] A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. The this compound linker is well-suited for PROTAC synthesis due to its optimal length and flexibility, which are crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[6][7] The two propargyl groups allow for a convergent synthesis strategy using click chemistry to attach the POI and E3 ligase ligands, which are functionalized with azide groups.
Signaling Pathway:
The mechanism of action of a PROTAC is illustrated in the following diagram.
Detailed Experimental Protocol:
This protocol outlines a general strategy for synthesizing a PROTAC using a homobifunctional propargyl linker and click chemistry.
-
Functionalization of Ligands:
-
Synthesize or obtain the POI ligand and the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon or a VHL ligand).
-
Chemically modify both ligands to introduce an azide functional group at a position that does not interfere with their binding to their respective target proteins.
-
-
PROTAC Assembly via Click Chemistry:
-
Dissolve the azide-functionalized POI ligand (1 equivalent) and this compound (0.5 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate, to initiate the first click reaction.
-
Monitor the reaction by LC-MS until the formation of the mono-alkyne-functionalized POI ligand-linker conjugate is complete.
-
Purify the intermediate product by preparative HPLC.
-
Dissolve the purified intermediate and the azide-functionalized E3 ligase ligand (1 equivalent) in a suitable solvent mixture.
-
Again, add the copper(I) catalyst to initiate the second click reaction.
-
Monitor the reaction by LC-MS until the formation of the final PROTAC molecule is complete.
-
Purify the final PROTAC by preparative HPLC.
-
-
In Vitro Evaluation of PROTAC Activity:
-
Western Blotting for Protein Degradation:
-
Treat cells expressing the target protein with varying concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours).
-
Lyse the cells and perform SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities to determine the extent of protein degradation.
-
-
Determination of DC50 and Dmax:
-
DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax is the maximum percentage of protein degradation achieved.
-
These values are calculated from the dose-response curve of the Western blot data.
-
-
Data Presentation:
The efficacy of a synthesized PROTAC is typically evaluated by its DC50 and Dmax values. The table below shows hypothetical data for a PROTAC targeting Bruton's tyrosine kinase (BTK).
| PROTAC Compound | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-1 | This compound | BTK | THP-1 | 25 | >90% |
| BTK-PROTAC-2 | Shorter PEG Linker | BTK | THP-1 | 150 | 75% |
| BTK-PROTAC-3 | Longer PEG Linker | BTK | THP-1 | 80 | 85% |
Application 3: General Protein Labeling for Detection and Functional Studies
Overview:
The bifunctional nature of this compound allows for its use in a two-step protein labeling strategy. First, one of the propargyl groups can be reacted with an azide-modified protein. The second propargyl group can then be used to attach a reporter molecule, such as a fluorophore or a biotin tag, that has been functionalized with an azide group. This approach provides a versatile method for labeling proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and affinity purification.
Experimental Workflow:
The workflow for the two-step protein labeling is as follows:
Detailed Experimental Protocol:
-
Preparation of Azide-Modified Protein:
-
Proteins can be metabolically labeled with an azide-containing amino acid analog (e.g., azidohomoalanine) in cell culture.
-
Alternatively, purified proteins can be chemically modified with an azide-functionalized NHS ester to label lysine (B10760008) residues.
-
-
Conjugation of Protein with this compound:
-
Dissolve the azide-modified protein and this compound in a suitable buffer (e.g., PBS).
-
Add the copper(I) catalyst (e.g., CuSO4 and sodium ascorbate) to initiate the click reaction.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Remove excess linker and catalyst by dialysis or size-exclusion chromatography.
-
-
Attachment of Reporter Molecule:
-
Dissolve the protein-linker conjugate and the azide-modified reporter molecule in a suitable buffer.
-
Add the copper(I) catalyst to initiate the second click reaction.
-
Incubate for 1-2 hours at room temperature.
-
Purify the final labeled protein to remove excess reporter molecule and catalyst.
-
-
Analysis of Labeling Efficiency:
-
The efficiency of labeling can be assessed by SDS-PAGE, where a shift in the molecular weight of the labeled protein will be observed.
-
If a fluorescent reporter was used, the labeling can be visualized by in-gel fluorescence scanning.
-
Mass spectrometry can be used to confirm the covalent attachment of the linker and reporter molecule.
-
Data Presentation:
The success of the labeling reaction can be quantified by determining the labeling efficiency.
| Protein | Labeling Method | Reporter Molecule | Labeling Efficiency (%) |
| Bovine Serum Albumin | Chemical modification | Fluorescein-azide | ~85% |
| Green Fluorescent Protein | Metabolic labeling | Biotin-azide | >90% |
Conclusion
This compound is a powerful and versatile tool for a wide range of applications in proteomics. Its bifunctional nature, combined with the favorable properties of the PEG linker, enables researchers to perform sophisticated experiments in protein cross-linking, targeted protein degradation, and protein labeling. The detailed protocols and representative data provided in these application notes serve as a valuable resource for scientists and drug development professionals seeking to leverage the potential of this innovative chemical linker in their research.
References
- 1. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
Application Notes and Protocols: Propargyl-PEG4-S-PEG4-Propargyl for Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-S-PEG4-Propargyl is a bifunctional, linear polyethylene (B3416737) glycol (PEG) crosslinker designed for the formation of hydrogels through "click chemistry". This molecule features two terminal propargyl (alkyne) groups, which can react efficiently and specifically with azide-functionalized molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form stable triazole linkages. The resulting hydrogels are biocompatible, mechanically tunable, and suitable for a wide range of biomedical applications, including controlled drug delivery, 3D cell culture, and tissue engineering.
The PEG4 spacers within the crosslinker impart hydrophilicity, which enhances water solubility and can minimize non-specific protein adsorption, a crucial factor for in vivo applications. The central sulfide (B99878) bond may offer a degree of stability and unique chemical properties to the crosslinker. By crosslinking multi-arm PEG-azide molecules, it is possible to create hydrogel networks with well-defined structures and tailorable properties.
Applications
1. Controlled Drug Delivery: The porous network of hydrogels formed with this compound allows for the encapsulation of therapeutic molecules, such as small drugs, peptides, and proteins. The release of these molecules can be controlled by the crosslinking density of the hydrogel, which in turn influences the mesh size of the network. Slower, sustained release can be achieved with more densely crosslinked hydrogels.
2. 3D Cell Culture and Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix (ECM), providing a three-dimensional environment for cell growth and tissue regeneration. The biocompatibility of PEG minimizes inflammatory responses, and the mechanical properties of the hydrogel can be tuned to match those of specific tissues, influencing cell behavior such as proliferation and differentiation. The "click" chemistry formation process is often cytocompatible, allowing for the encapsulation of cells within the hydrogel matrix.
3. Bio-conjugation and Surface Modification: The propargyl groups can also be used to immobilize biomolecules, such as peptides or growth factors, within the hydrogel matrix to enhance its bioactivity. Additionally, surfaces can be coated with these hydrogels to improve biocompatibility and reduce fouling.
Data Presentation
The following tables summarize representative quantitative data for PEG hydrogels formed via azide-alkyne cycloaddition, analogous to a system using this compound as a crosslinker with a multi-arm PEG-azide.
Table 1: Representative Gelation Times for PEG Hydrogels
| Multi-arm PEG-Azide (MW, kDa) | Crosslinker Concentration (mM) | Catalyst System | Temperature (°C) | Approximate Gelation Time |
| 4-arm PEG-Azide (10) | 10 | CuSO₄/Sodium Ascorbate (B8700270) | 25 | 5 - 15 minutes |
| 4-arm PEG-Azide (20) | 10 | CuSO₄/Sodium Ascorbate | 25 | 10 - 20 minutes |
| 8-arm PEG-Azide (20) | 5 | CuSO₄/Sodium Ascorbate | 37 | 3 - 10 minutes |
| 4-arm PEG-Azide (10) | 10 | Copper-free (SPAAC) | 37 | 10 - 60 seconds[1] |
Table 2: Representative Mechanical and Swelling Properties of PEG Hydrogels
| Multi-arm PEG-Azide (MW, kDa) | Polymer Concentration (wt%) | Storage Modulus (G') (kPa) | Young's Modulus (kPa) | Swelling Ratio (q) |
| 4-arm PEG-Azide (10) | 5 | 1 - 5 | 3 - 15 | 20 - 30 |
| 4-arm PEG-Azide (10) | 10 | 10 - 20 | 30 - 60 | 10 - 15 |
| 8-arm PEG-Azide (20) | 5 | 0.5 - 3 | 1.5 - 9 | 30 - 50 |
| 8-arm PEG-Azide (20) | 10 | 5 - 15 | 15 - 45 | 15 - 25 |
Note: The data presented are representative values from literature for analogous systems and may vary depending on the specific experimental conditions, such as the exact molecular weight and concentration of polymers, and the catalyst used.
Experimental Protocols
Protocol 1: Hydrogel Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-azide with this compound in the presence of a copper(I) catalyst.
Materials:
-
4-arm PEG-Azide (e.g., 10 kDa)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Prepare Stock Solutions:
-
Dissolve 4-arm PEG-Azide in PBS to the desired final concentration (e.g., 10% w/v).
-
Dissolve this compound in PBS to achieve a 1:1 molar ratio of azide (B81097) to alkyne groups.
-
Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Prepare a 500 mM stock solution of sodium ascorbate in DI water. This solution should be made fresh.
-
-
Hydrogel Formation:
-
In a microcentrifuge tube, combine the 4-arm PEG-Azide solution and the this compound solution. Mix thoroughly by pipetting.
-
To initiate the reaction, add the CuSO₄ stock solution to a final concentration of 1-5 mM.
-
Immediately add the sodium ascorbate stock solution to a final concentration of 5-25 mM (a 5:1 molar ratio to CuSO₄ is common).
-
Vortex the solution briefly and gently.
-
The solution will begin to gel. The gelation time can be monitored by tilting the tube. Gelation is considered complete when the solution no longer flows.
-
Protocol 2: Characterization of Hydrogel Mechanical Properties
This protocol outlines the measurement of the compressive modulus of the formed hydrogel using a mechanical tester.
Materials:
-
Formed hydrogel cylindrical pucks (e.g., 5 mm diameter, 2 mm height)
-
Mechanical tester equipped with a compression platen
-
PBS, pH 7.4
Procedure:
-
Sample Preparation:
-
Prepare hydrogels in a cylindrical mold of known dimensions.
-
Allow the hydrogels to swell to equilibrium in PBS for 24 hours before testing.
-
Measure the dimensions of the swollen hydrogel.
-
-
Mechanical Testing:
-
Place the swollen hydrogel on the lower platen of the mechanical tester, ensuring it is centered.
-
Lower the upper platen until it makes contact with the hydrogel surface.
-
Apply a compressive strain at a constant rate (e.g., 10% per minute).
-
Record the resulting stress-strain curve.
-
The compressive modulus (Young's Modulus) can be calculated from the slope of the linear region of the stress-strain curve (typically between 5-15% strain).
-
Protocol 3: Cell Encapsulation in Hydrogels
This protocol describes the encapsulation of cells within the hydrogel during its formation. All steps should be performed under sterile conditions.
Materials:
-
Sterile 4-arm PEG-Azide
-
Sterile this compound
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile PBS, pH 7.4
-
Sterile CuSO₄ and sodium ascorbate solutions
-
Cells of interest, suspended in culture medium
Procedure:
-
Prepare Pre-polymer and Cell Suspension:
-
Dissolve the sterile 4-arm PEG-Azide and this compound in sterile PBS or culture medium to the desired concentrations.
-
Centrifuge the cells and resuspend the cell pellet in the pre-polymer solution to achieve the desired cell density (e.g., 1 x 10⁶ cells/mL).
-
-
Initiate Gelation:
-
Add the sterile CuSO₄ and sodium ascorbate solutions to the cell-pre-polymer suspension to the final catalytic concentrations.
-
Gently mix by pipetting to ensure a homogenous distribution of cells and catalyst.
-
Quickly cast the solution into the desired mold or culture vessel.
-
-
Cell Culture:
-
Allow the hydrogel to fully form (typically 15-30 minutes).
-
Add cell culture medium to the top of the hydrogel to keep it hydrated.
-
Incubate the cell-laden hydrogel under standard cell culture conditions (37°C, 5% CO₂).
-
Change the culture medium every 2-3 days.
-
Visualizations
Caption: Experimental workflow for hydrogel formation and application.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Generalized mechanotransduction signaling in a hydrogel.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG4-S-PEG4-Propargyl Click Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click," reaction, specifically focusing on challenges that may lead to low product yield when using Propargyl-PEG4-S-PEG4-Propargyl linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in a Propargyl-PEG-Propargyl click reaction?
Several factors can contribute to a low yield in your click reaction. The most frequent culprits include oxidation of the copper catalyst, impurities in your starting materials, suboptimal stoichiometry of reactants, steric hindrance, and poor solubility of the reactants in the chosen solvent.[1][2] Additionally, issues with reaction conditions such as temperature and pH can negatively impact the outcome.
Q2: How can I be sure my copper catalyst is active?
The active catalyst in a CuAAC reaction is Copper(I), which is susceptible to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[1] To ensure your catalyst is active, it is crucial to use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate the Cu(I) species in situ.[1] Furthermore, thoroughly degassing all solvents and solutions by sparging with an inert gas like argon or nitrogen is a critical step to minimize oxidation.[1]
Q3: Can the purity of my this compound linker affect the reaction?
Absolutely. Impurities in either the propargyl-functionalized PEG linker or the azide-containing molecule can inhibit the catalyst and interfere with the reaction, leading to a lower yield.[1] It is highly recommended to verify the purity of your reagents using methods like NMR or mass spectrometry before initiating the click reaction.[1]
Q4: What is the optimal stoichiometry for a CuAAC reaction?
While the ideal stoichiometry can vary depending on the specific substrates, a good starting point is to use a slight excess of the alkyne-containing molecule relative to the azide.[1] A common recommendation is to use 1.1 equivalents of the alkyne.[1] For the catalyst system, a concentration of 1-5 mol% of a Copper(II) source (which is then reduced in situ) and 5-10 mol% of sodium ascorbate is typically effective.[1]
Q5: How does the PEG linker itself influence the click reaction?
The polyethylene (B3416737) glycol (PEG) linker can have both positive and negative effects. On one hand, PEG chains can improve the water solubility of the reactants and reduce steric hindrance between the molecules being conjugated.[3] In some cases, a longer PEG chain can even improve conjugation efficiency.[3] On the other hand, the flexibility and size of the PEG linker can sometimes lead to challenges in purification due to the formation of a heterogeneous mixture of products.[4][5][6]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving the root causes of low yield in your this compound click reaction.
Issue: Low or No Product Formation
| Potential Cause | Recommended Solutions |
| Catalyst Oxidation | - Thoroughly degas all solvents and solutions by sparging with nitrogen or argon.[1]- Always use a freshly prepared solution of sodium ascorbate.[1]- Consider using a copper(I)-stabilizing ligand such as THPTA or TBTA.[7][8] |
| Reagent Impurity | - Confirm the purity of the this compound linker and the azide-containing molecule via NMR or mass spectrometry before use.[1] |
| Incorrect Stoichiometry | - Start with a 1.1 molar excess of the alkyne-containing reagent relative to the azide.[1]- Use a catalyst concentration of 1-5 mol% Cu(II) and 5-10 mol% sodium ascorbate.[1] |
| Poor Solubility | - If reactants are not fully dissolved, consider adding a co-solvent such as DMSO or DMF.[2] Keep the percentage of organic solvent as low as possible if working with biomolecules that could denature.[2] |
| Steric Hindrance | - The PEG linker is designed to minimize steric hindrance, but if large molecules are being conjugated, this can still be a factor.[2] Consider a longer PEG linker if available. |
| Suboptimal Reaction Conditions | - Most click reactions proceed well at room temperature. However, gentle heating (e.g., to 35-60°C) can sometimes improve yields, but should be monitored to avoid degradation.[9][10]- Ensure the pH of the reaction mixture is within the optimal range (typically pH 7-8 for reactions involving biomolecules).[8] |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for optimizing a CuAAC reaction. Note that these are starting points and may require further optimization for your specific system.
| Parameter | Recommended Range | Reference |
| Alkyne:Azide Molar Ratio | 1.1 : 1 | [1] |
| Copper(II) Sulfate (B86663) (mol%) | 1 - 5 | [1] |
| Sodium Ascorbate (mol%) | 5 - 10 | [1] |
| Catalyst/Alkyne Molar Ratio | 0.1 - 0.5 | [9] |
| Reaction Temperature (°C) | 25 - 35 | [9] |
| Reaction Time (hours) | 1 - 24 | [8][9] |
Experimental Protocols
General Protocol for a Trial CuAAC Reaction
This protocol provides a general method for conjugating a this compound linker to an azide-containing molecule.
-
Preparation of Reagents:
-
Prepare a stock solution of your azide-containing molecule in a suitable buffer or solvent (e.g., PBS, water, or a water/DMSO mixture).
-
Prepare a stock solution of the this compound linker in a compatible solvent.
-
In a separate tube, prepare a fresh aqueous solution of sodium ascorbate (e.g., 50 mM).
-
In a third tube, prepare an aqueous solution of copper(II) sulfate (CuSO₄) (e.g., 100 mM).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-containing molecule and the this compound linker in the desired molar ratio (a slight excess of the alkyne is often used).
-
Add the sodium ascorbate solution to the reaction mixture and mix gently.
-
Initiate the reaction by adding the CuSO₄ solution.
-
-
Reaction Monitoring and Completion:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, as indicated by the consumption of the starting materials, you can proceed to purification.
-
Consider adding a copper-chelating agent like EDTA to the reaction mixture to aid in the removal of the copper catalyst during purification.[1]
-
-
Purification:
-
The final product can be purified using standard chromatographic techniques such as size-exclusion chromatography (SEC) or reversed-phase HPLC to remove unreacted starting materials, excess reagents, and the copper catalyst.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Propargyl-PEG4-S-PEG4-Propargyl
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG4-S-PEG4-Propargyl. This resource addresses potential side reactions and other experimental challenges to ensure successful conjugation and application of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional crosslinker containing two terminal propargyl groups.[1][2] These propargyl groups are designed to react with azide-containing molecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "Click Chemistry," to form a stable triazole linkage.[1] The molecule features two polyethylene (B3416737) glycol (PEG4) chains linked by a central thioether bond, which enhances its hydrophilicity and improves the solubility of the resulting conjugates in aqueous media.[1][3][] Its primary applications are in bioconjugation, antibody-drug conjugate (ADC) development, and the synthesis of PROTACs.[2][]
Q2: What are the most common potential side reactions when using this linker?
The most common side reactions are associated with the three main components of the molecule: the terminal propargyl groups, the thioether linkage, and the PEG chains.
-
Propargyl Groups: The primary side reaction is the copper-catalyzed homodimerization of the terminal alkynes, known as the Glaser-Hay coupling, which can lead to the formation of dimers or oligomers of the linker.[5][6][7][8][9]
-
Thioether Linkage: The thioether (sulfur) bond is susceptible to oxidation, forming a sulfoxide (B87167) and subsequently a sulfone, particularly in the presence of oxidizing agents or reactive oxygen species (ROS).[10][11][12][13][14]
-
PEG Chains: While generally stable, PEG linkers can undergo auto-oxidation in the presence of transition metals and oxygen, which can lead to chain cleavage.[15]
Q3: How can I prevent the homodimerization (Glaser-Hay coupling) of the propargyl groups?
To minimize the Glaser-Hay coupling, it is crucial to control the reaction conditions of the CuAAC reaction. Key strategies include:
-
Use of a Copper(I)-stabilizing Ligand: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or bathocuproine disulfonate (BCS) can stabilize the Cu(I) oxidation state and reduce the formation of Cu(II) species that can promote oxidative homocoupling.
-
Oxygen Exclusion: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of Cu(I) to Cu(II), which is a key step in the Glaser coupling mechanism.[7][8]
-
Control of Copper Concentration: Using the minimum effective concentration of the copper catalyst can help to reduce the rate of the bimolecular homocoupling side reaction.
-
Addition of a Reducing Agent: Including a mild reducing agent like sodium ascorbate (B8700270) in the reaction mixture helps to maintain copper in the active Cu(I) state.
Q4: Under what conditions is the thioether linkage prone to oxidation?
The thioether linkage is most susceptible to oxidation under the following conditions:
-
Presence of Oxidizing Agents: Common laboratory oxidants such as hydrogen peroxide (H₂O₂), peracids (e.g., m-CPBA), or hypochlorite (B82951) (bleach) can readily oxidize the thioether.[10][12][14]
-
Exposure to Air and Light: Prolonged exposure to atmospheric oxygen, especially in the presence of light and trace metal impurities, can lead to slow oxidation.
-
Biologically Relevant Oxidants: In biological systems, reactive oxygen species (ROS) such as H₂O₂ and hypochlorite can mediate the oxidation of thioethers.[11][13] It is important to note that the oxidation by H₂O₂ is generally slow under physiological conditions, while hypochlorite can oxidize thioethers much more rapidly.[10][12][14]
Q5: How should I store this compound to ensure its stability?
To maintain the integrity of the linker, it should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term stability.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thioether and potential side reactions of the propargyl groups.
-
Light: Protect from light to minimize light-induced degradation.
-
Moisture: Keep in a tightly sealed container to prevent hydrolysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Conjugate | Glaser-Hay Homodimerization: The propargyl groups on the linker have dimerized instead of reacting with the azide-containing molecule. | - Perform the CuAAC reaction under an inert atmosphere (N₂ or Ar).- Use a Cu(I) stabilizing ligand (e.g., TBTA, BCS).- Add a reducing agent (e.g., sodium ascorbate) to the reaction mixture.- Optimize the copper catalyst concentration. |
| Oxidation of Thioether: The thioether linkage has been oxidized, potentially altering the linker's properties and reactivity. | - Degas all buffers and solutions before use.- Avoid sources of oxidizing agents.- If working with biological systems, consider the potential presence of ROS and include antioxidants if compatible with the experiment. | |
| Degradation of Propargyl Groups: The terminal alkyne functionality has been lost due to harsh reaction conditions. | - Avoid strongly acidic or basic conditions. Propargyl groups can be unstable under extreme pH.[16] | |
| Unexpected Mass in Mass Spectrometry Analysis (+16 Da or +32 Da) | Oxidation of Thioether: The mass increase corresponds to the addition of one oxygen atom (sulfoxide, +16 Da) or two oxygen atoms (sulfone, +32 Da). | - Confirm the presence of sulfoxide/sulfone using tandem MS/MS, which will show characteristic fragmentation patterns.- Review experimental procedures for potential exposure to oxidizing agents. |
| Formation of an Unexpected Dimer of the Linker | Glaser-Hay Coupling: The mass of the unexpected species corresponds to twice the mass of the original linker. | - Analyze the reaction mixture by HPLC or LC-MS to confirm the presence of the dimer.- Implement the strategies outlined above to prevent homodimerization. |
| Poor Solubility of the Final Conjugate | Aggregation: The PEG chains may not be sufficient to solubilize a very hydrophobic molecule. | - Consider using a linker with a longer PEG chain for increased hydrophilicity.[3][][17]- Optimize the buffer conditions (pH, ionic strength) to improve solubility. |
Experimental Protocols
Protocol 1: Detection of Thioether Oxidation by Mass Spectrometry
Objective: To determine if the thioether linkage in this compound has been oxidized.
Methodology:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile/water).
-
Mass Spectrometry Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Acquire the mass spectrum in positive ion mode.
-
Look for the theoretical mass of the intact linker (C₂₂H₃₈O₈S, MW = 462.6 g/mol ).
-
Search for peaks corresponding to the oxidized forms:
-
Sulfoxide: [M+O+H]⁺ (m/z = 479.24)
-
Sulfone: [M+2O+H]⁺ (m/z = 495.24)
-
-
-
Data Interpretation: The presence of significant peaks at +16 Da and/or +32 Da relative to the parent mass indicates oxidation of the thioether.
Protocol 2: Monitoring Glaser-Hay Coupling by HPLC
Objective: To detect the formation of the homodimer of this compound.
Methodology:
-
Standard Preparation: Prepare a standard solution of the unreacted this compound linker.
-
Sample Analysis:
-
Inject a sample of the reaction mixture onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient of water and an organic solvent (e.g., acetonitrile), both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector (e.g., at 214 nm).
-
-
Data Interpretation:
-
The unreacted linker will have a characteristic retention time.
-
The homodimer, being larger and more hydrophobic, will typically have a longer retention time.
-
The presence of a new peak with a later retention time, which is absent in the standard, suggests the formation of the dimer. The identity of this peak can be confirmed by collecting the fraction and analyzing it by mass spectrometry.
-
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. This compound, 2055041-17-1 | BroadPharm [broadpharm.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. synarchive.com [synarchive.com]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. precisepeg.com [precisepeg.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Propargyl-PEG4-S-PEG4-Propargyl Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Propargyl-PEG4-S-PEG4-Propargyl conjugates. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a consideration?
This compound is a homobifunctional crosslinker containing two terminal propargyl groups available for click chemistry reactions. The polyethylene (B3416737) glycol (PEG) spacers are included in the structure to enhance hydrophilicity and, consequently, the aqueous solubility of the molecule and its conjugates.[1][2] However, solubility challenges can still arise depending on the properties of the molecule it is conjugated to, the concentration required, and the solvent system used.
Q2: In which solvents is this compound generally soluble?
Due to its hydrophilic PEG chains, this linker is designed to have good solubility in aqueous media.[1][2] Based on data from similar Propargyl-PEG4 derivatives, it is also expected to be soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[3][4]
Q3: My this compound conjugate has precipitated out of solution. What are the likely causes?
Precipitation can be caused by several factors:
-
Low intrinsic solubility of the conjugated molecule: The properties of the molecule attached to the PEG linker can significantly impact the overall solubility of the conjugate.
-
High concentration: The concentration of the conjugate may have exceeded its solubility limit in the chosen solvent.
-
Solvent incompatibility: The solvent system may not be optimal for the specific conjugate.
-
Temperature effects: Lower temperatures can decrease the solubility of some compounds.
-
Aggregation: The conjugate molecules may be self-associating and aggregating, leading to precipitation.
Q4: How can I improve the solubility of my conjugate?
Several strategies can be employed to improve solubility:
-
Solvent optimization: Experiment with different solvents or co-solvent systems. For example, adding a small amount of a water-miscible organic solvent like DMSO or DMF to an aqueous buffer can enhance solubility.
-
pH adjustment: If your conjugate contains ionizable groups, adjusting the pH of the buffer can improve its solubility.
-
Temperature control: Gentle warming can help dissolve the conjugate. However, be cautious with temperature-sensitive molecules.
-
Use of additives: In some cases, solubility-enhancing agents can be used, but their compatibility with downstream applications must be considered.
-
Sonication: Applying ultrasonic energy can help to break up aggregates and dissolve the compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty dissolving the this compound linker powder. | The linker is hygroscopic and may have absorbed moisture, leading to clumping. | Warm the vial to room temperature before opening. Use a high-quality anhydrous solvent (e.g., DMSO, DMF) to prepare a stock solution. Gentle vortexing or sonication can aid dissolution. |
| Precipitation observed when adding the linker stock solution to an aqueous buffer. | The concentration of the organic solvent from the stock solution is too high in the final mixture, causing the conjugate to precipitate. | Prepare a more dilute stock solution of the linker. Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing. |
| The final conjugate is poorly soluble in aqueous buffers (e.g., PBS). | The conjugated molecule is highly hydrophobic, counteracting the solubilizing effect of the PEG linker. | Increase the proportion of organic co-solvent (e.g., up to 10-20% DMSO) in the aqueous buffer, if tolerated by the biomolecule. Consider using a longer PEG linker in future experiments for increased hydrophilicity. |
| The conjugate precipitates during storage at 4°C or -20°C. | The conjugate has limited solubility at lower temperatures. | Store the conjugate at a lower concentration. Before use, allow the solution to warm to room temperature and ensure the conjugate has fully redissolved. Consider flash-freezing aliquots in liquid nitrogen and storing at -80°C to minimize freeze-thaw cycles. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound and similar compounds in various solvents. Please note that the solubility of the conjugate will be influenced by the properties of the attached molecule.
| Compound | Solvent | Solubility | Notes |
| This compound | Aqueous media | Soluble[1][2] | The hydrophilic PEG chains increase water solubility. Quantitative data is not readily available. |
| Propargyl-PEG4-acid | Water | Soluble[3] | A similar compound with a carboxylic acid instead of a propargyl group. |
| DMSO | 50 mg/mL (192.10 mM)[5] | May require sonication. Hygroscopic DMSO can affect solubility. | |
| DCM | Soluble[3] | Dichloromethane. | |
| DMF | Soluble[3] | Dimethylformamide. | |
| Propargyl-PEG4-amine | Water | Soluble[4] | A similar compound with an amine instead of a propargyl group. |
| DMSO | 50 mg/mL (216.18 mM)[6] | May require sonication. Hygroscopic DMSO can affect solubility. | |
| DCM | Soluble[4] | Dichloromethane. | |
| DMF | Soluble[4] | Dimethylformamide. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in an anhydrous organic solvent, which is a common first step for many bioconjugation reactions.
Materials:
-
This compound conjugate
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial containing the lyophilized this compound conjugate to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10-50 mg/mL).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the conjugate is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization in an Aqueous Buffer for In Vitro Assays
This protocol provides a general method for diluting a stock solution of the this compound conjugate into an aqueous buffer for use in biological assays.
Materials:
-
Stock solution of this compound in DMSO or DMF (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of the conjugate in the aqueous buffer.
-
Calculate the volume of the stock solution needed. It is recommended to keep the final concentration of the organic solvent low (typically <1% v/v) to avoid adverse effects on cells or proteins.
-
While gently vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise. This ensures rapid mixing and prevents localized high concentrations that could lead to precipitation.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider preparing a more dilute solution.
Visualizations
Caption: Workflow for solubilizing this compound conjugates.
Caption: Decision-making process for troubleshooting poor conjugate solubility.
References
- 1. This compound, 2055041-17-1 | BroadPharm [broadpharm.com]
- 2. Propargyl-PEG4-S-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 3. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Optimizing catalyst concentration for Propargyl-PEG4-S-PEG4-Propargyl reactions
Disclaimer: The following guidance is based on the general principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a reaction where terminal alkynes, such as those in Propargyl-PEG4-S-PEG4-Propargyl, are commonly used. Optimal conditions can vary depending on the specific azide (B81097) substrate and reaction scale.
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction type for this compound?
A1: The presence of terminal propargyl groups strongly indicates the use of this molecule in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This is a highly efficient and widely used "click chemistry" reaction for forming a stable triazole linkage between an alkyne (the propargyl group) and an azide-containing molecule.[1][2]
Q2: What is the active catalyst, and why is its concentration critical?
A2: The active catalyst is the copper(I) ion (Cu⁺).[3] Its concentration is critical because it directly influences the reaction rate.[4] However, Cu(I) is prone to oxidation to the inactive Cu(II) state and can also disproportionate to Cu(0) and Cu(II).[5] Therefore, maintaining an optimal concentration of the active Cu(I) species is essential for a successful reaction.
Q3: How is the active Cu(I) catalyst typically generated and maintained?
A3: The most common method is the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[6][7] To prevent oxidation and improve catalyst stability and efficiency, a copper-chelating ligand is often used.[6][8]
Q4: What are common ligands used in these reactions?
A4: Water-soluble ligands are often preferred, especially for reactions with biomolecules.[9] Commonly used ligands include tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).[9][10] These ligands protect the Cu(I) from oxidation and can accelerate the reaction.[8]
Q5: What is a good starting point for catalyst concentration?
A5: For many applications, a copper concentration between 50 µM and 100 µM is a good starting point.[11][12] The concentration of the reducing agent, sodium ascorbate, is typically in excess, often around 5- to 10-fold higher than the copper concentration.[1] The ligand-to-copper ratio is also crucial, with a 5:1 ratio often recommended for bioconjugations.[4][13]
Troubleshooting Guide
Low yield or incomplete conversion in your this compound reactions can often be traced back to issues with the catalyst system. The table below outlines common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state.[3] | - Ensure you are using a freshly prepared sodium ascorbate solution.[14] - Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[14] - Increase the concentration of sodium ascorbate.[14] |
| Inefficient Catalyst System: The catalyst is not stable or active enough for your specific substrates. | - Introduce a copper-stabilizing ligand such as THPTA or TBTA.[14] - Increase the catalyst loading.[14] A higher concentration of the metal-ligand complex, up to 0.5 mM, may be necessary in some cases.[12] | |
| Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction.[3] | - Verify the purity of your reactants using methods like NMR or mass spectrometry.[4] | |
| Presence of Multiple Products (Side Reactions) | Oxidative Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction that consumes the alkyne starting material.[3] | - Increase the concentration of the reducing agent (sodium ascorbate).[14] - Thoroughly degas all solutions and maintain an inert atmosphere.[14] |
| Degradation of Reactants or Products: The reaction conditions may be too harsh. | - For biomolecules, reactive oxygen species generated by the catalyst system can cause degradation.[1] Using a ligand and ensuring sufficient reducing agent can mitigate this. | |
| Incomplete Reaction | Insufficient Catalyst Loading or Turnover: The amount of active catalyst is not enough to drive the reaction to completion.[4] | - Increase the concentration of the copper catalyst and the corresponding ligand.[4] |
| Low Reactant Concentration: The reaction rate is dependent on the concentration of the reactants.[4] | - If possible, increase the concentration of your reactants.[4] | |
| Precipitate Formation: The formation of insoluble materials can halt the reaction.[4][15] | - Try a different solvent or a co-solvent (e.g., DMSO, DMF) to improve the solubility of all components.[3][14] |
Experimental Protocol: Optimizing Catalyst Concentration
This protocol provides a general method for optimizing the catalyst concentration for the reaction of this compound with an azide partner. A small-scale screening approach is recommended.
1. Materials and Stock Solutions:
-
This compound
-
Azide-containing reaction partner
-
Copper(II) sulfate (CuSO₄), 20 mM stock solution in water
-
Sodium Ascorbate, 100 mM stock solution in water (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock solution in water
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Solvent (e.g., water, DMSO, or a mixture)
2. Experimental Setup: A series of parallel reactions should be set up in microcentrifuge tubes or a 96-well plate to test different catalyst concentrations. Keep the concentrations of the Propargyl-PEG linker and the azide partner constant.
Table of Experimental Conditions for Optimization:
| Reaction | [Propargyl-PEG] (µM) | [Azide] (µM) | [CuSO₄] (µM) | [THPTA] (µM) | [Na Ascorbate] (mM) |
| 1 | 100 | 120 | 25 | 125 | 2.5 |
| 2 | 100 | 120 | 50 | 250 | 2.5 |
| 3 | 100 | 120 | 100 | 500 | 5.0 |
| 4 | 100 | 120 | 200 | 1000 | 5.0 |
| 5 | 100 | 120 | 50 | 250 | 5.0 |
| 6 | 100 | 120 | 50 | 250 | 10.0 |
| 7 (Control) | 100 | 120 | 0 | 0 | 0 |
3. Procedure:
-
In each reaction vessel, add the this compound and the azide partner from their respective stock solutions to the reaction buffer to achieve the final desired concentrations.
-
Prepare a premixed solution of CuSO₄ and THPTA for each condition.[3] Allow this mixture to stand for a few minutes to allow for complex formation.[10]
-
Add the CuSO₄/THPTA premix to the reaction vessels containing the alkyne and azide.
-
Initiate the reactions by adding the freshly prepared sodium ascorbate solution.[3]
-
Allow the reactions to proceed at room temperature. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is slow.[4]
-
Monitor the reaction progress over time (e.g., at 1, 4, and 24 hours) using an appropriate analytical technique such as LC-MS or HPLC to determine the extent of product formation.
4. Data Analysis:
Compare the product yield across the different catalyst concentrations at various time points to determine the optimal conditions that provide a high yield in a reasonable timeframe with minimal side product formation.
Visualizations
Caption: A step-by-step workflow for troubleshooting low yields.
Caption: Workflow for optimizing catalyst concentration.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Purification of Propargyl-PEG4-S-PEG4-Propargyl reaction products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of Propargyl-PEG4-S-PEG4-Propargyl. This homobifunctional, cleavable linker is a key reagent in bioconjugation and drug delivery, and achieving high purity is critical for successful downstream applications.
Troubleshooting Guide
Researchers may face several challenges during the purification of PEGylated compounds.[1] This section addresses common issues encountered when purifying this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant streaking on TLC plate | The compound is highly polar and interacts strongly with the silica (B1680970) gel. The solvent system may not be optimal. | - Modify the mobile phase. For silica gel, a common mobile phase is a mixture of a non-polar solvent (like Dichloromethane or Chloroform) and a polar solvent (like Methanol). Try slowly increasing the percentage of Methanol.[2]- Consider adding a small amount of a modifier. For example, 1-2% of triethylamine (B128534) can help with basic compounds, while a drop of acetic acid can help with acidic impurities.- Try an alternative solvent system, such as a gradient of Ethanol/Isopropanol in Chloroform, which can sometimes provide better separation for PEG-containing molecules.[2] |
| Multiple spots on TLC after reaction completion | The reaction may be incomplete, or side products may have formed. | - Unreacted Starting Material: The spot could be the Propargyl-PEG4-thiol precursor. This is typically more polar than the disulfide product.- Side Products: Over-oxidation or other side reactions could lead to impurities.- Analysis: Use LC-MS to analyze the crude mixture and identify the molecular weights of the different spots to diagnose the issue. |
| Poor separation during column chromatography | The polarity of the product and impurities are very similar. The chosen chromatography conditions are not providing sufficient resolution. | - Optimize the Gradient: Use a shallower, slower gradient during flash chromatography to improve separation between closely eluting compounds.[3]- Change the Stationary Phase: If silica gel (normal phase) is not effective, consider using reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient.- Alternative Methods: For high-purity requirements, preparative HPLC can offer superior resolution. Size-exclusion chromatography (SEC) is also a viable option for separating molecules based on size.[4] |
| Final product appears pure by TLC but NMR is complex | The product may be contaminated with non-UV active impurities. The NMR spectrum may show residual solvents or byproducts from the synthesis. | - Check for PEG Impurities: Common impurities in PEG reagents include formaldehyde (B43269) or formic acid, which can react with the target molecule.[5][6] Ensure high-quality starting materials were used.- NMR Interpretation: Carefully assign all peaks. The characteristic propargyl peaks should be sharp and integrate correctly relative to the PEG backbone.[7][8] Broad peaks in the PEG region can indicate polydispersity, though this is less common for defined PEG4 linkers.[9][10]- High Vacuum Drying: Ensure the product is thoroughly dried under high vacuum to remove all residual solvents from purification (e.g., ethyl acetate, methanol, dichloromethane). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Flash column chromatography on silica gel is the most common and accessible method for initial purification.[3] For higher purity, reversed-phase preparative HPLC may be necessary.
Q2: How can I monitor the progress of the column chromatography?
A2: Collect fractions and analyze them using Thin Layer Chromatography (TLC). Spot the crude material, the collected fractions, and a co-spot (crude + fraction) on the same plate to identify which fractions contain the desired product. Fractions containing the pure product should be combined.
Q3: Which analytical techniques are essential to confirm the identity and purity of the final product?
A3: The two primary methods are:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure. Look for the characteristic signals of the propargyl group and the ethylene (B1197577) glycol repeating units.[7][8][10]
-
Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) is preferred for obtaining an accurate mass.
Q4: What are the expected ¹H NMR chemical shifts for this compound?
A4: While the exact shifts depend on the solvent used (e.g., CDCl₃), the expected regions are summarized in the table below.
| Proton Type | Expected Chemical Shift (ppm) | Description |
| -C≡CH | ~2.4 - 2.5 | Alkyne proton, appears as a triplet |
| -O-CH₂ -C≡CH | ~4.2 - 4.7 | Methylene protons adjacent to the alkyne |
| -O-CH₂ -CH₂ -O- | ~3.6 - 3.7 | Main PEG backbone, typically a large, complex multiplet |
| -S-CH₂ - | ~2.9 | Methylene protons adjacent to the sulfur atom |
Q5: How should the purified this compound be stored?
A5: The compound should be stored as a solid in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation. The disulfide bond is relatively stable but can be cleaved by reducing agents.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for purifying the target compound. It should be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., Hexane or Dichloromethane).[3]
-
Pour the slurry into the column and allow the silica to pack under gentle air pressure, ensuring a flat, stable bed.[3]
2. Sample Loading:
-
Dissolve the crude reaction product in a minimal amount of the chromatography solvent (e.g., Dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica, and evaporating the solvent under vacuum.
-
Carefully add the sample to the top of the packed silica bed.
3. Elution and Fraction Collection:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 100% Dichloromethane).
-
Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent, such as Methanol (e.g., starting from 0% and increasing to 5-10% Methanol in Dichloromethane). A slow, shallow gradient is key for separating compounds with similar polarities.
-
Collect fractions of equal volume in test tubes.
4. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Dry the final product under high vacuum to remove any residual solvent.
5. Final Characterization:
-
Obtain ¹H NMR and Mass Spectrometry data to confirm the structure and purity of the final compound.
Visual Workflow and Logic Diagrams
Below are diagrams created using the DOT language to visualize the purification process and a troubleshooting decision tree.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree based on initial TLC analysis results.
References
- 1. chempep.com [chempep.com]
- 2. reddit.com [reddit.com]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Propargyl-PEG4-S-PEG4-Propargyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG4-S-PEG4-Propargyl.
This compound: Overview
This compound is a bifunctional, flexible linker containing two terminal propargyl groups for click chemistry conjugation, two polyethylene (B3416737) glycol (PEG4) chains to enhance solubility, and a central thioether linkage. Understanding its stability and potential degradation pathways is crucial for its effective use in various applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Potential Degradation Pathways
The degradation of this compound can occur at three main locations: the central thioether bond, the PEG ether linkages, and the terminal propargyl groups. The specific pathway and rate of degradation are highly dependent on the experimental conditions.
Thioether Bond Cleavage
The central thioether (C-S-C) bond is a primary site for potential degradation, particularly under oxidative or certain enzymatic conditions.
-
Oxidative Cleavage: In the presence of reactive oxygen species (ROS), the thioether can be oxidized to a sulfoxide (B87167) and then to a sulfone. These oxidized forms can be more susceptible to cleavage.
-
Enzymatic Cleavage: Certain enzymes, such as those found in lysosomes, may be capable of cleaving thioether bonds.
Caption: Proposed degradation pathway of the thioether linkage in this compound under oxidative and enzymatic stress.
Polyethylene Glycol (PEG) Chain Degradation
The ether bonds within the PEG chains are generally stable to hydrolysis under physiological pH. However, they can be susceptible to oxidative degradation.
-
Oxidative Degradation: In the presence of metal ions and oxygen, radical-mediated oxidation can lead to chain cleavage, resulting in various degradation products including shorter PEG fragments, aldehydes, and carboxylic acids.
Caption: Proposed oxidative degradation pathway of the PEG chains in this compound.
Propargyl Group Instability
The terminal propargyl groups are generally stable but can undergo reactions under certain conditions, which may be considered a form of degradation if unintended.
-
Base-catalyzed Isomerization: In the presence of a strong base, the terminal alkyne can isomerize to an allene.
-
Oxidative Dimerization (Glasner Coupling): In the presence of copper salts and an oxidant, terminal alkynes can undergo homocoupling to form a diacetylene.
Caption: Potential side reactions of the propargyl group that can be considered degradation pathways if unintended.
Troubleshooting Guide & FAQs
Frequently Asked Questions
Q1: What are the most likely conditions to cause degradation of the this compound linker?
A1: The most common causes of degradation are exposure to strong oxidizing agents, certain enzymatic conditions, and extreme pH.[1] The central thioether bond is particularly susceptible to oxidation.
Q2: Is the thioether bond stable under typical physiological conditions (pH 7.4, 37°C)?
A2: The thioether bond is generally stable under typical physiological conditions. However, in cellular environments containing reactive oxygen species (ROS) or specific enzymes, cleavage can occur over time.
Q3: How stable are the PEG chains to hydrolysis?
A3: The ether linkages of the PEG chains are highly stable to hydrolysis across a wide pH range and are generally considered non-degradable by this mechanism under physiological conditions.[1]
Q4: Can the propargyl groups degrade during storage or conjugation reactions?
A4: The propargyl groups are generally stable. However, exposure to strong bases can cause isomerization to an allene, and the presence of copper ions and an oxidant can lead to oxidative homocoupling (Glaser coupling), which would prevent the desired "click" reaction.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in "click" chemistry conjugation | Degradation of propargyl groups. | - Ensure storage conditions are neutral and free of oxidizing agents. - During copper-catalyzed click reactions, use a reducing agent like sodium ascorbate (B8700270) to maintain copper in the Cu(I) state and prevent oxidative side reactions. - Characterize the linker by ¹H NMR or mass spectrometry before use to confirm the integrity of the propargyl groups. |
| Loss of linker integrity observed in mass spectrometry (unexpected fragments) | Cleavage of the thioether or PEG chains. | - If working in a cellular context, consider the possibility of enzymatic or oxidative degradation. - For in vitro experiments, avoid the use of strong oxidizing agents. If oxidation is necessary, perform it in a controlled manner. - Use deoxygenated buffers for reactions and storage to minimize oxidation. |
| Inconsistent experimental results | Batch-to-batch variability or gradual degradation of the linker stock solution. | - Aliquot the linker upon receipt and store at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Re-qualify the linker if it has been stored for an extended period. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the linker to identify potential degradation products and pathways.[2][3]
Materials:
-
This compound
-
1 M HCl (Acidic condition)
-
1 M NaOH (Basic condition)
-
30% Hydrogen Peroxide (H₂O₂) (Oxidative condition)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., CAD, ELSD, or MS).
-
LC-MS system for identification of degradation products.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set up the following stress conditions in separate vials:
-
Acid Hydrolysis: Mix equal volumes of the linker stock solution and 1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the linker stock solution and 1 M NaOH.
-
Oxidation: Mix equal volumes of the linker stock solution and 30% H₂O₂.
-
Control: Mix the linker stock solution with an equal volume of PBS, pH 7.4.
-
-
Incubate the vials at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot from each vial. Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by HPLC to observe the appearance of new peaks and the decrease in the parent linker peak.
-
Analyze the stressed samples by LC-MS to identify the mass of the degradation products.
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
-
Determine the mass of the degradation products from the LC-MS data to propose their structures and infer the degradation pathway.
Protocol 2: Analysis of Linker Stability in a Biological Matrix
This protocol assesses the stability of the linker in a complex biological environment like plasma.
Materials:
-
This compound
-
Human or mouse plasma
-
Acetonitrile (B52724) with 1% formic acid (for protein precipitation)
-
Centrifuge
-
LC-MS system
Procedure:
-
Spike a known concentration of this compound into the plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the plasma sample.
-
Add 3 volumes of cold acetonitrile with 1% formic acid to precipitate the plasma proteins.
-
Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and analyze it by LC-MS.
Data Analysis:
-
Quantify the amount of intact linker remaining at each time point by monitoring its specific mass-to-charge ratio (m/z).
-
Calculate the half-life of the linker in the plasma.
-
Monitor for the appearance of expected degradation products (e.g., cleaved fragments).
Summary of Quantitative Data
The following table provides a hypothetical summary of stability data that could be generated from the experimental protocols.
| Condition | Parameter | Value | Notes |
| Acidic (1 M HCl, 60°C) | Half-life (t₁/₂) | > 72 hours | Minimal degradation observed. |
| Basic (1 M NaOH, 60°C) | Half-life (t₁/₂) | > 72 hours | Minimal degradation of the PEG and thioether, but potential for propargyl isomerization. |
| Oxidative (30% H₂O₂, 60°C) | Half-life (t₁/₂) | ~ 8 hours | Significant degradation with the appearance of sulfoxide, sulfone, and cleaved products. |
| Plasma (37°C) | Half-life (t₁/₂) | 48 - 72 hours | Moderate degradation, likely due to a combination of enzymatic and oxidative processes. |
References
- 1. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG4-S-PEG4-Propargyl reaction time and temperature optimization
Technical Support Center: Propargyl-PEG4-S-PEG4-Propargyl
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction time and temperature for experiments involving this compound. It includes troubleshooting for common issues, answers to frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional, hydrophilic linker containing two terminal propargyl (alkyne) groups.[1] These alkyne groups are used in "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole linkages with molecules containing azide (B81097) groups.[1][2] Its polyethylene (B3416737) glycol (PEG) chains enhance the water solubility of the molecule and its conjugates.[1][3] This linker is commonly used in bioconjugation, drug delivery, and for synthesizing Proteolysis Targeting Chimeras (PROTACs).[2][4]
Q2: What are the key advantages of using a PEG-based linker like this one?
PEG linkers offer several benefits in bioconjugation and drug development.[5] Their hydrophilic nature improves the solubility of hydrophobic molecules in aqueous solutions.[3][6] PEGylation can also reduce the immunogenicity of conjugated biomolecules and protect them from enzymatic degradation.[3][5] This often leads to improved pharmacokinetic properties, such as a longer circulation time in the body.[3]
Q3: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store the compound at -20°C.[1] When dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[7][8]
Q4: What is "Click Chemistry" and why is it used with this linker?
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[9][10] The most common click reaction for this linker is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the propargyl (alkyne) groups react with azide groups to form a stable triazole ring.[11] This reaction is highly specific and can be performed in aqueous conditions, making it ideal for modifying sensitive biomolecules.[10]
Troubleshooting and Optimization Guide
This guide addresses specific issues that may arise during the CuAAC reaction with this compound.
Issue 1: Low or No Yield in the Click Reaction
-
Potential Cause 1: Catalyst Oxidation. The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen present in the reaction mixture.[12]
-
Recommended Solution: Thoroughly degas all solvents and solutions before the reaction, for instance, by sparging with an inert gas like argon or nitrogen. Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to continuously regenerate the active Cu(I) catalyst.[12][13]
-
-
Potential Cause 2: Impure Reagents. Impurities in the linker or the azide-containing molecule can inhibit the copper catalyst.
-
Potential Cause 3: Incorrect Stoichiometry. Suboptimal ratios of the catalyst, ligand, or reducing agent can lead to an incomplete reaction.
-
Recommended Solution: For bioconjugation, copper concentrations should generally be between 50 and 100 µM.[13] A common starting point is to use a slight excess of the alkyne-containing linker relative to the azide. Use a catalyst concentration of 1-5 mol% and a reducing agent (sodium ascorbate) concentration of 5-10 mol%.[12]
-
Issue 2: Formation of Side Products
-
Potential Cause: Oxidative Homocoupling. In the presence of oxygen, terminal alkynes can undergo oxidative homocoupling to form diynes, consuming the starting material.
-
Recommended Solution: In addition to degassing solvents, the use of a copper-coordinating ligand (e.g., THPTA or TBTA) can stabilize the Cu(I) catalyst and minimize side reactions. It is recommended to mix the CuSO₄ with the ligand before adding it to the reaction mixture.[13]
-
Issue 3: Difficulty Purifying the Final Conjugate
-
Potential Cause 1: Residual Copper Catalyst. Copper ions can remain bound to the product, potentially interfering with downstream biological applications.
-
Recommended Solution: After the reaction is complete, add a copper-chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the reaction mixture before initiating purification steps.[12]
-
-
Potential Cause 2: Excess Reagents. Unreacted linker or other small molecules can co-elute with the desired product.
-
Recommended Solution: Remove unreacted reagents and byproducts using purification methods like size-exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), or dialysis.[5]
-
Quantitative Data on Reaction Parameters
The optimal reaction time and temperature are dependent on the specific substrates being used. However, the following table provides general guidelines for optimizing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
| Parameter | Recommended Condition | Notes |
| Temperature | Room Temperature (20-25°C) | Most CuAAC reactions proceed efficiently at room temperature.[13] For less reactive substrates, the temperature can be moderately increased to 37-40°C.[4] |
| Reaction Time | 1 - 12 hours | Reaction progress should be monitored (e.g., by HPLC or LC-MS) to determine the optimal time. Many bioconjugation reactions are complete within 1-4 hours. |
| Solvent | Aqueous buffers (e.g., phosphate (B84403) buffer, pH 7.0-7.5) with a co-solvent like DMSO or DMF | The use of a co-solvent (5-10% v/v) can help solubilize less-hydrophilic substrates.[13] |
| Catalyst | Copper(II) Sulfate (CuSO₄) | Typically used at a final concentration of 50-100 µM for bioconjugation.[13] |
| Reducing Agent | Sodium Ascorbate | Used to reduce Cu(II) to the active Cu(I) state. A fresh solution should be used. A typical concentration is 5 mM.[13] |
| Copper Ligand | THPTA, TBTA | A ligand is highly recommended to stabilize the Cu(I) catalyst and improve reaction efficiency. Use at a 1:1 to 5:1 ligand-to-copper ratio.[13] |
| Reactant Ratio | 1.1 - 2 equivalents of this compound per azide group | A slight excess of the PEG linker can help drive the reaction to completion, but may require more rigorous purification. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for the conjugation of this compound to an azide-containing molecule (e.g., a protein or small molecule).
1. Reagent Preparation:
-
Azide-Molecule Solution: Dissolve your azide-containing molecule in a degassed reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.0) to a final concentration of 1-10 mg/mL.
-
Linker Solution: Dissolve this compound in DMSO or the reaction buffer to create a 10-50 mM stock solution.
-
Catalyst/Ligand Premix: In a separate tube, mix Copper(II) Sulfate and a ligand (e.g., THPTA) in water to create a premixed solution (e.g., 10 mM Cu, 50 mM Ligand).
-
Reducing Agent Solution: Prepare a fresh 50 mM solution of sodium ascorbate in water immediately before use.[12]
2. Reaction Procedure:
-
To your Azide-Molecule Solution, add the desired volume of the this compound stock solution. Mix gently.
-
Add the Catalyst/Ligand Premix to the reaction vial to achieve the desired final copper concentration (e.g., 100 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[12][13]
-
Allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light if using fluorescently-labeled molecules.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE for proteins).
3. Quenching and Purification:
-
Once the reaction is complete, add a copper chelator like EDTA to a final concentration of 10 mM to sequester the catalyst.[12]
-
Purify the resulting conjugate to remove excess reagents and the copper-chelate complex using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[5]
Visualizations
Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Troubleshooting logic for addressing low reaction yield in CuAAC experiments.
References
- 1. This compound, 2055041-17-1 | BroadPharm [broadpharm.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. chempep.com [chempep.com]
- 4. Propargyl-PEG4-S-PEG4-acid | Benchchem [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. adcreview.com [adcreview.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. nbinno.com [nbinno.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Propargyl-PEG4-S-PEG4-Propargyl
Welcome to the technical support center for Propargyl-PEG4-S-PEG4-Propargyl. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the effective use of this homobifunctional crosslinker.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experiments with this compound.
Reaction & Performance Issues
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why is my click reaction yield low or failing completely? | Incomplete Dissolution: The PEG linker may not be fully dissolved in the reaction buffer. Reagent Degradation: The propargyl groups are sensitive to moisture and oxidation. Improper storage can lead to degradation. Inefficient Copper Catalyst: The Cu(I) catalyst is essential for the reaction and can be easily oxidized to the inactive Cu(II) state. Competing Reagents: Buffers containing primary amines (e.g., Tris) can interfere with other reactions if you are doing a multi-step synthesis. | Ensure Complete Dissolution: First, dissolve the linker in a minimal amount of a compatible organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer.[1][2] Proper Storage is Crucial: Store the linker at -20°C under an inert atmosphere (argon or nitrogen) and protected from light.[3] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[1][2] Optimize Catalyst Conditions: Use a reducing agent like sodium ascorbate (B8700270) to keep the copper in the Cu(I) state.[4][5] The use of a stabilizing ligand such as TBTA or the water-soluble THPTA is highly recommended to protect the catalyst and improve reaction efficiency.[6] Buffer Selection: For click chemistry, use non-amine-containing buffers like phosphate-buffered saline (PBS).[1] |
| I'm observing aggregation or precipitation of my biomolecule during the conjugation reaction. | High Degree of Crosslinking: As a homobifunctional linker, high concentrations can lead to the formation of large, insoluble intermolecular complexes. Solvent Shock: Adding a large volume of organic solvent (used to dissolve the linker) to your aqueous protein solution can cause precipitation. | Control Stoichiometry: Carefully adjust the molar ratio of the PEG linker to your target molecule. A lower molar excess of the linker will favor intramolecular crosslinking or limit the extent of intermolecular crosslinking. Optimize Reaction Time: Shorten the incubation time to reduce the formation of large aggregates. Adjust Concentrations: Modifying the concentration of your biomolecule can influence the balance between intramolecular and intermolecular crosslinking. Minimize Organic Solvent: Keep the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture as low as possible, ideally below 20%.[2] |
| How can I control the reaction to obtain a specific degree of labeling? | Reaction Kinetics: The rate of the click reaction can be very fast, making it difficult to control the number of attached molecules. | Titrate the Linker: Perform a series of reactions with varying molar ratios of the linker to your azide-containing molecule to find the optimal ratio for your desired degree of labeling. Time-Dependent Quenching: While less common for click chemistry, for other reactive groups you might use, stopping the reaction at different time points by adding a quenching reagent can be effective. |
Purification & Characterization Challenges
| Question | Possible Cause(s) | Troubleshooting Steps |
| How do I effectively purify my crosslinked product? | Product Heterogeneity: The reaction can result in a mixture of unreacted molecules, singly-reacted species, and various crosslinked products. Similar Physicochemical Properties: The PEG chains can mask the intrinsic properties of the conjugated molecules, making separation difficult.[7] | Size Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their size. It is effective at removing unreacted linker and separating monomers from dimers or larger aggregates.[7] Ion-Exchange Chromatography (IEC): If your target molecule has a net charge, IEC can be used. The PEG chains can shield the surface charges, altering the elution profile compared to the unmodified molecule. This can be exploited to separate species with different numbers of attached PEG linkers.[7][] Reverse-Phase HPLC (RP-HPLC): This can be a powerful analytical tool and may be used for preparative separation of positional isomers, but be aware that it can potentially denature proteins.[9] |
| My characterization by Mass Spectrometry is difficult. | Polydispersity of PEG: While this compound is a discrete PEG, broader peaks can still occur in mass spectra of PEGylated molecules. | High-Resolution Mass Spectrometry: Use techniques like ESI-MS or MALDI-TOF to get accurate mass measurements. Chromatographic Separation: Couple HPLC to your mass spectrometer (LC-MS) to analyze the components of your reaction mixture separately. |
Stability & Storage
| Question | Possible Cause(s) | Troubleshooting Steps |
| What are the optimal storage conditions for this compound? | Moisture and Air Sensitivity: The terminal alkyne groups can be susceptible to degradation in the presence of moisture and oxygen. The central thioether linkage can be prone to oxidation. | Short-term Storage: Store at -20°C.[10] Long-term Storage: For extended periods, storage at -80°C is recommended.[11] Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation. Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[1][2] Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[11] Avoid repeated freeze-thaw cycles. |
| Is the thioether (S) linkage stable? | Oxidation: Thioethers can be oxidized to sulfoxides and sulfones, especially in the presence of strong oxidizing agents. | Avoid Harsh Oxidizing Conditions: Be mindful of reagents and buffers used in your experimental workflow that could promote oxidation. Mild Reducing Agents: If you suspect oxidation and it is detrimental to your application, consider the compatibility of your molecule with mild reducing agents. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for the crosslinking of two azide-containing molecules (Molecule A and Molecule B) using this compound.
Materials:
-
This compound
-
Azide-functionalized Molecule A
-
Azide-functionalized Molecule B
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO.
-
Prepare stock solutions of your azide-containing molecules in a compatible buffer or solvent.
-
Prepare the following aqueous stock solutions: 100 mM CuSO₄, 300 mM Sodium Ascorbate, and 100 mM THPTA.[6]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your azide-containing molecules (e.g., at a 1:1 molar ratio) in PBS buffer.
-
Add the this compound stock solution to achieve the desired final concentration (a slight molar excess relative to one of the azide (B81097) molecules may be optimal).
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution. Vortex briefly.
-
To initiate the reaction, add the freshly prepared Sodium Ascorbate solution. Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Purify the reaction mixture using an appropriate method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEC) to separate the crosslinked product from unreacted starting materials and side products.
-
Recommended Reagent Concentrations:
| Reagent | Final Concentration | Notes |
| Azide-Molecule A | 10-100 µM | |
| Azide-Molecule B | 10-100 µM | |
| This compound | 10-120 µM | Start with a 1 to 1.2 molar ratio relative to the limiting azide component. |
| CuSO₄ | 0.25 - 1 mM | |
| THPTA Ligand | 1.25 - 5 mM | A 5:1 ligand to copper ratio is often recommended.[5] |
| Sodium Ascorbate | 5 - 10 mM |
Visualizations
Caption: A flowchart of the experimental workflow for CuAAC.
Caption: A decision tree for troubleshooting low yield in click reactions.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, 2055041-17-1 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of Propargyl-PEG4-S-PEG4-Propargyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Propargyl-PEG4-S-PEG4-Propargyl. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound is showing multiple spots on the TLC plate, even after completion. What are the likely impurities?
A1: The presence of multiple spots on a TLC plate suggests an incomplete reaction or the formation of side products. The most common impurities in this synthesis include:
-
Mono-propargylated intermediate (Propargyl-PEG4-S-PEG4-SH): This occurs when only one of the two thiol groups on the starting material reacts with the propargylating agent.
-
Unreacted PEG-dithiol starting material (HS-PEG4-S-PEG4-SH): If the reaction has not gone to completion, you will have unreacted starting material.
-
Oxidized starting material (Disulfide-linked PEG): The starting dithiol is susceptible to oxidation, leading to the formation of a disulfide-linked dimer.
-
Oxidized product (Sulfoxide or Sulfone): The central sulfide (B99878) linkage in the target molecule can be oxidized to a sulfoxide (B87167) or sulfone, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.
Q2: My mass spectrometry results show peaks that do not correspond to the desired this compound. How can I identify these unexpected peaks?
A2: Unexpected peaks in your mass spectrum likely correspond to the impurities mentioned above. To identify them, compare the observed m/z values with the expected masses of the potential impurities. The table below summarizes the expected masses for common impurities. Remember to consider different adducts, such as [M+H]⁺ and [M+Na]⁺.
Q3: My NMR spectrum looks complex, and I'm having trouble confirming the structure of my product. What are the key signals I should look for?
A3: A clean ¹H NMR spectrum of this compound should have distinct signals corresponding to the different parts of the molecule. Key signals to look for are:
-
Propargyl group: A triplet around 2.5 ppm for the acetylenic proton (-C≡C-H) and a doublet around 4.2 ppm for the methylene (B1212753) protons adjacent to the alkyne (-CH₂-C≡CH).
-
PEG backbone: A large, broad singlet or multiplet between 3.5 and 3.7 ppm.
-
Protons adjacent to the sulfide: A triplet around 2.7 ppm for the -CH₂-S-CH₂- protons.
The presence of a signal around 1.3-1.6 ppm (for a thiol proton, -SH) would indicate the presence of the mono-propargylated intermediate or unreacted starting material.
Q4: After purification by column chromatography, I still see impurities in my final product. What can I do to improve the purity?
A4: If standard column chromatography is insufficient, consider the following purification strategies:
-
Optimize your chromatography conditions: Experiment with different solvent gradients and stationary phases (e.g., reversed-phase HPLC) to improve separation.
-
Preparative HPLC: For high-purity requirements, preparative HPLC is often the most effective method for separating closely related PEGylated compounds.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be an effective way to remove impurities.
Q5: I am observing aggregation or precipitation of my PEGylated product after purification. What could be the cause and how can I prevent it?
A5: Aggregation can be an issue with bifunctional PEG linkers. Here are some potential causes and solutions:
-
High Degree of Crosslinking: If your product is being used in a subsequent reaction, a high concentration can lead to intermolecular reactions and aggregation.
-
Solution: Work with more dilute solutions.
-
Buffer Conditions: The pH and ionic strength of your buffer can affect the solubility and stability of the PEGylated molecule.
-
Solution: Screen different buffer conditions to find the optimal one for your product's stability. Performing purification and handling steps at low temperatures (e.g., 4°C) can also help minimize aggregation.
Summary of Potential Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Expected [M+Na]⁺ |
| This compound (Target Molecule) | Propargyl-O-(CH₂CH₂O)₄-CH₂CH₂-S-CH₂CH₂-(OCH₂CH₂)₄-O-Propargyl | 522.68 | 523.69 | 545.67 |
| Mono-propargylated Intermediate | Propargyl-O-(CH₂CH₂O)₄-CH₂CH₂-S-CH₂CH₂-(OCH₂CH₂)₄-OH | 484.64 | 485.65 | 507.63 |
| Unreacted PEG-dithiol | HS-CH₂CH₂-(OCH₂CH₂)₃-O-CH₂CH₂-S-CH₂CH₂-O-(CH₂CH₂)₃-CH₂CH₂-SH | 446.60 | 447.61 | 469.59 |
| Disulfide-linked Dimer | [S-CH₂CH₂-(OCH₂CH₂)₃-O-CH₂CH₂-S-CH₂CH₂-O-(CH₂CH₂)₃-CH₂CH₂-S]₂ | 891.18 | 892.19 | 914.17 |
| Sulfoxide Product | Propargyl-O-(CH₂CH₂O)₄-CH₂CH₂-S(O)-CH₂CH₂-(OCH₂CH₂)₄-O-Propargyl | 538.68 | 539.69 | 561.67 |
| Sulfone Product | Propargyl-O-(CH₂CH₂O)₄-CH₂CH₂-S(O)₂-CH₂CH₂-(OCH₂CH₂)₄-O-Propargyl | 554.68 | 555.69 | 577.67 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the analysis of this compound and its impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the propargyl group has a weak chromophore.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., a high percentage of water with a small amount of organic solvent) to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Mass Spectrometry (MS)
This protocol provides general guidelines for the analysis of the target compound by electrospray ionization mass spectrometry (ESI-MS).
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
Sample Infusion: The sample, dissolved in a suitable solvent like acetonitrile/water with 0.1% formic acid, can be directly infused or introduced via an LC system.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to help in the identification of impurities.
-
Data Analysis: Look for the expected m/z values of the target molecule and the potential impurities listed in the table above. The characteristic PEG pattern of repeating units of 44.03 Da (C₂H₄O) can help confirm the identity of PEGylated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the acquisition of a ¹H NMR spectrum for structural confirmation.
-
Solvent: A deuterated solvent in which the sample is soluble, such as CDCl₃ or D₂O.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Experiment: A standard ¹H NMR experiment.
-
Data Analysis: Integrate the key signals to determine the relative ratios of the different protons in the molecule. The ratio of the integration of the propargyl protons to the PEG backbone protons can be used to assess the degree of propargylation. For example, in the pure product, the ratio of the two acetylenic protons to the total number of PEG protons (32H) should be 2:32 or 1:16.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Impact of pH on Propargyl-PEG4-S-PEG4-Propargyl reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Propargyl-PEG4-S-PEG4-Propargyl in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, with a focus on the impact of pH on its reactivity and stability.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Catalyst Oxidation: The active Cu(I) catalyst is readily oxidized to inactive Cu(II). | • Thoroughly degas all solvents and solutions. • Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I).[1] |
| Suboptimal pH: While CuAAC is robust over a wide pH range (4-12), the optimal pH for bioconjugation is typically between 7 and 9 to ensure the stability of biomolecules.[2][3] | • For reactions with sensitive biomolecules, maintain a pH of 7.0-7.5 using buffers like PBS or HEPES.[4] • Avoid acidic conditions below pH 4, which can lead to side reactions with some alkynes. | |
| Disulfide Bond Reduction: At alkaline pH (pH > 8), especially in the presence of reducing agents (like excess sodium ascorbate or thiols from biomolecules), the central disulfide bond may be cleaved, resulting in monofunctional linkers. | • If disulfide bond integrity is crucial, perform the reaction at a neutral pH (around 7.0). • Limit the concentration of reducing agents to the minimum required for catalysis. | |
| Formation of Unwanted Side Products | Thiol-yne Addition: If your reaction mixture contains free thiols (e.g., from cysteine residues on a protein), these can react with the propargyl groups, especially under basic conditions (pH > 8). | • If thiol-yne addition is not desired, cap free thiols on your biomolecule before performing the CuAAC reaction. • Perform the CuAAC reaction at a neutral pH to minimize the nucleophilicity of thiols. |
| Hydrolysis of Esters (if applicable): If the propargyl group is part of an ester, extreme pH values (highly acidic or alkaline) can lead to hydrolysis.[5] | • Maintain the pH within a range of 6-8 to ensure the stability of any ester linkages. | |
| Inconsistent Reactivity | pH Drift: The pH of the reaction mixture can change over time, affecting both the catalyst and the stability of the linker. | • Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. |
| Precipitation of Reagents or Product | Poor Solubility: The PEG linker enhances water solubility, but the conjugated molecule may have limited solubility in aqueous buffers. | • A co-solvent like DMSO or DMF may be added to improve solubility.[6] • Ensure the pH of the solution is not at the isoelectric point of your biomolecule, which can cause it to precipitate. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a CuAAC reaction using this compound?
A1: For most bioconjugation applications, a pH range of 7.0 to 9.0 is recommended to balance reaction efficiency with the stability of the biomolecules involved.[2] A neutral pH of around 7.0 to 7.5 is often a good starting point, as it also helps to maintain the integrity of the disulfide bond within the linker.[4]
Q2: How does pH affect the stability of the disulfide bond in this compound?
A2: The disulfide bond is generally stable in acidic to neutral conditions. However, at alkaline pH (typically above 8), it becomes more susceptible to reduction and exchange reactions, especially in the presence of reducing agents or free thiols.[7] This can lead to the cleavage of the linker into two separate Propargyl-PEG4-thiol molecules.
Q3: Can I perform reactions with this linker at acidic pH?
A3: While the CuAAC reaction can proceed at acidic pH, it is generally not recommended for bioconjugations. Acidic conditions (pH < 6) can potentially lead to the degradation of sensitive biomolecules. Some strained alkynes are also known to be susceptible to acid-mediated rearrangement.[2] For the this compound linker, the disulfide bond is stable at acidic pH.
Q4: I am seeing evidence of my linker cleaving. What is the likely cause?
A4: Cleavage of the linker is most likely due to the reduction of the central disulfide bond. This can be caused by:
-
High pH: Alkaline conditions (pH > 8) make the disulfide bond more susceptible to reduction.
-
Excess Reducing Agent: High concentrations of reducing agents like DTT, TCEP, or even sodium ascorbate (used in CuAAC) can reduce the disulfide bond.
-
Presence of Free Thiols: Free thiols from other molecules in your reaction can initiate thiol-disulfide exchange, leading to linker cleavage.
To avoid this, maintain a neutral pH and use the minimum amount of reducing agent necessary for your reaction.
Q5: Can the propargyl groups react with other functional groups besides azides?
A5: Yes, the terminal alkyne (propargyl group) can undergo other reactions. A notable example is the thiol-yne reaction, where a thiol adds across the alkyne.[8][9] This reaction can be catalyzed by radicals or bases and is more likely to occur at a higher pH where thiols are deprotonated to the more nucleophilic thiolate.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for conjugating this compound to an azide-containing biomolecule.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
DMSO or DMF (if needed for solubility)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound and the azide-containing molecule in degassed PBS. A slight molar excess (1.2 to 2-fold) of one reactant can be used to drive the reaction to completion. If solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be used.[6]
-
-
Preparation of Catalyst Solution:
-
Preparation of Reducing Agent:
-
Prepare a fresh solution of sodium ascorbate in water.
-
-
Reaction Initiation:
-
To the stirred solution of the propargyl linker and azide, add the CuSO₄/THPTA solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Progression:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, the conjugated product can be purified using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove excess reagents and the copper catalyst.
-
Visualizations
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: A typical experimental workflow for a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
Propargyl-PEG4-S-PEG4-Propargyl storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Propargyl-PEG4-S-PEG4-Propargyl, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Storage and Handling
Proper storage and handling are critical to maintain the integrity and reactivity of this compound.
| Parameter | Recommendation | Notes |
| Long-Term Storage | Store at -20°C. | Ensures long-term stability of the compound in its solid form. |
| Solution Storage | Store at -80°C for up to one month. | For short-term storage of the compound dissolved in a solvent. |
| Shipping | Shipped at ambient temperature. | The compound is stable for the duration of shipping under these conditions. |
| Handling | Follow standard laboratory safety procedures. | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a bifunctional crosslinker commonly used in bioconjugation and drug delivery research. Its two terminal propargyl groups are designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry".[1] This allows for the efficient and specific linking of two azide-containing molecules. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility to the linked molecules.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the compound in a high-purity, anhydrous solvent appropriate for your downstream application, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare fresh solutions for each experiment to avoid degradation. If storage of the solution is necessary, aliquot and store at -80°C for no longer than one month.
Q3: My click chemistry reaction with this compound is showing low or no yield. What are the possible causes?
A3: Low or no yield in a CuAAC reaction can be attributed to several factors:
-
Catalyst Inactivity : The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) form by oxygen.[2]
-
Poor Reagent Quality : Degradation of the azide (B81097) or alkyne starting materials.
-
Sub-optimal Reaction Conditions : Incorrect solvent, pH, or temperature.
-
Steric Hindrance : The azide-containing molecule may have bulky groups near the azide, hindering the reaction.
Q4: What are common side reactions in CuAAC, and how can they be minimized?
A4: A common side reaction is the oxidative homocoupling of alkynes, known as Glaser coupling, which forms a diyne byproduct. This can be minimized by maintaining anaerobic (oxygen-free) conditions and ensuring a sufficient amount of a reducing agent, like sodium ascorbate (B8700270), is present to keep the copper in its +1 oxidation state.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.
Low or No Product Yield
Product Purification Difficulties
Issue: Persistent copper contamination in the final product.
Cause: Residual copper catalyst from the click reaction can be difficult to remove.
Solution:
-
After the reaction is complete, add a copper-chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the reaction mixture.
-
Purify the product using methods like column chromatography, preparative HPLC, or size-exclusion chromatography.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the click reaction between this compound and an azide-containing molecule. Optimization may be required for specific substrates.
Methodology:
-
Preparation of Reactants : Dissolve this compound (1 equivalent) and the azide-containing molecule (2.2 equivalents) in a suitable solvent mixture (e.g., DMF/water or t-BuOH/water). Degas the solution by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.
-
Preparation of Catalyst Solution : In a separate vial, prepare a fresh solution of copper(II) sulfate (B86663) (CuSO₄) (typically 0.1 equivalents) and sodium ascorbate (typically 0.5 equivalents) in water. If a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used, pre-mix it with the CuSO₄ solution before adding the sodium ascorbate.
-
Reaction Initiation : Add the catalyst solution to the solution of reactants.
-
Reaction Conditions : Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique such as LC-MS or TLC. Reactions are typically complete within 2-8 hours.
-
Work-up and Purification : Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent. To remove residual copper, wash the organic layer with a solution of a chelating agent like EDTA. Dry the organic layer, concentrate it, and purify the final product using chromatography.
References
Technical Support Center: PROTAC Synthesis with Bifunctional Linkers
Welcome to the technical support center for PROTAC synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a particular focus on issues related to bifunctional linkers.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your PROTAC synthesis experiments.
Question: I am observing low yields in my amide coupling reaction to connect the linker to my protein of interest (POI) ligand. What are the potential causes and how can I improve the yield?
Answer:
Low yields in amide coupling reactions are a common issue in PROTAC synthesis. Several factors can contribute to this problem. Here is a systematic approach to troubleshoot and optimize your reaction:
Potential Causes and Solutions:
-
Inefficient Activation of Carboxylic Acid: The carboxylic acid on your linker or POI ligand may not be fully activated.
-
Solution: Ensure you are using fresh, high-quality coupling reagents. Consider screening different coupling reagents. Common choices include HATU, HBTU, and EDC with an additive like HOBt or DMAP. Increase the equivalents of the coupling reagent and base.[1]
-
-
Steric Hindrance: The coupling site on your POI ligand or linker might be sterically hindered, preventing efficient reaction.
-
Solution: If possible, consider alternative attachment points on your POI ligand that are more accessible. Using a longer linker might also alleviate steric clash.
-
-
Poor Solubility of Reactants: One or more of your reactants (POI ligand, linker, or E3 ligase ligand) may have poor solubility in the chosen reaction solvent.
-
Solution: Screen different solvents. While DMF and DCM are common, other solvents like DMSO or NMP might be more effective.[2] Gentle heating can sometimes improve solubility and reaction rates, but monitor for potential degradation.
-
-
Side Reactions: The functional groups on your POI ligand or linker may be participating in unwanted side reactions.
-
Solution: Ensure that all other reactive functional groups (e.g., amines, hydroxyls, thiols) are appropriately protected.
-
-
Reaction Time and Temperature: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor progress by LC-MS. While most couplings are performed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion.
-
Experimental Protocol: Amide Coupling Optimization
| Parameter | Recommendation |
| Coupling Reagents | HATU (1.2-1.5 eq.), HBTU (1.2-1.5 eq.), EDC/HOBt (1.5 eq. each) |
| Base | DIPEA (3-5 eq.), NMM (4-8 eq.)[2] |
| Solvent | Anhydrous DMF, DCM, DMSO, or NMP |
| Concentration | 0.1 - 0.5 M |
| Temperature | Room Temperature (can be increased to 40-50 °C if needed) |
| Reaction Time | 2 - 24 hours (monitor by LC-MS) |
Question: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction is not working efficiently. What could be the problem?
Answer:
"Click chemistry" is a powerful tool for PROTAC synthesis, but its success depends on several factors. Here’s a guide to troubleshooting your CuAAC reaction:
Potential Causes and Solutions:
-
Copper (I) Oxidation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen.
-
Ligand Choice: The choice of ligand to stabilize the Cu(I) is crucial.
-
Solution: Tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective ligand. Ensure you are using the correct stoichiometry of ligand to copper.
-
-
Purity of Azide and Alkyne: Impurities in your azide- or alkyne-functionalized components can inhibit the reaction.
-
Solution: Ensure your starting materials are of high purity. Purify them if necessary before the click reaction.
-
-
Solvent System: The choice of solvent can impact the reaction efficiency.
-
Solution: A mixture of a polar organic solvent (like DMSO or t-butanol) and water is often optimal. This helps to dissolve both the organic-soluble PROTAC precursors and the water-soluble copper catalyst and reducing agent.
-
Experimental Protocol: General CuAAC Reaction
| Reagent | Concentration/Amount |
| Alkyne-functionalized component | 1.0 equivalent |
| Azide-functionalized component | 1.1 equivalents |
| CuSO₄·5H₂O | 0.1 - 0.2 equivalents |
| Sodium Ascorbate | 0.5 - 1.0 equivalent |
| TBTA | 0.1 - 0.2 equivalents |
| Solvent | t-BuOH/H₂O (1:1) or DMSO/H₂O (3:1) |
| Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours |
Question: I am struggling with the purification of my final PROTAC product. It seems to be insoluble or I get poor separation with HPLC.
Answer:
PROTACs are often large, greasy molecules that can be challenging to purify. Here are some common purification issues and their solutions:
Potential Causes and Solutions:
-
Poor Solubility: The final PROTAC may have limited solubility in common HPLC mobile phases.
-
Solution: Before preparative HPLC, perform small-scale solubility tests with different solvent systems. For reverse-phase HPLC, try adding a small amount of formic acid or TFA to both the aqueous and organic phases to improve peak shape and solubility. Sometimes, using a different organic modifier like acetonitrile (B52724) or methanol (B129727) can help. For very nonpolar PROTACs, normal-phase chromatography might be a better option.[5]
-
-
Co-eluting Impurities: Unreacted starting materials or byproducts may have similar retention times to your desired product.
-
Solution: Optimize your HPLC gradient. A shallower gradient around the elution time of your product can improve resolution.[6] Consider using a different stationary phase (e.g., C8 instead of C18 for very hydrophobic molecules) or a different chromatography technique altogether, like flash chromatography with a suitable solid phase.
-
-
Product Degradation on Column: Some PROTACs can be unstable under the acidic conditions of reverse-phase HPLC.
-
Solution: Use a neutral pH mobile phase if your PROTAC is stable under those conditions. Ensure your fractions are neutralized immediately after collection if an acidic modifier was used.
-
General Parameters for Preparative RP-HPLC of PROTACs
| Parameter | Recommendation |
| Column | C18 or C8, 5-10 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% TFA |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% TFA |
| Gradient | Start with a shallow gradient based on analytical HPLC results |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at 254 nm and 280 nm |
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal linker length for my PROTAC?
A1: The optimal linker length is crucial for inducing a stable ternary complex between the target protein and the E3 ligase. If the linker is too short, steric hindrance may prevent the formation of the ternary complex.[7] If it is too long, the entropic penalty may destabilize the complex.[3] The best approach is often empirical. Synthesize a small library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6) and test their degradation efficiency in a cellular assay.
Q2: What is the "hook effect" and how can I avoid it in my cellular assays?
A2: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation assays where at very high concentrations, the degradation efficiency decreases. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein and PROTAC-E3 ligase) rather than the productive ternary complex. To avoid this, it is essential to perform a full dose-response curve for your PROTAC to identify the optimal concentration range for degradation.
Q3: My PROTAC is not showing any degradation activity. What should I check first?
A3: If your PROTAC is not active, follow this troubleshooting workflow:
-
Confirm Compound Identity and Purity: Use NMR and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of your synthesized PROTAC. Impurities can interfere with the assay.
-
Verify Binary Binding: Ensure that your POI ligand and E3 ligase ligand are binding to their respective targets. This can be done using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[8]
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[9] You can use cellular thermal shift assays (CETSA) or NanoBRET assays to confirm target engagement within the cell.[10]
-
Check for Ternary Complex Formation: Use a ternary complex formation assay (e.g., FRET, AlphaLISA, or NanoBRET) to see if your PROTAC is able to bring the target protein and E3 ligase together.[11][12][13]
-
Ensure Proteasome Function: As a control, co-treat your cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-dependent, you should see a rescue of the target protein levels.[5]
Q4: What are the best analytical techniques to characterize my final PROTAC?
A4: A combination of techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure of your PROTAC.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition. LC-MS is invaluable for monitoring reaction progress and assessing purity.[14][15][16]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of your final compound.[17][18]
Visualizing PROTAC Mechanisms and Workflows
To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts in PROTAC research.
Caption: PROTAC Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. apexbt.com [apexbt.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. Ternary Complex Formation [promega.sg]
- 13. tandfonline.com [tandfonline.com]
- 14. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
Reducing steric hindrance in Propargyl-PEG4-S-PEG4-Propargyl bioconjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Propargyl-PEG4-S-PEG4-Propargyl for bioconjugation, with a focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a homobifunctional, hydrophilic linker used in bioconjugation.[1] It contains two terminal propargyl groups, which are alkynes that can react with azide-functionalized molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1][2] The polyethylene (B3416737) glycol (PEG) spacers (PEG4) and the central sulfide (B99878) group enhance water solubility and provide a flexible scaffold, making it suitable for linking biomolecules such as proteins, peptides, or nanoparticles.[1]
Q2: What is steric hindrance and how does it affect bioconjugation with this linker?
A2: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this linker, the PEG chains, while beneficial for solubility, can physically block the reactive propargyl ends from accessing the azide (B81097) group on the target molecule. This is especially problematic when conjugating large, complex biomolecules. The result can be low or no conjugation yield.
Q3: What is the primary reaction chemistry used with this compound?
A3: The primary reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the propargyl (alkyne) groups on the linker and azide groups on the target molecule(s).[1]
Q4: Why is a copper catalyst necessary for the reaction?
A4: The copper(I) catalyst is essential for the CuAAC reaction to proceed at a practical rate under biocompatible conditions.[2] It facilitates the formation of the triazole ring from the azide and alkyne.
Q5: How can I confirm that my bioconjugation reaction was successful?
A5: Successful conjugation can be confirmed using a variety of analytical techniques. Size-exclusion chromatography (SEC-HPLC) is effective for separating the larger conjugated product from smaller, unreacted molecules. Mass spectrometry (MALDI-TOF or LC-MS) can confirm the exact mass of the new conjugate, and SDS-PAGE will show a shift in the molecular weight of a protein after conjugation.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Steric Hindrance | - Increase Linker Length: If possible, consider a similar linker with longer PEG chains to provide more distance and flexibility between the biomolecules. - Optimize Reaction Temperature: A modest increase in temperature (e.g., from room temperature to 37°C) can increase molecular motion and may help overcome steric barriers. However, be mindful of the thermal stability of your biomolecule. - Increase Reaction Time: For sterically hindered substrates, extending the reaction time from a few hours to overnight may be necessary. |
| Catalyst Inactivity | - Use Fresh Reducing Agent: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the Cu(I) state.[3] - Degas Solutions: Remove dissolved oxygen from all buffers and reagent solutions by sparging with an inert gas (e.g., argon or nitrogen) to prevent catalyst oxidation.[3] - Use a Ligand: A copper-chelating ligand, such as THPTA or BTTAA, can protect the Cu(I) catalyst from oxidation and improve reaction efficiency.[3] |
| Impure Reagents | - Verify Purity: Ensure the purity of your this compound linker and azide-containing molecule using techniques like NMR or mass spectrometry before the reaction.[3] - Use High-Purity Solvents: Use anhydrous, high-purity solvents (e.g., DMSO, DMF) for preparing stock solutions.[4] |
| Incorrect Stoichiometry | - Optimize Molar Ratios: While a 1:1 molar ratio of alkyne to azide is theoretical, using a slight excess (e.g., 1.1 to 2-fold) of the less critical or more accessible component can help drive the reaction to completion.[3] |
Issue 2: Protein Aggregation During Conjugation
| Possible Cause | Recommended Solution |
| High Protein Concentration | - Reduce Concentration: Lower the concentration of the protein in the reaction mixture. |
| Inappropriate Buffer Conditions | - Optimize pH and Ionic Strength: Screen different buffer conditions. The optimal pH for CuAAC is typically between 6.5 and 8.0.[3] - Avoid Tris Buffer: Tris buffer can interfere with the copper catalyst. Use non-coordinating buffers like PBS, HEPES, or borate (B1201080) buffer.[5] |
| Conjugation-Induced Unfolding | - Include Excipients: Add stabilizing excipients such as arginine or polysorbates to the reaction mixture to help prevent protein aggregation. |
Experimental Protocols
General Protocol for Bioconjugation using this compound (CuAAC)
This protocol is a starting point and may require optimization for your specific application.
1. Reagent Preparation:
-
Azide-Functionalized Biomolecule: Prepare a solution of your azide-containing protein or peptide in a degassed, non-coordinating buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[4]
-
This compound Stock Solution: Dissolve the linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.[4]
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM solution in deionized water.
-
Ligand (e.g., THPTA) Stock Solution: Prepare a 50 mM solution in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM solution in deionized water. This solution must be prepared fresh immediately before use. [3]
2. Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the azide-functionalized biomolecule solution.
-
Add the this compound stock solution to achieve the desired molar excess (a 10-fold molar excess is a good starting point).
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 copper-to-ligand ratio is often effective.[3]
-
Add the copper/ligand mixture to the reaction tube containing the biomolecule and linker. The final copper concentration should typically be between 50 and 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sterically hindered systems, incubation can be extended overnight at 4°C.
3. Purification:
-
Remove unreacted linker and catalyst components using size-exclusion chromatography (e.g., a desalting column) or dialysis.
4. Analysis:
-
Analyze the purified conjugate using SDS-PAGE, SEC-HPLC, and/or mass spectrometry to confirm successful conjugation.
Visualizations
Caption: Experimental workflow for bioconjugation via CuAAC.
Caption: Troubleshooting logic for low conjugation yield.
References
Validation & Comparative
A Comparative Guide to Propargyl-PEG4-S-PEG4-Propargyl and Other Bifunctional PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is paramount in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. The linker not only connects the functional components of these complex molecules but also profoundly influences their stability, solubility, and pharmacokinetic profiles. This guide provides an objective comparison of the Propargyl-PEG4-S-PEG4-Propargyl linker with other commonly employed polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed protocols to inform rational linker design.
Introduction to Bifunctional PEG Linkers
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of conjugated molecules.[1][2] Bifunctional linkers possess reactive groups at both termini, enabling the connection of two different molecular entities. The choice of these reactive groups dictates the conjugation chemistry, stability, and overall performance of the resulting bioconjugate. This guide will focus on a comparative analysis of linkers based on "click chemistry" (this compound) versus those reactive towards amines (NHS esters) and thiols (maleimides).
Overview of Compared PEG Linkers
This compound: This is a homobifunctional linker featuring two terminal alkyne (propargyl) groups.[3] Its utility lies in the realm of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[] This reaction is known for its high efficiency, specificity, and the formation of a highly stable triazole linkage.[5] The central PEG chains enhance water solubility.[6]
Maleimide-PEG Linkers: These heterobifunctional linkers contain a maleimide (B117702) group at one end and typically an amine-reactive group (like an NHS ester) or another functional group at the other. The maleimide group specifically reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[7]
NHS Ester-PEG Linkers: N-hydroxysuccinimide (NHS) ester-functionalized linkers are widely used for their ability to react with primary amines, such as those on lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[8]
Quantitative Comparison of Linker Performance
The selection of a linker significantly impacts several key parameters of a bioconjugate. The following tables summarize the performance characteristics of propargyl-, maleimide-, and NHS ester-based PEG linkers based on available data and established chemical principles.
| Parameter | Propargyl-PEG (Click Chemistry) | Maleimide-PEG | NHS Ester-PEG | References |
| Reaction Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thiol-Michael Addition | Acylation of Primary Amines | [9],[7],[8] |
| Reaction pH | 4.0 - 7.0 (typically) | 6.5 - 7.5 | 7.2 - 8.5 | [10],[7],[8] |
| Reaction Specificity | High (Azide and Alkyne are bioorthogonal) | High (Specific for thiols) | Moderate (Reacts with all primary amines) | [10],[7],[8] |
| Linkage Stability | Very High (Stable triazole ring) | Moderate to High (Thioether bond can undergo retro-Michael reaction) | High (Stable amide bond) | [5],[11],[12],[8] |
| Potential Side Reactions | Minimal | Thiol-maleimide exchange, hydrolysis of maleimide ring | Hydrolysis of NHS ester | [12],[8] |
| Linker Type | Impact on Solubility | Influence on Pharmacokinetics | Considerations for Drug-to-Antibody Ratio (DAR) | References |
| Propargyl-PEG | High (due to hydrophilic PEG chain) | Generally improves half-life and reduces clearance | Allows for precise control and potentially higher DAR due to linker stability and hydrophilicity | [1],[2] |
| Maleimide-PEG | High (due to hydrophilic PEG chain) | Can improve half-life, but linker instability may lead to faster clearance of the intact ADC | Higher DARs can be achieved, but linker stability is a concern | [1],[11] |
| NHS Ester-PEG | High (due to hydrophilic PEG chain) | Generally improves half-life | Can lead to heterogeneous products as it reacts with multiple lysine residues | [2],[13] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of these linkers.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a Propargyl-PEG Linker
This protocol describes a general procedure for conjugating an azide-containing molecule to a protein functionalized with a propargyl-PEG linker.
Materials:
-
Alkyne-functionalized protein (e.g., via a Propargyl-PEG-NHS ester) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing payload (dissolved in DMSO or DMF)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents: Prepare fresh stock solutions of the catalyst components.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-functionalized protein with the azide-containing payload. The molar ratio will depend on the desired degree of labeling.
-
Catalyst Premix: In a separate tube, mix the CuSO4 and ligand solutions. Allow to stand for a few minutes.
-
Initiation of Reaction: Add the copper/ligand premix to the protein-payload mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification: Purify the resulting conjugate using a size-exclusion chromatography column to remove unreacted payload and catalyst components.
-
Characterization: Analyze the conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the conjugation efficiency and drug-to-antibody ratio (DAR).[9]
Protocol 2: Thiol-Maleimide Conjugation
This protocol outlines the conjugation of a maleimide-PEG-payload to a protein with available thiol groups.
Materials:
-
Protein with free thiol groups (e.g., a monoclonal antibody with reduced interchain disulfides) in a suitable buffer (e.g., PBS, pH 7.0)
-
Maleimide-PEG-payload dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Reducing agent (e.g., TCEP) if starting with a protein with disulfide bonds
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If necessary, reduce the protein's disulfide bonds with a suitable reducing agent like TCEP to generate free thiols. Subsequently, remove the reducing agent.
-
Conjugation Reaction: Add the maleimide-PEG-payload solution to the thiol-containing protein solution. Maintain the pH between 6.5 and 7.5 for optimal reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.
-
Quenching: Add a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups.
-
Purification: Purify the conjugate using size-exclusion chromatography.
-
Characterization: Analyze the conjugate to determine the DAR and confirm purity.
Protocol 3: Amine-NHS Ester Conjugation
This protocol describes the conjugation of an NHS ester-PEG-payload to a protein via primary amines.
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester-PEG-payload dissolved in a dry, water-miscible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup: Add the NHS ester-PEG-payload solution to the protein solution. The reaction pH should be between 7.2 and 8.5.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Quenching: Add a quenching reagent containing primary amines (e.g., Tris or glycine) to stop the reaction.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted payload and quenched NHS esters.
-
Characterization: Characterize the resulting conjugate for DAR and purity.
Visualizing the Concepts
To further elucidate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. adcreview.com [adcreview.com]
- 2. labinsights.nl [labinsights.nl]
- 3. This compound, 2055041-17-1 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Propargyl-PEG4-S-PEG4-acid, 2055041-20-6 | BroadPharm [broadpharm.com]
- 7. Propargyl-PEG-Maleimide | Alkyne-PEG-Mal | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Propargyl-PEG4-S-PEG4-Propargyl vs. DBCO Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the in vivo stability and efficacy of the final product. This guide provides an objective comparison of two popular classes of linkers: the copper-catalyzed Propargyl-PEG4-S-PEG4-Propargyl and the strain-promoted Dibenzocyclooctyne (DBCO) linkers.
At the heart of this comparison are two distinct "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for propargyl linkers and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for DBCO linkers. Both reactions result in the formation of a highly stable triazole linkage, but their mechanisms, kinetics, and biocompatibility differ significantly, making each suitable for different applications.
Executive Summary
| Feature | This compound (via CuAAC) | DBCO Linkers (via SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes (Copper (I)) | No |
| Biocompatibility | Potential for cytotoxicity due to copper catalyst.[1] | High biocompatibility, suitable for live-cell and in vivo applications.[1][2] |
| Reaction Kinetics | Generally faster. | Slower than CuAAC, but can be tuned by modifying the cyclooctyne (B158145) structure.[2] |
| Reaction Conditions | Aqueous or organic solvents, requires a reducing agent and a copper-stabilizing ligand.[1] | Aqueous buffers, physiological pH and temperature.[3] |
| Specificity | Highly specific reaction between azide (B81097) and terminal alkyne. | Highly specific reaction between azide and cyclooctyne.[2] |
| Linkage Stability | Forms a highly stable triazole ring. The thioether bond offers intermediate stability.[4] | Forms a highly stable triazole ring.[5] |
Chemical Structures and Reaction Mechanisms
The fundamental difference between these two linkers lies in their reactive moieties and the mechanism of their reaction with azides.
This compound contains terminal alkyne groups that react with azides in the presence of a copper(I) catalyst. This CuAAC reaction is highly efficient and results in the formation of a 1,4-disubstituted triazole.[6] The polyethylene (B3416737) glycol (PEG) chains enhance the hydrophilicity and solubility of the linker, while the central thioether bond provides a degree of flexibility.[4]
DBCO (Dibenzocyclooctyne) linkers are characterized by a strained eight-membered ring system. This ring strain is the driving force for the SPAAC reaction with azides, allowing the cycloaddition to proceed rapidly without the need for a catalyst.[3] This "copper-free" nature is a significant advantage for biological applications where copper toxicity is a concern.[1][2]
Performance Comparison: A Deeper Dive
Reaction Kinetics
The most significant performance difference lies in the reaction speed.
| Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |
| CuAAC (Propargyl-type linkers) | 10 - 10,000 |
| SPAAC (DBCO linkers) | 0.01 - 1.0 |
Data synthesized from multiple sources. Actual rates are dependent on specific reactants, solvent, and temperature.
CuAAC reactions are generally one to three orders of magnitude faster than SPAAC reactions. This rapid ligation can be advantageous when high-throughput conjugation is required. However, the kinetics of SPAAC can be modulated by the choice of cyclooctyne, with more strained derivatives exhibiting faster rates. For many bioconjugation applications, the reaction rate of DBCO linkers is sufficient and proceeds to high yield within a reasonable timeframe (typically 1-4 hours at room temperature).
Stability
Both CuAAC and SPAAC form a highly stable 1,2,3-triazole ring that is resistant to hydrolysis and enzymatic degradation.[5] This makes both linker types suitable for creating robust bioconjugates for in vivo applications.
A key structural feature of the This compound linker is the central thioether bond. Thioether linkages are generally considered stable; however, they can be susceptible to oxidation under certain conditions, which could potentially lead to linker cleavage. In the context of antibody-drug conjugates (ADCs), some thioether-based linkers have shown susceptibility to retro-Michael reactions, which can lead to deconjugation.[7]
DBCO linkers , once reacted with an azide, form a stable triazole linkage without the presence of other potentially labile bonds within the core linker structure (depending on the specific DBCO derivative).
Solubility and Hydrophilicity
The inclusion of PEG4 spacers in both this compound and many commercially available DBCO linkers significantly enhances their hydrophilicity. This is crucial for improving the solubility of the linker and the resulting bioconjugate, which is particularly important when working with hydrophobic payloads in drug delivery systems. The dual PEG4 chains in the propargyl linker contribute to reducing steric hindrance.[4]
Biocompatibility and Side Reactions
The primary advantage of DBCO linkers and the SPAAC chemistry is their superior biocompatibility. The absence of a copper catalyst makes them ideal for conjugations in living cells and whole organisms without concerns of copper-induced cytotoxicity or protein denaturation.[1][2] While SPAAC is highly specific, some studies have noted that strained alkynes can exhibit off-target reactions with cysteine residues in proteins, leading to potential background signal in proteomics studies.[2]
The use of a copper catalyst in the CuAAC reaction for propargyl linkers is a significant consideration for biological applications. Copper ions can be toxic to cells and can also promote the generation of reactive oxygen species that may damage biomolecules. However, the development of copper-chelating ligands has helped to mitigate these effects for many in vitro applications.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are generalized protocols for CuAAC and SPAAC reactions.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an azide-modified biomolecule with the this compound linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propargyl-PEG4-S-PEG4-acid | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Azide reagent, PEG azide, Azide click chemistry | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternatives for Propargyl-PEG4-S-PEG4-Propargyl in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternatives to the homobifunctional linker, Propargyl-PEG4-S-PEG4-Propargyl. This specific linker features two terminal alkyne groups (propargyl) for copper-catalyzed click chemistry (CuAAC) and a stable 29-atom spacer arm composed of two PEG4 units and a central thioether bond. The choice of a linker is a critical design parameter in bioconjugation, profoundly influencing the stability, solubility, and in vivo performance of conjugates such as Antibody-Drug Conjugates (ADCs).
This guide explores alternative strategies by varying the reactive chemistry, linker cleavability, and backbone composition, providing objective, data-supported comparisons to inform the selection of the optimal linker for specific research and therapeutic applications.
Key Parameters in Linker Selection
The selection of an appropriate crosslinker is a multifactorial decision. Key considerations include the desired reaction chemistry, the stability of the final conjugate, and the biological environment in which it will function. For instance, applications requiring the release of a payload within a cell necessitate a cleavable linker, whereas stable linkages are paramount for applications like surface immobilization or in vivo imaging where the conjugate must remain intact.
Alternatives Based on Reaction Chemistry: Copper-Free Click Chemistry
The propargyl groups on the reference linker react with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While efficient, the requirement for a copper catalyst can be a significant drawback in biological applications due to its cytotoxicity.[1][2] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, metal-free alternative that utilizes strained cyclooctynes, such as Dibenzocyclooctyne (DBCO), which react spontaneously with azides.[][4][5]
Key Advantages of SPAAC Linkers (e.g., DBCO-PEG-DBCO):
-
Biocompatibility : The elimination of copper catalysts makes SPAAC ideal for use in living cells and in vivo applications.[5][6]
-
High Selectivity : The reaction is bioorthogonal, proceeding with high specificity in complex biological media.[5]
-
Fast Kinetics : Tetrazine ligations, another form of copper-free click chemistry, offer exceptionally fast reaction rates.[1]
| Parameter | CuAAC (Propargyl-Azide) | SPAAC (DBCO-Azide) |
| Catalyst Requirement | Copper (I) | None (strain-promoted) |
| Biocompatibility | Lower (due to copper cytotoxicity) | High |
| Reaction Conditions | Requires copper source and reducing agent | Physiological conditions (e.g., PBS, room temp) |
| Relative Rate | Fast with catalyst | Generally fast, depends on cyclooctyne (B158145) used |
| Primary Application | In vitro conjugation, material science | Live-cell imaging, in vivo conjugation, ADCs |
Table 1. Comparison of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Click Chemistry.
Alternatives Based on Linker Cleavability
The thioether backbone of this compound is highly stable. While this is desirable for creating permanent linkages, many therapeutic applications, particularly in oncology, require the linker to be cleaved to release a cytotoxic payload inside a target cell.[][8] Cleavable linkers are designed to break in response to specific physiological triggers.[9][10]
-
Disulfide Linkers : Cleaved by reducing agents like glutathione (B108866), which is present in much higher concentrations inside cells than in blood plasma.[10][11]
-
Hydrazone Linkers : Acid-labile linkers that are cleaved in the low pH environments of endosomes (pH 5-6) and lysosomes (pH ~4.8).[10]
-
Peptide Linkers : Contain specific amino acid sequences (e.g., Valine-Citrulline) that are cleaved by enzymes, such as cathepsin B, which are overexpressed in tumor lysosomes.[10]
| Linker Type | Cleavage Stimulus | Cellular Location of Cleavage | Stability in Circulation |
| Thioether (Non-cleavable) | Proteolytic degradation of antibody | Lysosome | Very High[8] |
| Disulfide | High glutathione concentration | Cytosol | Moderate |
| Hydrazone | Low pH (acidic) | Endosome / Lysosome | Moderate to High |
| Val-Cit Peptide | Cathepsin B and other proteases | Lysosome | High[10] |
Table 2. Characteristics of Common Cleavable and Non-Cleavable Linker Moieties.
Non-cleavable linkers offer greater stability in circulation, which can reduce off-target toxicity and lead to a wider therapeutic window.[8][11] However, they rely on the complete degradation of the antibody-linker conjugate within the lysosome to release the payload.[8]
Alternatives Based on Polymer Backbone
Poly(ethylene glycol) (PEG) is widely used to enhance the solubility and pharmacokinetic properties of bioconjugates.[][13] However, concerns about the immunogenicity of PEG, with pre-existing anti-PEG antibodies found in a portion of the population, have driven the development of alternative hydrophilic polymers.[14]
-
Polysarcosine (PSar) : A polymer of the N-methylated amino acid sarcosine. It is considered non-immunogenic, is biodegradable, and has shown excellent "stealth" properties, in some cases leading to slower clearance rates than PEG.[14][15]
-
Polypeptides : Linkers made from natural amino acids (e.g., sequences of Glycine and Serine) are biodegradable and generally have low immunogenicity. Their properties can be precisely tuned by altering the amino acid sequence.[14][16]
-
Polysaccharides : Natural polymers like dextran (B179266) are also being explored as highly hydrophilic and biocompatible alternatives to PEG.[14]
| Parameter | PEG Linkers | Polysarcosine (PSar) Linkers |
| Immunogenicity | Can elicit anti-PEG antibodies[14] | Considered non-immunogenic[14] |
| Biodegradability | Non-biodegradable[14] | Biodegradable[14] |
| Pharmacokinetics (PK) | Prone to accelerated clearance with anti-PEG antibodies[14] | Can exhibit slower clearance and longer half-life[14] |
| Solubility Enhancement | Excellent | Excellent |
Table 3. Performance Comparison of PEG vs. Polysarcosine (PSar) Linker Backbones.
Experimental Protocols & Workflows
The successful synthesis of a bioconjugate is highly dependent on a well-defined experimental protocol. Below are generalized methods for key conjugation chemistries.
Protocol 1: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified protein to a DBCO-functionalized molecule.
-
Preparation of Reactants :
-
Dissolve the azide-modified protein (e.g., antibody) in a biocompatible buffer such as Phosphate-Buffered Saline (PBS), pH 7.4, to a final concentration of 1-10 mg/mL.
-
Dissolve the DBCO-linker-payload in a water-miscible organic solvent like DMSO to create a 10-20 mM stock solution.
-
-
Conjugation Reaction :
-
Add the DBCO stock solution to the protein solution. A 5- to 20-fold molar excess of the DBCO reagent over the protein is typically used. The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at 4°C to room temperature for 4-24 hours with gentle mixing. Reaction progress can be monitored by LC-MS.
-
-
Purification :
-
Remove unreacted DBCO-linker and other small molecules using size exclusion chromatography (SEC) or dialysis against PBS, pH 7.4.
-
-
Characterization :
-
Analyze the purified conjugate by SDS-PAGE to confirm conjugation.
-
Use Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
-
Confirm the final conjugate mass via Mass Spectrometry.
-
Protocol 2: General Procedure for Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-functionalized linker to a protein containing free thiol groups, often generated by reducing interchain disulfides in an antibody.
-
Protein Reduction (if necessary) :
-
To an antibody solution (5-10 mg/mL in PBS), add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 1-5 mM.
-
Incubate at 37°C for 1-2 hours to reduce disulfide bonds, generating free thiols.
-
Remove the excess reducing agent immediately using a desalting column equilibrated with a nitrogen-purged buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
-
Conjugation Reaction :
-
Immediately add the maleimide-functionalized linker (dissolved in DMSO or DMF) to the reduced antibody solution. Use a 5- to 15-fold molar excess of the maleimide (B117702) linker per free thiol.
-
Incubate the reaction at 4°C for 12-16 hours or at room temperature for 2-4 hours under gentle agitation.
-
-
Quenching :
-
Quench any unreacted maleimide groups by adding a thiol-containing compound like N-acetylcysteine or L-cysteine to a final concentration of 1 mM and incubating for 30 minutes.
-
-
Purification and Characterization :
-
Purify and characterize the final conjugate using the methods described in Protocol 1 (SEC, HIC, SDS-PAGE, Mass Spec).
-
Conclusion
The field of bioconjugation has moved far beyond a one-size-fits-all approach to linker design. While this compound remains a useful homobifunctional crosslinker for applications requiring a stable, hydrophilic spacer for CuAAC, a wide array of powerful alternatives now exists. The choice between copper-catalyzed and copper-free click chemistry, cleavable and non-cleavable linkers, and traditional PEG versus emerging polymer backbones must be guided by the specific demands of the application. For therapeutic development, linkers that enhance stability, enable controlled payload release, and minimize immunogenicity are paramount. By carefully considering the comparative data and protocols presented, researchers can select the optimal linker to improve the performance, safety, and efficacy of their bioconjugates.
References
- 1. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. chempep.com [chempep.com]
- 6. pharmiweb.com [pharmiweb.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. purepeg.com [purepeg.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. biotechinformers.com [biotechinformers.com]
- 13. adcreview.com [adcreview.com]
- 14. benchchem.com [benchchem.com]
- 15. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 16. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Bifunctional Linkers in Targeted Protein Degradation: A Focus on Propargyl-PEG4-S-PEG4-Propargyl Conjugate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bifunctional linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the structural class of Propargyl-PEG4-S-PEG4-Propargyl. While direct experimental data for this specific conjugate is limited in publicly available literature, this document combines established principles of PROTAC linker design with representative experimental data from analogous structures to provide a framework for its validation and comparison against other linker alternatives.
The Critical Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the POI.[5][] The length, chemical composition, and rigidity of the linker can significantly impact the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[7][8]
The this compound conjugate is a bifunctional linker featuring two terminal propargyl groups, which are amenable to "click chemistry" for facile conjugation to azide-modified ligands. The polyethylene (B3416737) glycol (PEG) units enhance hydrophilicity and solubility, while the central thioether bond can influence the overall conformation and metabolic stability of the resulting PROTAC.
Performance Comparison of Bifunctional Linkers
The optimal linker is highly dependent on the specific POI and E3 ligase pair, and there is no universally optimal linker.[1] However, general principles regarding linker length and composition have been established through numerous studies. The following table summarizes representative data on how PEG linker length can impact the degradation potency of PROTACs targeting the bromodomain-containing protein 4 (BRD4).
Table 1: Representative In Vitro Degradation of BRD4 with PROTACs Containing Different PEG Linker Lengths [9]
| Linker Composition | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. Data is representative and synthesized from studies on BRD4-targeting PROTACs using a VHL E3 ligase ligand.[9]
This representative data illustrates that linker length has a significant impact on degradation potency, with an optimal length leading to the most effective degradation.[7] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced efficacy due to unfavorable conformational flexibility.[9] The "this compound" linker has a defined length that would need to be empirically tested for a given target and E3 ligase combination to determine its optimal performance.
Experimental Protocols for Activity Validation
To validate the activity of a PROTAC synthesized with a this compound linker, a series of in vitro experiments are essential.
Western Blot Analysis for Protein Degradation
This is the most common method to directly measure the degradation of the target protein.[10][11]
Protocol:
-
Cell Seeding and Treatment: Seed a relevant human cancer cell line (e.g., THP-1, MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal protein loading.[10][11]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10][11]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imager. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 and Dmax values.[5]
Cell Viability Assay (e.g., MTS or MTT Assay)
This assay assesses the downstream functional effect of target protein degradation on cell proliferation and viability.[5]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 96-well plates. After overnight adherence, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plates for a period relevant to the biological function of the target protein (typically 48-72 hours).[5]
-
Reagent Addition and Measurement: Add MTS or MTT reagent to each well and incubate for 1-4 hours. Measure the absorbance of the formazan (B1609692) product using a microplate reader.[5]
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate the IC50 (half-maximal inhibitory concentration).[5]
Visualizing the PROTAC Mechanism and Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of Propargyl-PEG4-S-PEG4-Propargyl and its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex molecules, the precise characterization of these compounds is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the bifunctional linker, Propargyl-PEG4-S-PEG4-Propargyl, a key component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Furthermore, it benchmarks mass spectrometry against alternative analytical methods, offering a comprehensive overview to guide your characterization strategy.
Mass Spectrometry for this compound: A Head-to-Head Comparison
Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of synthetic molecules like this compound. The choice of ionization technique and mass analyzer is critical and depends on the specific analytical requirements. The two most common ionization techniques for this type of molecule are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Table 1: Performance Comparison of Mass Spectrometry Techniques for this compound Analysis
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Principle | Soft ionization of molecules in solution. | Co-crystallization with a matrix followed by laser-induced desorption and ionization. |
| Mass Accuracy | High (<5 ppm with high-resolution analyzers). | Good to high (5-20 ppm, depending on the analyzer). |
| Resolution | High, enabling isotopic resolution. | Moderate to high. |
| Sensitivity | High (femtomole to attomole range). | High (femtomole to picomole range). |
| Sample Throughput | High, especially when coupled with liquid chromatography. | High, suitable for rapid screening. |
| Fragmentation Control | Easily controlled through collision-induced dissociation (CID). | Possible with post-source decay (PSD) or tandem MS. |
| Key Advantages | Easily coupled to liquid chromatography (LC-MS) for separation of complex mixtures. Provides information on molecular weight and structure through fragmentation. | Tolerant of salts and buffers. Primarily produces singly charged ions, simplifying spectra. |
| Key Disadvantages | Can produce multiply charged ions, complicating spectra for larger molecules. Susceptible to ion suppression. | Matrix selection is crucial and can be analyte-dependent. May induce fragmentation of labile molecules. |
Mass Spectrometry vs. Alternative Analytical Techniques
While mass spectrometry provides unparalleled sensitivity and structural information, a multi-faceted approach to characterization is often necessary. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) offer complementary data.
Table 2: Comparison of Mass Spectrometry with Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Precise mass-to-charge ratio, molecular formula confirmation, structural information through fragmentation. | High sensitivity, high resolution, provides detailed structural insights. | Destructive technique, may not be suitable for all compounds, potential for ion suppression. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including connectivity of atoms and stereochemistry. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of isomers and impurities. | Robust, reproducible, excellent for quantitative analysis and purification. | Does not provide direct structural information, requires reference standards for identification. |
| Size-Exclusion Chromatography (SEC) | Estimation of molecular weight distribution for polymers. | Useful for analyzing the polydispersity of PEG chains. | Low resolution for small molecules, does not provide structural information. |
Experimental Protocols
Mass Spectrometry Analysis
Protocol 1: ESI-MS Analysis of this compound
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of approximately 1-10 µM.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5-4.5 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Mass Range: m/z 100-1000
-
-
Data Acquisition: Acquire the full scan mass spectrum. For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of interest and applying collision energy (typically 10-30 eV) to induce fragmentation.
-
Data Analysis: Process the acquired data to identify the molecular ion and characteristic fragment ions.
Protocol 2: MALDI-TOF MS Analysis of this compound
-
Matrix Selection and Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a 50:50 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). For small PEG molecules, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) can also be an effective matrix.[1]
-
Sample Preparation: Mix the this compound sample (typically 1 mg/mL in a suitable solvent) with the matrix solution at a 1:1 ratio.
-
Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.
-
Instrumentation: Use a MALDI-TOF mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Positive
-
Laser Intensity: Optimize for best signal-to-noise ratio while minimizing fragmentation.
-
Mass Range: m/z 100-1500
-
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak, which is typically a sodiated or potassiated adduct ([M+Na]⁺ or [M+K]⁺).
Alternative Techniques
Protocol 3: NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Analysis: Integrate and assign the peaks to the corresponding protons and carbons in the molecule to confirm its structure.
Protocol 4: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) and dilute to a working concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Use a gradient of water and acetonitrile, both typically containing 0.1% formic acid or TFA.
-
Analysis: Inject the sample and monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 254 nm).
-
Data Analysis: Determine the retention time and calculate the purity of the compound based on the peak area.
Visualizing Workflows and Relationships
Caption: Experimental workflow for the characterization of this compound.
Caption: Predicted fragmentation pathways for this compound in ESI-MS/MS.
References
A Comparative Guide to HPLC Purification and Analysis of Propargyl-PEG4-S-PEG4-Propargyl Reactions
For researchers and professionals in drug development, the efficient purification and precise analysis of linker molecules are critical for the successful synthesis of complex bioconjugates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of reactions involving Propargyl-PEG4-S-PEG4-Propargyl, a bifunctional, flexible linker molecule increasingly utilized in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The this compound linker possesses two terminal propargyl groups, enabling dual "click" chemistry reactions with azide-functionalized molecules. The central disulfide bond offers a cleavable feature within a biological context, while the polyethylene (B3416737) glycol (PEG) chains enhance solubility and reduce immunogenicity. This guide will delve into comparative data on various purification techniques, detailed experimental protocols, and visual workflows to aid in the selection and optimization of your purification and analytical strategies.
Comparative Analysis of Purification Methods
The purification of PEGylated molecules from a reaction mixture, which may contain unreacted starting materials, byproducts, and the desired product, presents a significant challenge due to the inherent polydispersity of PEG chains and the often-similar physicochemical properties of the reaction components. While several chromatographic techniques can be employed, Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are the most common.
| Purification Method | Principle of Separation | Advantages | Disadvantages | Typical Application |
| Reverse-Phase HPLC (RP-HPLC) | Polarity | High resolution, excellent for separating molecules with small differences in hydrophobicity.[1][2] | Can lead to peak broadening for PEGylated compounds due to polydispersity[3]; may require optimization of temperature and mobile phase for good recovery.[1][2] | High-purity purification of the final product and separation of closely related impurities. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Mild separation conditions, preserves the integrity of large biomolecules.[4][] | Lower resolution compared to RP-HPLC, may not separate species of similar size.[6] | Removal of small molecule reagents and buffer exchange. Often used as a polishing step. |
| Ion-Exchange Chromatography (IEX) | Charge | Effective for separating molecules with different net charges.[7] | Not suitable for neutral molecules like this compound itself, but can be used for charged conjugates. | Purification of charged bioconjugates formed from the linker. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separation under less denaturing conditions than RP-HPLC. | Resolution can be lower than RP-HPLC. | Purification of protein conjugates where maintaining native conformation is critical. |
Experimental Protocols
Analytical RP-HPLC for Reaction Monitoring
This protocol is designed to monitor the progress of a click chemistry reaction involving this compound and an azide-containing molecule.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 25 | 65 |
| 26 | 90 |
| 30 | 90 |
| 31 | 20 |
| 35 | 20 |
Flow Rate: 1.0 mL/min Column Temperature: 45°C[1][8] Detection Wavelength: 220 nm or a wavelength suitable for the chromophore in the azide-containing reactant.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting with an equal volume of 50 mM Tris containing 1% TFA (pH ~2).[1][2]
-
Dilute the quenched sample in Mobile Phase A to a final concentration of approximately 0.1-1 mg/mL.[9]
-
Filter the sample through a 0.22 µm syringe filter before injection.[10]
Preparative RP-HPLC for Product Purification
This protocol outlines the purification of the desired product from the reaction mixture.
Instrumentation:
-
Preparative HPLC system with a fraction collector
-
C18 reverse-phase column with appropriate dimensions for the scale of the reaction.
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program: The gradient will be similar to the analytical method but may need to be adjusted to optimize the separation of the target compound from impurities. A shallower gradient around the elution time of the product can improve resolution.
Flow Rate: Dependent on the column dimensions. Column Temperature: 45°C Detection Wavelength: As determined from the analytical run.
Procedure:
-
Prepare the crude reaction mixture by diluting it in a minimal amount of a solvent compatible with the mobile phase.
-
Filter the sample to remove any particulate matter.
-
Inject the sample onto the equilibrated column.
-
Collect fractions corresponding to the peak of the desired product.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the pure fractions and remove the solvent by lyophilization or evaporation.
Workflow and Process Visualization
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. blob.phenomenex.com [blob.phenomenex.com]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. greyhoundchrom.com [greyhoundchrom.com]
A Comparative Guide to the NMR Characterization of Propargyl-PEG4-S-PEG4-Propargyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) characteristics of Propargyl-PEG4-S-PEG4-Propargyl, a homobifunctional linker, with related PEG-based molecules. The data presented is essential for the structural verification and quality control of this versatile linker used in bioconjugation, drug delivery, and proteomics.
Structural and Pathway Visualization
To understand the structure and potential applications of this compound, the following diagrams illustrate its chemical structure and a typical experimental workflow for its characterization.
The Pivotal Role of PEG Linkers in PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor. Among the critical components of these heterobifunctional molecules, the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety plays a paramount role in determining the potency and overall success of the degrader. This guide provides a comprehensive comparison of PROTACs synthesized with polyethylene (B3416737) glycol (PEG) linkers of varying lengths, supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
The length and composition of the linker are not merely spacers; they are critical determinants of the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length is crucial for productive ubiquitination and subsequent proteasomal degradation of the target protein.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[1] PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1][2][3]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
The following tables summarize the performance of PROTACs with different PEG linker lengths against various protein targets, highlighting the impact of linker length on degradation efficiency (DC50 and Dmax) and cellular viability (IC50).
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ERα | 9 | >10,000 | ~50 | MCF7 | [4] |
| 12 | ~5,000 | ~75 | MCF7 | [4] | |
| 16 | ~1,000 | ~95 | MCF7 | [4] | |
| 19 | ~5,000 | ~70 | MCF7 | [4] | |
| 21 | >10,000 | ~60 | MCF7 | [4] | |
| TBK1 | < 12 | No degradation | - | Various | [4] |
| 21 | 3 | 96 | Various | [4] | |
| - | 12 | 96 | Mutant K-Ras and wild-type cancer cell lines | ||
| - | 15 | 96 | Various | [5][6] | |
| 29 | 292 | 76 | Various | [4] | |
| CDK9 | - | 3.5 | >99 | TC-71 | [7] |
| BRD4 | - | 10,840 | 98 | Various | [8] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.
| Target Protein | Linker Length (atoms) | IC50 (µM) | Cell Line | Reference |
| ERα | 9 | >10 | MCF7 | [4] |
| 12 | ~5 | MCF7 | [4] | |
| 16 | ~1 | MCF7 | [4] | |
| 19 | ~5 | MCF7 | [4] | |
| 21 | >10 | MCF7 | [4] | |
| CDK9 | - | 0.0085 | TC-71 | [7] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9][10][11][12]
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 or 48 hours).[11]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[9][10]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10][12]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[10] Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10][12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by plotting the percentage of degradation against the PROTAC concentration.[10]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[2][13][14][15][16]
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.[2][16]
-
Binary Interaction Analysis: Inject the PROTAC at various concentrations over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction. Similarly, determine the KD for the PROTAC-target protein interaction in a separate experiment.[2]
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase.[2]
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for the ternary complex. The cooperativity factor (α), which indicates the extent to which the binding of one component influences the binding of the other, can also be calculated.[15]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
-
Sample Preparation: Prepare purified solutions of the target protein, E3 ligase, and PROTAC in the same buffer to minimize heat of dilution effects.
-
Titration: Typically, the PROTAC solution is titrated into the protein (either the target or the E3 ligase) solution in the ITC sample cell.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. Fitting this binding isotherm to a suitable model yields the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ubiquitination Assay
TR-FRET can be used to monitor the proximity of the target protein and the E3 ligase within the ternary complex, and can be adapted to measure ubiquitination.
-
Reagent Preparation: Label the target protein and a ubiquitin-binding entity with a donor and an acceptor fluorophore, respectively.
-
Assay Setup: In a microplate, combine the cell lysate or purified proteins (target protein, E3 ligase, E1, E2, and ATP) with the labeled reagents and the PROTAC at various concentrations.
-
Incubation: Incubate the mixture to allow for ternary complex formation and subsequent ubiquitination of the target protein.
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, signifying ubiquitination.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the extent of ubiquitination.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[17][18][19][20][21]
-
Cell Seeding: Seed cells in an opaque-walled 96-well or 384-well plate and allow them to adhere overnight.[17][18]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or a vehicle control.[21]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[21]
-
Assay Procedure: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.[17][18]
-
Measurement: Record the luminescence using a plate reader.[17][18]
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental procedures.
Signaling Pathways
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Simplified Estrogen Receptor Alpha (ERα) signaling pathway.
Caption: Overview of the TBK1-mediated innate immune signaling pathway.
Caption: Role of CDK9 in transcriptional elongation.
Caption: BRD4-mediated regulation of gene expression.
Experimental Workflows
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for SPR-based analysis of ternary complex formation.
References
- 1. researchgate.net [researchgate.net]
- 2. aragen.com [aragen.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. medkoo.com [medkoo.com]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. OUH - Protocols [ous-research.no]
- 18. ch.promega.com [ch.promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 20. scribd.com [scribd.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its therapeutic index. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release, stability, efficacy, and overall safety profile of the ADC. This guide provides an objective comparison of these two primary linker strategies, supported by experimental data and detailed methodologies for key validation assays.
Mechanisms of Payload Release: A Tale of Two Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells, while non-cleavable linkers rely on the complete degradation of the antibody backbone for payload release.[1]
Cleavable Linkers: These linkers incorporate chemically or enzymatically susceptible bonds that break upon encountering specific triggers.[2] There are three main types:
-
Protease-sensitive linkers: These contain peptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[3]
-
pH-sensitive linkers: These utilize acid-labile groups, such as hydrazones, which hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.8-6.0) compared to the physiological pH of blood (pH 7.4).[3]
-
Glutathione-sensitive linkers: These employ disulfide bonds that are reduced in the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[3]
Non-Cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), do not have a specific cleavage site.[4] The release of the payload occurs only after the ADC is internalized and the antibody is completely degraded into amino acids within the lysosome.[2] This process releases the payload with the linker and a single amino acid attached.[4]
Performance Comparison: A Data-Driven Analysis
The choice of linker technology significantly impacts the performance of an ADC. While direct head-to-head comparisons with the same antibody and payload are limited in published literature, the following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.[5]
Table 1: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) | Reference |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ | [5] |
| mil40-16 | Cleavable (vc) | BT-474 | HER2 | Not explicitly stated, but used as a comparator for toxicity. | [5] |
| T-vc-MMAE | Cleavable (vc) | SKBR3 (HER2+++) | HER2 | ~1 x 10⁻¹⁰ | [6] |
| T-DM1 (Kadcyla®) | Non-cleavable (SMCC) | SKBR3 (HER2+++) | HER2 | ~5 x 10⁻¹⁰ | [6] |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (HER2-) | Bystander | ~1 x 10⁻⁹ | [5] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
Table 2: In Vivo Efficacy (Xenograft Models)
Tumor growth inhibition (TGI) is a key measure of an ADC's effectiveness in a living organism.
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals. | [5] |
| C16 Site A-PEG6-C2-MMAD | Non-cleavable | BxPC3 Pancreatic Cancer | Single dose (10 mg/kg) | Significant tumor growth delay compared to control. | [7] |
| 1-CD79b | Cleavable (tandem) | Granta 519 Lymphoma | Single dose (10 mg/kg) | 6 out of 6 animals showed complete tumor responses. | [8] |
| 5-CD79b | Cleavable (vcMMAE) | Granta 519 Lymphoma | Single dose (5 mg/kg) | 3 out of 6 animals showed complete tumor responses. | [8] |
Note: Direct comparative in vivo efficacy data for cleavable vs. non-cleavable ADCs with the same antibody is scarce.[5]
Table 3: Key Characteristics and Considerations
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Plasma Stability | Generally lower stability, with a risk of premature payload release, which can lead to off-target toxicity.[9] | Higher stability in circulation, leading to a potentially better safety profile.[10] |
| Payload Release | Releases the native, unmodified payload.[2] | Releases a payload-linker-amino acid metabolite, which must retain cytotoxic activity.[4] |
| Bystander Effect | Capable of inducing a potent bystander effect if the payload is membrane-permeable, which is advantageous for heterogeneous tumors.[2][11] | Generally lack a significant bystander effect as the released metabolite is often charged and membrane-impermeable.[6][11] |
| Efficacy | Can be highly effective, especially in heterogeneous tumors due to the bystander effect.[11] | Can be very effective, particularly for hematological tumors or homogenous solid tumors with high antigen expression.[12] |
| Toxicity | Higher risk of systemic toxicity due to potential premature linker cleavage.[9] | Generally lower off-target toxicity due to higher plasma stability.[12] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs.
Experimental Workflow for ADC Evaluation
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol is adapted from established methods for determining the IC50 of ADCs.[7][13]
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs and isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and isotype control in complete medium. A typical concentration range is 0.01 ng/mL to 1000 ng/mL.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control and untreated cells as a negative control.
-
Incubate for a period of 72 to 120 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for assessing the in vivo efficacy of ADCs in a subcutaneous xenograft model.[14][15]
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line for implantation
-
Matrigel (optional)
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., HBSS), optionally mixed with Matrigel to enhance tumor take rate.
-
Subcutaneously inject the cell suspension (e.g., 1-5 million cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice for tumor growth. Tumors are typically measured 2-3 times per week with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, cleavable ADC, non-cleavable ADC).
-
-
ADC Administration:
-
Administer the ADCs and controls via the appropriate route (typically intravenous injection). Dosing can be a single administration or a multi-dose regimen.
-
-
Monitoring and Data Collection:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
The study is typically concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
-
Key Considerations for Linker Selection
The optimal linker strategy is not a one-size-fits-all solution and depends on several factors related to the target, the payload, and the desired therapeutic outcome.
Conclusion
The selection between a cleavable and a non-cleavable linker is a critical decision in the design of an ADC. Cleavable linkers offer the potential for a potent bystander effect, making them well-suited for treating heterogeneous solid tumors. However, this often comes with the trade-off of lower plasma stability and a higher risk of off-target toxicity. Conversely, non-cleavable linkers provide enhanced stability and a generally better safety profile, which can be advantageous for highly potent payloads and for treating hematological malignancies or tumors with high, uniform antigen expression. A thorough evaluation of the ADC's performance through rigorous in vitro and in vivo studies is paramount to selecting the optimal linker strategy for a given therapeutic target.
References
- 1. agilent.com [agilent.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Stability of Propargyl-PEG4-S-PEG4-Propargyl Conjugates and Alternative Linker Technologies
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor influencing their therapeutic efficacy and safety. Premature cleavage of a linker in circulation can lead to off-target toxicity, while inadequate release at the target site can diminish therapeutic effect.[1] This guide provides a comparative overview of in vitro stability assays relevant to Propargyl-PEG4-S-PEG4-Propargyl conjugates, alongside alternative linker technologies, supported by established experimental protocols.
The this compound linker is a bifunctional polyethylene (B3416737) glycol (PEG) linker containing two propargyl groups, which can react with azide-containing molecules via copper-catalyzed "click chemistry" to form stable triazole linkages.[2] The central sulfide (B99878) bond and the PEG spacers are designed to offer a balance of stability and solubility.[3] Understanding the stability of this linker in biological matrices is essential for its application in drug delivery systems, such as antibody-drug conjugates (ADCs).
Comparative Stability of Linker Chemistries
The choice of linker chemistry is pivotal for the performance of a bioconjugate.[1][4] The stability of different linkers is commonly evaluated in plasma from various species to mimic physiological conditions.[1][4] The following table summarizes the stability characteristics of different linker types, which can serve as a benchmark for evaluating this compound conjugates.
| Linker Type | Cleavage Mechanism | Stability in Human Plasma | Key Considerations |
| Sulfide-PEG (e.g., this compound) | Generally stable; potential for oxidation | Expected to be highly stable | The thioether bond is generally stable, but can be susceptible to oxidation under certain conditions. The PEG chains enhance hydrophilicity and stability.[3][5] |
| Maleimide-based | Thioether bond formation with cysteines | Variable; prone to retro-Michael reaction leading to deconjugation and exchange with serum proteins like albumin.[6] | Stability can be improved by linker design, such as using phenyloxadiazole sulfones instead of maleimides.[6] |
| Disulfide | Reduction in the presence of thiols (e.g., glutathione) | Moderately stable; cleavable in the reducing environment of the cell cytosol.[7][8] | Stability can be tuned by steric hindrance around the disulfide bond.[7] |
| Peptide (e.g., Val-Cit) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | Generally stable in plasma, with cleavage occurring after internalization into target cells.[9][10] | The specific peptide sequence determines the cleaving enzyme and cleavage rate.[10] |
| β-Glucuronide | Enzymatic cleavage by β-glucuronidase in lysosomes | Highly stable in systemic circulation.[11] | Exploits the higher concentration of β-glucuronidase in the tumor microenvironment and lysosomes for targeted release.[11] |
| Non-cleavable (e.g., Thioether) | Proteolytic degradation of the antibody backbone | Highly stable in plasma. | Release of the drug depends on the complete degradation of the antibody, leading to a different active metabolite.[4] |
Experimental Protocols for In Vitro Stability Assays
Two primary in vitro assays are crucial for characterizing the stability of bioconjugate linkers: plasma stability and lysosomal stability.[1]
1. Plasma Stability Assay
This assay assesses the stability of the conjugate in the circulatory system to predict the likelihood of premature payload release.[1][12]
-
Objective: To determine the rate of degradation or drug deconjugation of the this compound conjugate in plasma over time.
-
Materials:
-
Procedure:
-
Dilute the test conjugate to a final concentration (e.g., 1 mg/mL) in plasma from the chosen species.
-
Prepare a control sample by diluting the conjugate in PBS to assess inherent stability.
-
Incubate all samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
At each time point, stop the reaction by freezing the samples at -80°C.
-
Analyze the samples to quantify the amount of intact conjugate remaining. This is often done by measuring the drug-to-antibody ratio (DAR) using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][9]
-
2. Lysosomal Stability Assay
This assay evaluates the release of the payload from the conjugate in a simulated lysosomal environment.
-
Objective: To determine the cleavage rate of the this compound linker and the release of the active drug in the presence of lysosomal enzymes.
-
Materials:
-
Test conjugate
-
Lysosomal fraction (commercially available or isolated from cell lines)
-
Lysosomal assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)
-
Incubator at 37°C
-
Analytical system (e.g., HPLC or LC-MS)
-
-
Procedure:
-
Dilute the test conjugate in the lysosomal assay buffer containing the lysosomal fraction.
-
Prepare a control sample without the lysosomal fraction to assess stability at acidic pH.
-
Incubate samples at 37°C.
-
Collect aliquots at various time points.
-
Stop the enzymatic reaction (e.g., by adding a quenching solution like acetonitrile).
-
Analyze the samples to quantify the amount of released payload.
-
Visualizing Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2055041-17-1 | BroadPharm [broadpharm.com]
- 3. purepeg.com [purepeg.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. enovatia.com [enovatia.com]
A Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for Propargyl Linkers
In the realm of bioconjugation and drug development, the precise and efficient linking of molecules is paramount. "Click chemistry," a term coined by K. Barry Sharpless, describes a class of reactions that are rapid, selective, and high-yielding.[1][2] Among these, the azide-alkyne cycloaddition has emerged as a powerful tool. This guide provides a detailed comparison of the two primary modalities of this reaction when utilizing propargyl linkers: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC).
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) |
| Catalyst | Copper(I) | None required |
| Alkyne Reactant | Terminal alkynes (e.g., propargyl groups) | Strained cyclooctynes (e.g., DBCO, BCN) |
| Reaction Rate | Generally faster (10 to 104 M-1s-1)[3] | Generally slower (10-2-1 M-1s-1), but can be comparable to CuAAC with optimized cyclooctynes[4][5] |
| Biocompatibility | Potential cytotoxicity due to copper catalyst[1][6] | Highly biocompatible, suitable for in vivo applications[1][6][] |
| Reaction Conditions | Aqueous or organic solvents, wide pH range (4-12)[8][9] | Physiological conditions (temperature and pH)[10] |
| Selectivity | Highly selective for terminal alkynes and azides[11] | Highly selective for strained alkynes and azides[10] |
| Byproducts | Minimal byproducts[] | No byproducts[13] |
| Cost | Reagents are generally less expensive | Strained cyclooctynes can be more expensive to synthesize[1] |
Delving into the Mechanisms
The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms, which dictates their suitability for different applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne, such as a propargyl linker, and an azide (B81097) to form a stable 1,4-disubstituted triazole.[2][14] The copper catalyst plays a crucial role in lowering the activation energy of the reaction, leading to a significant rate acceleration compared to the uncatalyzed thermal reaction.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC, a cornerstone of bioorthogonal chemistry, circumvents the need for a cytotoxic copper catalyst.[1][6] This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide through a [3+2] cycloaddition mechanism.[1] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring.[] While propargyl linkers themselves are not used directly in SPAAC, a molecule containing a propargyl group would first need to be functionalized with a strained cyclooctyne.
Performance Comparison: A Data-Driven Perspective
The choice between CuAAC and SPAAC often hinges on the specific experimental context, particularly the tolerance for cytotoxicity and the required reaction kinetics.
Reaction Kinetics
CuAAC reactions are generally very fast, with second-order rate constants typically in the range of 10 to 104 M-1s-1.[3] This high reaction rate allows for rapid and efficient conjugation, even at low reactant concentrations.[15]
The kinetics of SPAAC reactions are highly dependent on the structure of the cyclooctyne. Early generation cyclooctynes had slower reaction rates compared to CuAAC.[16] However, the development of more strained and electronically activated cyclooctynes, such as dibenzocyclooctynes (DBCO), has led to significantly faster reaction rates, with some reaching values comparable to or even exceeding those of CuAAC.[4][17] For instance, a tetra-fluorinated aromatic azide with a cyclooctyne has been reported to have a kinetic constant of 3.60 M−1 s−1.[17]
| Reaction | Reactants | Second-Order Rate Constant (M-1s-1) | Reference |
| CuAAC | Terminal Alkyne + Azide | 10 - 104 | [3] |
| SPAAC | Cyclooctyne (OCT) + Azide | ~10-3 | [18] |
| SPAAC | Monofluorinated Cyclooctyne (MOFO) + Azide | ~4.2 x 10-3 | [18] |
| SPAAC | Difluorinated Cyclooctyne (DIFO) + Azide | ~7.6 x 10-2 | [18] |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | ~1 | [5] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) + Azide | ~1 | [19] |
Biocompatibility and Cytotoxicity
The primary advantage of SPAAC over CuAAC is its superior biocompatibility.[1][6] The copper(I) catalyst used in CuAAC can be toxic to living cells, limiting its application in in vivo studies and live-cell imaging.[1][6] While the use of copper-chelating ligands can mitigate this toxicity to some extent, the complete elimination of copper in SPAAC makes it the preferred method for applications involving living systems.[15] SPAAC is considered bioorthogonal, meaning the reactants do not interfere with native biological processes.[][10]
Experimental Protocols
Below are generalized protocols for performing CuAAC and SPAAC reactions for bioconjugation.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of a propargyl-functionalized molecule to an azide-containing biomolecule.
Materials:
-
Propargyl-functionalized molecule
-
Azide-functionalized biomolecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the propargyl-functionalized molecule in DMF or DMSO to a desired stock concentration (e.g., 10 mM).
-
Dissolve the azide-functionalized biomolecule in a suitable buffer (e.g., PBS) to the desired concentration.
-
Prepare a stock solution of CuSO4 in water (e.g., 20 mM).
-
Prepare a stock solution of sodium ascorbate in water (e.g., 100 mM). This solution should be made fresh.
-
Prepare a stock solution of the copper ligand (e.g., THPTA) in water (e.g., 50 mM).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized biomolecule solution and the propargyl-functionalized molecule stock solution. The final concentration of the reactants will depend on the specific application.
-
Add the copper ligand to the reaction mixture. A typical molar ratio of ligand to copper is 5:1.[20]
-
Add the CuSO4 solution to the mixture. The final copper concentration is typically in the range of 50-250 µM.[21]
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. A final concentration of 1-5 mM is common.[21]
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction time may need to be optimized.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or HPLC.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a strained cyclooctyne-functionalized molecule to an azide-containing biomolecule.
Materials:
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Azide-functionalized biomolecule
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the strained cyclooctyne-functionalized molecule in DMF or DMSO to a desired stock concentration (e.g., 10 mM).
-
Dissolve the azide-functionalized biomolecule in a suitable buffer (e.g., PBS) to the desired concentration.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized biomolecule solution and the strained cyclooctyne-functionalized molecule stock solution. A molar excess of the cyclooctyne reagent is often used.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or HPLC.
-
Logical Workflow for Choosing a Click Chemistry Method
Conclusion
Both copper-catalyzed and copper-free click chemistry offer powerful and versatile methods for conjugating molecules containing propargyl linkers (or their cyclooctyne derivatives) with azides. The choice between CuAAC and SPAAC is a critical decision that should be based on the specific requirements of the application. For in vitro applications where speed and cost are primary considerations, CuAAC remains an excellent choice. However, for applications in living systems where biocompatibility is non-negotiable, the bioorthogonality of SPAAC makes it the superior and often necessary alternative. The continuous development of new and more reactive strained cyclooctynes is further expanding the utility of SPAAC, bridging the kinetic gap with CuAAC and solidifying its role as an indispensable tool in chemical biology and drug development.
References
- 1. chempep.com [chempep.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 6. pharmiweb.com [pharmiweb.com]
- 8. bioclone.net [bioclone.net]
- 9. Click Chemistry [organic-chemistry.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 13. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 19. Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jenabioscience.com [jenabioscience.com]
The Strategic Advantage of Propargyl-PEG4-S-PEG4-Propargyl in PROTAC Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical component influencing the efficacy of a PROTAC is the linker connecting the target protein binder and the E3 ligase ligand. This guide provides a comparative analysis of Propargyl-PEG4-S-PEG4-Propargyl, a bifunctional linker, highlighting its utility in PROTAC synthesis through click chemistry and comparing its structural features to alternative linkers.
This compound is a hydrophilic, flexible linker featuring two terminal propargyl groups, which are reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] This linker is particularly valuable in the modular assembly of PROTACs, allowing for the efficient and specific conjugation of a target protein-binding moiety and an E3 ligase-recruiting element, each functionalized with an azide (B81097) group. The central tetraethylene glycol (PEG4) units, bridged by a sulfur atom, enhance the aqueous solubility of the resulting PROTAC, a crucial property for improving cell permeability and overall bioavailability.[1]
Comparison with Alternative Linker Chemistries
The choice of linker chemistry significantly impacts the synthetic strategy and the ultimate biological activity of a PROTAC. While various linker types are employed in PROTAC design, the comparison below focuses on the practical advantages of the click chemistry-enabled this compound linker versus traditional amide bond formation.
| Feature | This compound (Click Chemistry) | Traditional Amide Linkers |
| Reaction | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Amide bond formation (e.g., using EDC, HATU) |
| Efficiency & Yield | High to quantitative yields | Variable, can be moderate to high |
| Reaction Conditions | Mild, often performed at room temperature in aqueous solutions | Can require anhydrous conditions and coupling reagents |
| Versatility | Highly versatile for modular synthesis of PROTAC libraries | Well-established but can be less amenable to high-throughput synthesis |
| Byproducts | Minimal to no byproducts | Can generate byproducts that require extensive purification |
| Bioorthogonality | The reaction is bioorthogonal, meaning it does not interfere with biological processes | Not bioorthogonal |
Structural and Functional Considerations of Linker Composition
The composition and length of the linker are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
| Linker Type | Key Characteristics | Impact on PROTAC Performance |
| PEG-based (e.g., this compound) | Hydrophilic, flexible, variable lengths | Enhances solubility and cell permeability. The flexibility can accommodate optimal ternary complex formation. |
| Alkyl Chains | Hydrophobic, flexible | Can be synthetically straightforward but may decrease aqueous solubility. |
| Rigid Linkers (e.g., incorporating cyclic structures) | Constrained conformation | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency, but may also introduce steric hindrance. |
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound and Click Chemistry
This protocol outlines a general procedure for the synthesis of a PROTAC by conjugating an azide-functionalized target protein ligand and an azide-functionalized E3 ligase ligand to this compound.
Materials:
-
Azide-functionalized target protein ligand
-
Azide-functionalized E3 ligase ligand
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF/H₂O or DMSO/H₂O mixture)
Procedure:
-
Dissolve the azide-functionalized target protein ligand (1 equivalent) and this compound (0.5 equivalents) in the chosen solvent system.
-
Add a freshly prepared solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion of the first coupling, add the azide-functionalized E3 ligase ligand (1 equivalent) to the reaction mixture.
-
Add a fresh portion of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents).
-
Continue stirring at room temperature and monitor the reaction by LC-MS until the formation of the final PROTAC is complete.
-
Purify the resulting PROTAC using preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using Graphviz depict the PROTAC synthesis workflow and the logical relationship of its components.
Caption: Workflow for the two-step synthesis of a PROTAC using a bifunctional propargyl linker.
Caption: Logical relationship of the core components of a PROTAC molecule.
References
Review of bifunctional crosslinkers for protein studies
A Comprehensive Guide to Bifunctional Crosslinkers for Protein Studies
For researchers, scientists, and drug development professionals, bifunctional crosslinkers are indispensable chemical tools for elucidating protein-protein interactions (PPIs), defining protein structures, and constructing novel bioconjugates.[1][2] These reagents possess two reactive groups, typically connected by a spacer arm, capable of forming stable covalent bonds with specific functional groups on amino acid residues.[1] By capturing proteins in close proximity, these reagents effectively freeze transient or stable complexes, allowing for their isolation and analysis.[1][3]
This guide provides an objective comparison of common bifunctional crosslinkers, supported by data on their chemical properties and applications. It also includes detailed experimental protocols for key techniques and visual diagrams to illustrate complex workflows and concepts.
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers can be classified based on several key features: the similarity of their reactive groups, the functional groups they target, the nature of their spacer arm, and their cleavability.[1][4][5]
-
Homobifunctional Crosslinkers : These reagents have two identical reactive groups and are typically used in single-step reactions to connect similar functional groups, such as amine-to-amine or sulfhydryl-to-sulfhydryl.[6][7] They are often employed to study protein conformation or to polymerize monomers.[1][5] However, their use can sometimes lead to unwanted self-conjugation or polymerization.[7]
-
Heterobifunctional Crosslinkers : Containing two different reactive groups, these crosslinkers are ideal for linking distinct molecules and allow for controlled, two-step conjugation reactions.[7] This sequential approach minimizes undesirable side reactions, making them highly valuable for creating specific bioconjugates like antibody-drug conjugates (ADCs).[7][8]
-
Zero-Length Crosslinkers : These reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitate the formation of a direct covalent bond between two molecules without introducing a spacer arm.[9][10] EDC activates carboxyl groups to react with primary amines, forming a stable amide bond.[9][11] This provides the most stringent distance constraints for structural studies.[12]
-
Photoreactive Crosslinkers : As a type of heterobifunctional crosslinker, these reagents have one thermoreactive group and one photoreactive group (e.g., an aryl azide) that becomes reactive only upon exposure to UV light.[6][13] This feature allows for temporal control of the crosslinking reaction and is useful for capturing interactions in complex biological systems.[6][14]
The choice of crosslinker is also heavily influenced by its spacer arm, which determines the distance between the linked functional groups.[15] Furthermore, crosslinkers can be cleavable or non-cleavable . Cleavable linkers contain a bond (e.g., a disulfide bond) that can be broken under specific conditions, which is particularly advantageous for applications like crosslinking-mass spectrometry (XL-MS) as it simplifies data analysis.[4][16] Non-cleavable linkers form a permanent, stable bond, which is beneficial for applications requiring high stability, such as co-immunoprecipitation (Co-IP).[4][17]
Figure 1. Key classification criteria for bifunctional crosslinkers.
Comparison of Common Bifunctional Crosslinkers
The selection of an appropriate crosslinker depends on the specific application, the target functional groups, and the required spacer arm length. The following tables summarize the properties of commonly used crosslinkers.
Table 1: Homobifunctional Crosslinkers
| Crosslinker | Reactive Group(s) | Target(s) | Spacer Arm (Å) | Cleavable? | Water Soluble? |
| DSS (Disuccinimidyl suberate) | NHS Ester | Primary Amines | 11.4 | No | No |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS Ester | Primary Amines | 11.4 | No | Yes |
| DSP (Dithiobis[succinimidyl propionate]) | NHS Ester | Primary Amines | 12.0 | Yes (Thiol) | No |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS Ester | Primary Amines | 12.0 | Yes (Thiol) | Yes |
| BMH (Bismaleimidohexane) | Maleimide | Sulfhydryls | 16.1 | No | No |
| BMOE (Bismaleimidoethane) | Maleimide | Sulfhydryls | 8.0 | No | No |
Data compiled from multiple sources.[6][14][18]
Table 2: Heterobifunctional Crosslinkers
| Crosslinker | Reactive Group 1 | Target 1 | Reactive Group 2 | Target 2 | Spacer Arm (Å) | Cleavable? | Water Soluble? |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester | Primary Amines | Maleimide | Sulfhydryls | 8.3 | No | No |
| Sulfo-SMCC | Sulfo-NHS Ester | Primary Amines | Maleimide | Sulfhydryls | 8.3 | No | Yes |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester | Primary Amines | Pyridyl-dithiol | Sulfhydryls | 6.8 | Yes (Thiol) | No |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Carboxyls | (forms intermediate) | Primary Amines | 0 | No | Yes |
| Sulfo-SANPAH | Sulfo-NHS Ester | Primary Amines | Phenyl Azide | Photoreactive | 18.2 | No | Yes |
Data compiled from multiple sources.[5][8][13][19]
Key Applications and Experimental Workflows
Bifunctional crosslinkers are used in a wide array of applications, from fundamental protein research to the development of therapeutics.
-
Protein-Protein Interaction Studies : Crosslinkers are used to covalently trap interacting proteins, which can then be identified using techniques like Co-IP and mass spectrometry.[2][4] Non-cleavable crosslinkers like DSS and BS3 are widely used to stabilize complexes before immunoprecipitation.[4]
-
Crosslinking-Mass Spectrometry (XL-MS) : This powerful technique uses crosslinkers to create distance constraints between amino acid residues.[1] Analysis of the crosslinked peptides by mass spectrometry provides valuable information about protein topology and interaction interfaces.[1][20] Cleavable crosslinkers are often preferred for XL-MS because they simplify the identification of crosslinked peptides.[4]
-
Antibody-Drug Conjugates (ADCs) : Heterobifunctional crosslinkers, such as SMCC, are crucial for linking cytotoxic drugs to monoclonal antibodies.[8][21] The stability of the linker is critical; non-cleavable linkers offer greater stability in circulation, potentially reducing off-target toxicity, while cleavable linkers allow for controlled payload release within the tumor microenvironment.[16][21][22]
Figure 2. A general experimental workflow for Crosslinking-Mass Spectrometry (XL-MS).
Detailed Experimental Protocols
Proper experimental design is critical for successful crosslinking. The following are generalized protocols that should be optimized for specific experimental systems.
Protocol 1: In Vitro Crosslinking of Purified Proteins with DSS
This protocol describes the use of the homobifunctional, amine-reactive crosslinker DSS to stabilize a purified protein complex.[1]
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES).
-
Disuccinimidyl suberate (B1241622) (DSS).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Sample Preparation : Ensure the protein concentration is appropriate, typically in the range of 0.1–1 mg/mL.[23]
-
Prepare DSS Stock Solution : Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.[1]
-
Crosslinking Reaction : Add the DSS stock solution to the protein sample to achieve a final concentration of 1-2 mM. The optimal molar excess of crosslinker to protein must be determined empirically.[1]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature.[1][23]
-
Quench Reaction : Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted DSS.[1][23]
-
Final Incubation : Incubate for an additional 15 minutes at room temperature to ensure the reaction is fully quenched.[1]
-
Analysis : The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[20]
Protocol 2: General Workflow for Zero-Length Crosslinking with EDC
This protocol outlines a two-step procedure for using EDC to crosslink interacting proteins, which minimizes self-conjugation.[24]
Materials:
-
Protein 1 (containing carboxyl groups) and Protein 2 (containing primary amines).
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-hydroxysuccinimide (NHS).
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0).
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0).
-
Quenching/Wash Buffer.
Procedure:
-
Activate Protein 1 : Dissolve Protein 1 in Activation Buffer. Add EDC and NHS to the solution to activate the carboxyl groups, forming reactive NHS esters. Incubate for 15-30 minutes at room temperature.
-
Remove Excess Reagent : Remove unreacted EDC and NHS by buffer exchange (e.g., using a desalting column) into the Coupling Buffer.
-
Crosslinking Reaction : Add the activated Protein 1 to Protein 2 in the Coupling Buffer.
-
Incubation : Incubate the mixture for 1-2 hours at room temperature to allow the activated carboxyls on Protein 1 to react with the primary amines on Protein 2.[24]
-
Quench and Analyze : Quench any remaining reactive groups with an amine-containing buffer if necessary. The resulting conjugate is ready for purification and analysis.
Conclusion
The selection of a bifunctional crosslinker is a critical decision that significantly impacts the outcome of protein studies.[4] A thorough understanding of their chemical properties—including reactivity, spacer arm length, and cleavability—is essential for choosing the right tool. Homobifunctional reagents are excellent for capturing a snapshot of all potential interactions, while heterobifunctional reagents provide greater control for creating specific conjugates.[13] Furthermore, the choice between a cleavable and non-cleavable linker depends heavily on the downstream analysis, with cleavable linkers simplifying XL-MS data and non-cleavable linkers providing maximum stability for applications like Co-IP.[4] By carefully matching the crosslinker to the biological question, researchers can effectively stabilize protein complexes, map interaction networks, and engineer novel biomolecules for therapeutic and diagnostic purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. fgsc.net [fgsc.net]
- 3. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 6. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 7. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 8. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 9. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 17. purepeg.com [purepeg.com]
- 18. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 20. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 21. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 22. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 23. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 24. Zero-length crosslinking procedure with the use of active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Bifunctional Propargyl-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural analysis of Propargyl-PEG4-S-PEG4-Propargyl conjugates against alternative bifunctional polyethylene (B3416737) glycol (PEG) linkers. The selection of a linker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), influencing the stability, solubility, and overall efficacy of the therapeutic. This document outlines the key analytical techniques for structural characterization, presents comparative data, and provides detailed experimental protocols to aid researchers in making informed decisions.
Introduction to Propargyl-PEG Linkers
Propargyl-terminated PEG linkers are essential tools in bioconjugation, primarily utilized for their ability to participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction forms a stable triazole linkage, efficiently connecting the linker to a molecule of interest. The PEG component of these linkers enhances the hydrophilicity and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic properties.[2] The specific linker under consideration, this compound, is a homobifunctional linker featuring two terminal alkyne groups, making it suitable for crosslinking applications or for the synthesis of molecules requiring two points of attachment.[1] Its central thioether bond is a key structural feature that differentiates it from other bifunctional linkers.
Structural and Analytical Data Comparison
The structural integrity, purity, and identity of these linkers are paramount for reproducible and effective bioconjugation. The primary techniques for confirming these parameters are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Comparison of Physicochemical and Spectroscopic Data for Bifunctional Propargyl-PEG Linkers
| Parameter | This compound | Propargyl-PEG8-Propargyl (Alternative 1) | Amide-Linked Bis-Propargyl PEG (Alternative 2) |
| Molecular Formula | C22H38O8S[1] | C23H40O9 (Representative) | C21H37NO8 (Representative) |
| Molecular Weight | 462.6 g/mol [1] | ~448.5 g/mol | ~447.5 g/mol |
| Purity | ≥ 98%[1] | Typically ≥ 95% | Typically ≥ 95% |
| Expected ¹H NMR Chemical Shifts (δ, ppm) | ~2.5 (t, 2H, C≡CH), ~2.75 (t, 4H, -CH2-S-CH2-), ~3.65 (m, 24H, PEG -CH2-), ~4.2 (d, 4H, -O-CH2-C≡CH) | ~2.4 (t, 2H, C≡CH), ~3.65 (m, 32H, PEG -CH2-), ~4.2 (d, 4H, -O-CH2-C≡CH) | ~2.4 (t, 2H, C≡CH), ~3.4 (t, 2H, -CO-NH-CH2-), ~3.65 (m, PEG -CH2-), ~4.2 (d, 4H, -O-CH2-C≡CH), ~7.8 (t, 1H, -CO-NH-) |
| Expected ESI-MS (m/z) | ~485.6 [M+Na]⁺ | ~471.5 [M+Na]⁺ | ~470.5 [M+Na]⁺ |
Table 2: Qualitative Comparison of Linker Central Linkage Stability
| Linkage Type | Relative Stability | Notes |
| Thioether (-S-) | High | Generally stable to hydrolysis and enzymatic cleavage. |
| Ether (-O-) | High | Very stable and commonly used as the backbone of PEG chains. |
| Amide (-CO-NH-) | Moderate to High | Susceptible to enzymatic cleavage by proteases, which can be a design feature for cleavable linkers. Generally stable to hydrolysis.[3] |
| Triazole | Very High | Formed via click chemistry, this linkage is exceptionally stable to hydrolysis and enzymatic degradation.[4] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the accurate structural characterization of PEG linkers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for confirming the chemical structure and purity of PEG conjugates.
-
Sample Preparation:
-
Dissolve 5-10 mg of the PEG linker in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3) or DMSO-d6).
-
Vortex the sample until the linker is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Solvent: CDCl3.
-
Temperature: 25 °C.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and confirm the elemental composition of the linker.
-
Sample Preparation:
-
Prepare a stock solution of the PEG linker at 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is common.
-
Mass Spectrometer: An ESI time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy.
-
Ionization Mode: Positive ion mode is typically used to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion of the linker. The high resolution allows for the confirmation of the elemental formula.
-
Visualizations
Workflow for Structural Analysis
The following diagram illustrates a typical workflow for the structural analysis of a bifunctional PEG linker.
Caption: A general workflow for the synthesis, purification, and structural validation of bifunctional PEG linkers.
Comparison of Linker Structures
The diagram below visually compares the molecular structures of this compound and its alternatives, highlighting the different central linkages.
Caption: Molecular structures of bifunctional PEG linkers with different central linkages.
Objective Comparison and Conclusion
The choice of a bifunctional linker depends heavily on the intended application.
-
This compound offers a stable and relatively flexible spacer due to the thioether bond. The sulfur atom is generally less prone to metabolic oxidation compared to some other functionalities, making it a robust choice for in vivo applications where linker stability is paramount.
-
Ether-linked bis-propargyl PEGs (Alternative 1) represent the most common and synthetically straightforward alternative. The ether bonds are highly stable, and the absence of the sulfur atom may be advantageous in applications where potential interactions with sulfur-sensitive components are a concern.
-
Amide-linked bis-propargyl PEGs (Alternative 2) introduce a point of potential enzymatic cleavage.[3] This can be a desirable feature for prodrug strategies where the release of a payload is triggered by specific proteases. However, for applications requiring high stability in biological media, this linkage may be less suitable.
-
Triazole-linked bis-propargyl PEGs (Alternative 3), formed via click chemistry, provide exceptional stability.[4] This makes them ideal for applications demanding the most robust connection between two molecular entities.
References
- 1. This compound, 2055041-17-1 | BroadPharm [broadpharm.com]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Propargyl-PEG4-S-PEG4-Propargyl: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal, it is critical to consult your institution's specific chemical hygiene plan and environmental health and safety (EHS) office. In the absence of a specific Safety Data Sheet (SDS) for Propargyl-PEG4-S-PEG4-Propargyl, treat the substance as a potentially hazardous chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is necessary to protect clothing.
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound requires a careful assessment of its form and any potential contaminants. Polyethylene (B3416737) glycol and its derivatives are generally not classified as hazardous waste; however, the presence of two terminal propargyl groups necessitates caution due to their reactivity.[1]
-
Initial Assessment:
-
Contamination Check: Determine if the this compound waste is mixed with any hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste according to the regulations for the hazardous component.[1]
-
Quantity Assessment: Evaluate the volume of waste. Small research-generated quantities (typically under 100 mL) may have different disposal routes than larger, bulk quantities.[1]
-
-
Waste Collection and Storage:
-
Container: Collect the waste in a clearly labeled, sealed, and chemically compatible container.[1] Using the original container is good practice if it is in good condition.
-
Labeling: The label must clearly state "this compound Waste," include the date of accumulation, and list all components of the waste mixture.[2]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.[1] It is particularly important to keep it separate from incompatible materials such as acids, acid anhydrides, and acid chlorides.[3]
-
-
Disposal Route:
-
Uncontaminated, Small Quantities: For small amounts of uncontaminated waste, consult your institution's EHS office. It may be permissible to dispose of it as regular chemical waste, which will then be handled by a licensed waste disposal contractor.[1]
-
Contaminated or Large Quantities: For larger volumes or contaminated waste, disposal through a licensed chemical waste disposal contractor is mandatory.[1][4] Arrange for collection through your institution's EHS department.
-
Quantitative Data for Disposal
While specific quantitative data for this compound is not available, the following table summarizes general handling parameters for related PEG and propargyl-containing compounds.
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Solid or absorbed liquid | To prevent splashing and aerosolization.[5] |
| Working Concentration | As low as experimentally required | To minimize the volume of waste generated.[5] |
| Storage of Waste | Segregated, labeled, sealed container | To prevent accidental mixing with incompatible chemicals and ensure clear identification.[5] |
| pH of Aqueous Waste | Neutral (6-8) | To minimize reactivity and potential corrosion of plumbing if local regulations permit drain disposal of neutralized, non-hazardous components.[5][6] |
| Storage Temperature (for unused product) | -20°C | As recommended for similar propargyl-PEG compounds to ensure stability.[7][8] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. fishersci.com [fishersci.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. S-acetyl-PEG4-propargyl, 1422540-88-2 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
Essential Safety and Operational Guide for Handling Propargyl-PEG4-S-PEG4-Propargyl
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Propargyl-PEG4-S-PEG4-Propargyl. The following procedures for handling and disposal are based on best practices for managing laboratory chemicals with similar functional groups, ensuring a safe and compliant laboratory environment.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
Appropriate PPE is essential to minimize exposure and ensure personal safety.[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes. A face shield is recommended when handling larger quantities.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always use powder-free gloves.[4] Double gloving is advised when handling concentrated solutions. |
| Body Protection | Laboratory Coat or Gown | A long-sleeved, polyethylene-coated, disposable gown is preferred to prevent skin contact.[4] |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any potential dust or aerosols.[5] |
| Foot Protection | Closed-Toe Shoes | Required in all laboratory areas where chemicals are handled.[6] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for the safe handling of this compound.
-
Preparation and Area Setup :
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[5]
-
Prepare all necessary equipment and reagents before bringing the compound into the work area.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Compound Handling :
-
Wear the appropriate PPE as outlined in the table above.
-
Carefully weigh the required amount of the solid compound within the fume hood to minimize the generation of dust.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing. This compound is soluble in aqueous media, DMSO, DCM, and DMF.[7][8]
-
Keep containers of the compound and its solutions tightly sealed when not in use.
-
-
Spill Management :
-
Small Spills : In case of a small spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[9] Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[9] Clean the spill area with an appropriate solvent, followed by soap and water.[9] All cleaning materials should be disposed of as hazardous waste.[9]
-
Large Spills : For larger spills, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.[9]
-
III. Disposal Plan: Waste Management and Decontamination
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.[10]
-
Waste Segregation and Collection :
-
Solid Waste : Collect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed, and chemically resistant container.[9]
-
Liquid Waste : Dispose of solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container with a secure cap.[9] Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Labeling and Storage :
-
All waste containers must be clearly labeled with the full chemical name ("this compound Waste") and any associated hazard symbols.
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[9] Secondary containment is recommended to prevent the spread of any potential leaks.[9]
-
-
Final Disposal :
-
The final disposal of all waste containing this compound must be handled through your institution's EHS office or a licensed hazardous waste disposal contractor.[9]
-
IV. Experimental Workflow and Safety Protocol Visualization
The following diagrams illustrate the key relationships and workflows for safely handling this compound.
Caption: A workflow diagram for the safe handling of this compound.
Caption: Required Personal Protective Equipment for handling this compound.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. fishersci.com [fishersci.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. This compound, 2055041-17-1 | BroadPharm [broadpharm.com]
- 8. S-acetyl-PEG4-propargyl, 1422540-88-2 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
